Montelukast dicyclohexylamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-[1-[[1-[3-[2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid;N-cyclohexylcyclohexanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H36ClNO3S.C12H23N/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(41-23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39);11-13H,1-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLOLVGQQYDQBMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)SCC5(CC5)CC(=O)O)O.C1CCC(CC1)NC2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H59ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
767.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Montelukast Dicyclohexylamine: A Comprehensive Physicochemical Profile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties of montelukast (B128269) dicyclohexylamine (B1670486), a key intermediate in the synthesis of the potent and selective cysteinyl leukotriene receptor antagonist, montelukast. The information presented herein is intended to support research, development, and quality control activities related to this compound.
Physicochemical Properties
Montelukast dicyclohexylamine is the dicyclohexylamine salt of montelukast. This salt formation is a critical step in the purification process of montelukast, allowing for the isolation of a stable, crystalline solid.[1] A summary of its key physicochemical properties is presented in the tables below.
Table 1: General Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | 2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfanylmethyl]cyclopropyl]acetic acid;N-cyclohexylcyclohexanamine | [2] |
| CAS Number | 577953-88-9 | [3][4] |
| Molecular Formula | C₄₇H₅₉ClN₂O₃S | [2][3] |
| Molecular Weight | 767.50 g/mol | [2][3] |
| Appearance | White to off-white or pale beige solid | [][6] |
Table 2: Thermal and Spectroscopic Properties of this compound
| Property | Value | Source(s) |
| Melting Point | 65-67 °C (decomposes) | [] |
| UV/Vis. λmax | 212, 284, 328, 345, 359 nm (for montelukast sodium) | [7] |
Table 3: Solubility Profile
| Solvent | This compound Solubility | Montelukast Sodium Solubility | Source(s) |
| Chloroform | Slightly Soluble | - | [][6] |
| Dichloromethane | Soluble | - | [] |
| Ethyl Acetate | Soluble | - | [] |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | ~ 30 mg/mL | [][6][7] |
| Acetone | Soluble | - | [] |
| Methanol | Slightly Soluble | Very Soluble (~ 30 mg/mL) | [1][][6][7] |
| Ethanol (99.5%) | - | Very Soluble (~ 30 mg/mL) | [1][7] |
| Water | - | Freely Soluble (10 mg/mL) | [1][7] |
| Aqueous Buffers | - | Sparingly Soluble | [7] |
Table 4: Acidity Constant (pKa) of Montelukast
The pKa values are crucial for understanding the ionization state of the molecule at different pH levels, which influences its solubility, absorption, and distribution. The following pKa values have been experimentally determined for montelukast sodium.
| pKa Value | Method | Source(s) |
| pKa₁ = 3.3 | UV-Visible Spectrophotometry | [8][9] |
| pKa₂ = 4.4 | UV-Visible Spectrophotometry | [8][9] |
Experimental Protocols
Detailed experimental protocols for determining the physicochemical properties of active pharmaceutical ingredients and their intermediates are outlined in various pharmacopeias and international guidelines. Below are summaries of standard methodologies relevant to the data presented.
Melting Point Determination (Based on USP <741>)
The melting range of a substance is a key indicator of its purity. The United States Pharmacopeia (USP) general chapter <741> describes the capillary method for determining the melting range.
Principle: A small, uniform sample of the substance is packed into a capillary tube and heated at a controlled rate. The temperatures at which the substance begins to collapse and melt are observed and recorded as the melting range.
Apparatus:
-
Melting point apparatus with a heated block or oil bath
-
Calibrated thermometer or digital temperature sensor
-
Glass capillary tubes (closed at one end)
Procedure:
-
Sample Preparation: The sample is thoroughly dried and finely powdered. A small amount is introduced into the open end of a capillary tube and packed down to a height of 2-4 mm.
-
Heating: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a constant, slow rate (typically 1-2 °C per minute) as it approaches the expected melting point.
-
Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid particle melts is recorded as the end of the melting range.
Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent.
Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The concentration of the dissolved compound in the saturated solution is then determined analytically.
Apparatus:
-
Constant temperature shaker bath or incubator
-
Vials or flasks with secure closures
-
Analytical balance
-
Filtration or centrifugation equipment to separate undissolved solid
-
Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)
Procedure:
-
Sample Preparation: An amount of the solid substance known to be in excess of its solubility is weighed and added to a vial containing a known volume of the solvent.
-
Equilibration: The vials are sealed and placed in a constant temperature shaker bath. They are agitated for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand to permit the undissolved solid to settle. An aliquot of the supernatant is carefully removed and filtered (using a filter that does not adsorb the solute) or centrifuged to obtain a clear, saturated solution.
-
Quantification: The concentration of the dissolved compound in the clear filtrate or supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Visible spectrophotometry.
pKa Determination (UV-Visible Spectrophotometry)
This method is based on the principle that the UV-Visible absorption spectrum of an ionizable compound changes as a function of pH.
Principle: The absorbance of a series of solutions of the compound at a constant concentration in buffers of varying, known pH is measured at a specific wavelength where the ionized and unionized forms of the molecule have different molar absorptivities. The pKa is then determined from the plot of absorbance versus pH.[8][9]
Apparatus:
-
UV-Visible spectrophotometer
-
Calibrated pH meter
-
Volumetric flasks and pipettes
-
A series of buffer solutions covering a wide pH range
Procedure:
-
Solution Preparation: A stock solution of the compound is prepared. Aliquots of this stock solution are diluted with a series of buffer solutions to create a set of solutions with constant analyte concentration but varying pH.
-
Spectroscopic Measurement: The UV-Visible spectrum of each solution is recorded. A wavelength is selected where the difference in absorbance between the ionized and unionized species is maximal. The absorbance of each solution is then measured at this wavelength.[8][9]
-
Data Analysis: A plot of absorbance versus pH is generated. The inflection point of the resulting sigmoidal curve corresponds to the pKa of the compound. Alternatively, various graphical and mathematical methods can be used to determine the pKa from the absorbance and pH data.[8][9]
Visualizations
Signaling Pathway of Montelukast
Montelukast is a selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1). It competitively blocks the binding of cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) to this receptor, thereby inhibiting the downstream inflammatory cascade that leads to bronchoconstriction, airway edema, and mucus secretion.
References
- 1. pmda.go.jp [pmda.go.jp]
- 2. This compound | C47H59ClN2O3S | CID 91982252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. This compound | LGC Standards [lgcstandards.com]
- 6. This compound Salt | 577953-88-9 [chemicalbook.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. pnrjournal.com [pnrjournal.com]
- 9. metfop.edu.in [metfop.edu.in]
Montelukast Dicyclohexylamine: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Montelukast (B128269), a potent and selective cysteinyl leukotriene receptor 1 (CysLT1) antagonist, is a cornerstone in the management of asthma and allergic rhinitis. This technical guide provides an in-depth exploration of the molecular mechanism of action of its dicyclohexylamine (B1670486) salt. The primary pharmacodynamic effect of montelukast is the competitive and high-affinity binding to the CysLT1 receptor, thereby inhibiting the pro-inflammatory and bronchoconstrictive effects of cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄). Beyond its primary target, this document elucidates the emerging understanding of montelukast's influence on other critical signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Wingless/Integrated (Wnt) pathways, which contribute to its broader anti-inflammatory profile. Detailed experimental protocols for key assays used to characterize montelukast's activity are provided, alongside a comprehensive summary of its binding affinities and functional inhibitory concentrations. Visual representations of the core signaling pathways and experimental workflows are included to facilitate a deeper understanding of its multifaceted mechanism of action.
Core Mechanism of Action: CysLT1 Receptor Antagonism
Montelukast dicyclohexylamine is a salt form of montelukast, where the active moiety is montelukast. Its principal mechanism of action is as a selective and competitive antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).[1][2] Cysteinyl leukotrienes (cys-LTs), namely LTC₄, LTD₄, and LTE₄, are potent lipid mediators synthesized from arachidonic acid by various inflammatory cells, including mast cells and eosinophils.[1] These mediators play a crucial role in the pathophysiology of asthma and allergic rhinitis by inducing bronchoconstriction, increasing vascular permeability, promoting airway edema, and recruiting eosinophils.[1][2]
Montelukast binds with high affinity and selectivity to the CysLT1 receptor, preventing the binding of endogenous cys-LTs.[1] This blockade effectively inhibits the downstream signaling cascade initiated by cys-LTs, leading to a reduction in airway smooth muscle contraction, decreased mucus secretion, and attenuated inflammatory cell infiltration.
Cysteinyl Leukotriene Signaling Pathway
The binding of cysteinyl leukotrienes to the G-protein coupled CysLT1 receptor on airway smooth muscle and inflammatory cells activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum, leading to smooth muscle contraction. DAG, in conjunction with Ca²⁺, activates protein kinase C (PKC), which contributes to cellular activation and inflammatory responses. Montelukast, by blocking the initial receptor binding, prevents these downstream events.
Quantitative Data
The potency of montelukast has been quantified in various in vitro and in vivo studies. The following tables summarize key quantitative parameters.
Table 1: CysLT1 Receptor Binding Affinity and Functional Potency
| Parameter | Value | Cell/Tissue Type | Reference |
| Ki | 0.18 nM | Guinea pig lung membranes | [3] |
| Ki | 4 nM | U937 cell membranes | [3] |
| Ki | 0.52 nM | Human lung membranes | [3] |
| pIC₅₀ | 8.3 - 8.6 | HEK-293 cells (Ca²⁺ mobilization assay) | [4] |
Table 2: Off-Target Activity at P2Y Receptors
| Receptor | IC₅₀ (µM) | Assay Type | Cell Line | Reference |
| P2Y₁ | 0.122 ± 0.037 | Inositol Phosphate Production | 1321N1 Astrocytoma | [5] |
| P2Y₂ | ~10 | Inositol Phosphate Production | 1321N1 Astrocytoma | [5] |
| P2Y₄ | >10 | Inositol Phosphate Production | 1321N1 Astrocytoma | [5] |
| P2Y₆ | 0.859 ± 0.053 | Inositol Phosphate Production | 1321N1 Astrocytoma | [5] |
Modulation of Other Signaling Pathways
Recent research has indicated that the anti-inflammatory effects of montelukast may extend beyond CysLT1 receptor antagonism, involving the modulation of the NF-κB and Wnt signaling pathways.
Inhibition of the NF-κB Pathway
The transcription factor NF-κB is a master regulator of inflammatory responses. Studies have shown that montelukast can inhibit the activation of NF-κB in a dose-dependent manner.[6] This inhibition is thought to occur through the prevention of the phosphorylation of the p65 subunit of NF-κB, which is necessary for its translocation to the nucleus and subsequent transcription of pro-inflammatory genes.[7]
Interaction with the Wnt Signaling Pathway
The Wnt signaling pathway is involved in various cellular processes, including inflammation. Research suggests that montelukast may mediate some of its therapeutic effects by inhibiting the Wnt pathway. Specifically, montelukast has been shown to inhibit the phosphorylation of GSK-3β and reduce the levels of Wnt5a, key components of the canonical and non-canonical Wnt pathways, respectively.[8]
Experimental Protocols
Radioligand Binding Assay for CysLT1 Receptor
This protocol is designed to determine the binding affinity (Ki) of montelukast for the CysLT1 receptor.
Materials:
-
Cell membranes expressing the CysLT1 receptor (e.g., from U937 cells or guinea pig lung)
-
[³H]-LTD₄ (radioligand)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA)
-
Wash buffer (ice-cold binding buffer)
-
Glass fiber filters
-
Scintillation cocktail and counter
Procedure:
-
Prepare serial dilutions of montelukast.
-
In a 96-well plate, add cell membranes, [³H]-LTD₄ (at a concentration near its Kd), and either buffer (for total binding), a saturating concentration of a non-labeled CysLT1 antagonist (for non-specific binding), or varying concentrations of montelukast.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the IC₅₀ of montelukast, from which the Ki can be calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of montelukast to inhibit CysLT1 receptor-mediated increases in intracellular calcium.
Materials:
-
Cells expressing the CysLT1 receptor (e.g., HEK-293 cells)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
LTD₄ (agonist)
-
This compound
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Fluorescence plate reader with an injection system
Procedure:
-
Plate cells in a 96-well plate and allow them to adhere.
-
Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Add varying concentrations of montelukast to the wells and incubate for a specified period.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Inject a solution of LTD₄ into the wells to stimulate the CysLT1 receptor.
-
Immediately begin recording the fluorescence intensity over time.
-
Analyze the data by measuring the peak fluorescence response and calculating the IC₅₀ for montelukast's inhibition of the LTD₄-induced calcium signal.[9]
Western Blot for NF-κB Activation
This protocol is used to assess the effect of montelukast on the phosphorylation of the p65 subunit of NF-κB.
Materials:
-
Cells capable of an inflammatory response (e.g., mouse retinal endothelial cells)[10]
-
Inflammatory stimulus (e.g., TNF-α)
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (anti-phospho-p65, anti-total-p65, anti-loading control e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Culture cells and treat them with montelukast for a specified time, followed by stimulation with an inflammatory agent.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against phospho-p65.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with antibodies for total p65 and a loading control to normalize the data.
-
Quantify the band intensities to determine the relative levels of p65 phosphorylation.[7]
Wnt Reporter Gene Assay
This assay is used to measure the effect of montelukast on Wnt signaling pathway activity.
Materials:
-
Cells suitable for transfection (e.g., HEK-293T)
-
Wnt reporter plasmid (e.g., TOPFlash, containing TCF/LEF binding sites upstream of a luciferase gene)
-
A constitutively active reporter plasmid for normalization (e.g., Renilla luciferase)
-
Transfection reagent
-
Wnt pathway activator (e.g., Wnt3a conditioned media)
-
This compound
-
Luciferase assay reagent
Procedure:
-
Co-transfect cells with the Wnt reporter plasmid and the normalization plasmid.
-
After transfection, treat the cells with montelukast for a specified duration.
-
Stimulate the cells with a Wnt pathway activator.
-
Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
Compare the normalized luciferase activity in montelukast-treated cells to control cells to determine the effect on Wnt signaling.[11][12]
Conclusion
The primary mechanism of action of this compound is the potent and selective antagonism of the CysLT1 receptor, which effectively mitigates the inflammatory and bronchoconstrictive effects of cysteinyl leukotrienes. This well-established mechanism forms the basis of its clinical efficacy in asthma and allergic rhinitis. Furthermore, accumulating evidence suggests that montelukast exerts broader anti-inflammatory effects through the modulation of the NF-κB and Wnt signaling pathways. A thorough understanding of these multifaceted mechanisms, supported by robust quantitative data and detailed experimental protocols, is crucial for ongoing research and the development of novel therapeutic strategies targeting inflammatory diseases. The continued investigation into the off-target effects and interactions with other signaling cascades will further refine our understanding of the complete pharmacological profile of montelukast.
References
- 1. Montelukast Sodium | মন্টিলুকাস্ট সোডিয়াম | Indications, Pharmacology, Dosage, Side Effects & other Generic info with Available Brand names in Bangladesh | MedEx [medex.com.bd]
- 2. Cysteinyl-leukotriene type 1 receptor antagonists - Wikipedia [en.wikipedia.org]
- 3. axonmedchem.com [axonmedchem.com]
- 4. montelukast | Ligand page | IUPHAR/BPS Guide to MALARIA PHARMACOLOGY [guidetomalariapharmacology.org]
- 5. CysLT1 leukotriene receptor antagonists inhibit the effects of nucleotides acting at P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The contribution of the WNT pathway to the therapeutic effects of montelukast in experimental murine airway inflammation induced by ovalbumin and lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ca2+ Mobilization Assay - Creative Bioarray [dda.creative-bioarray.com]
- 10. iovs.arvojournals.org [iovs.arvojournals.org]
- 11. Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of chemical probes that suppress Wnt/β‐catenin signaling through high‐throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the CysLT1 Receptor Binding Affinity of Montelukast Dicyclohexylamine
This technical guide provides a comprehensive overview of the binding affinity of montelukast (B128269), a selective and potent cysteinyl leukotriene receptor 1 (CysLT1) antagonist, for its target receptor. The information is tailored for researchers, scientists, and professionals involved in drug development and pharmacological research.
Introduction
Montelukast, often used in its dicyclohexylamine (B1670486) salt form for stability and handling, is a critical therapeutic agent in the management of asthma and allergic rhinitis.[1][2][3] Its mechanism of action relies on the high-affinity and selective antagonism of the CysLT1 receptor.[4][5] The CysLT1 receptor is a G protein-coupled receptor (GPCR) that, upon activation by its endogenous ligands—cysteinyl leukotrienes (CysLTs) such as LTC4, LTD4, and LTE4—mediates pro-inflammatory responses.[3][6] These responses include bronchoconstriction, increased vascular permeability, and eosinophil recruitment.[7] By blocking the action of CysLTs at this receptor, montelukast effectively mitigates these inflammatory pathways.[1]
Quantitative Binding Affinity Data
The binding affinity of montelukast for the CysLT1 receptor has been quantified through various in vitro assays. The following table summarizes the key binding parameters, such as the half-maximal inhibitory concentration (IC50) and the inhibitor constant (Ki), derived from competitive binding assays.
| Compound | Parameter | Value (nM) | Assay System |
| Montelukast | IC50 | 4.9 | HEK293 cell membranes expressing human CysLT1 receptors[5] |
| Montelukast | IC50 | 0.5 | Not specified[8] |
| Montelukast | IC50 | 0.78 | Not specified[8] |
| Montelukast | IC50 | 2.3 | Not specified[8] |
| Montelukast | Ki | 1.14 | Not specified[8] |
Note: Variations in reported values can be attributed to differences in experimental conditions, such as the cell line, radioligand, and buffer composition used in the assays.
Experimental Protocols
The determination of montelukast's binding affinity for the CysLT1 receptor typically involves competitive radioligand binding assays. Below is a generalized protocol based on methodologies described in the literature.
Objective: To determine the IC50 and Ki of montelukast for the CysLT1 receptor using a competitive radioligand binding assay.
Materials:
-
Cell Membranes: Membranes prepared from a cell line recombinantly expressing the human CysLT1 receptor (e.g., HEK293 cells).[5]
-
Radioligand: A tritiated CysLT1 receptor agonist or antagonist, such as [3H]-LTD4.[9][10]
-
Test Compound: Montelukast dicyclohexylamine salt.
-
Non-specific Binding Control: A high concentration of a non-labeled CysLT1 receptor antagonist.
-
Assay Buffer: A suitable buffer (e.g., Tris-HCl) containing divalent cations (e.g., MgCl2, CaCl2).
-
Scintillation Cocktail and Scintillation Counter .
Methodology:
-
Membrane Preparation:
-
Culture HEK293 cells expressing the human CysLT1 receptor.
-
Harvest the cells and homogenize them in a cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in the assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Competitive Binding Assay:
-
In a multi-well plate, add a fixed amount of cell membrane preparation to each well.
-
Add increasing concentrations of the test compound (montelukast).
-
Add a fixed concentration of the radioligand ([3H]-LTD4) to each well.
-
For the determination of non-specific binding, add a saturating concentration of a non-labeled antagonist to a separate set of wells.
-
Incubate the plate at a controlled temperature for a sufficient time to reach equilibrium.
-
-
Separation and Counting:
-
Rapidly filter the contents of each well through a glass fiber filter to separate the bound and free radioligand.
-
Wash the filters with cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the montelukast concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Signaling Pathways
The CysLT1 receptor is a GPCR that primarily couples to the Gq/11 family of G proteins.[6] Activation of the receptor by cysteinyl leukotrienes initiates a signaling cascade that leads to the physiological responses associated with allergic inflammation.
-
Ligand Binding: Cysteinyl leukotrienes (LTD4, LTC4, LTE4) bind to and activate the CysLT1 receptor on the cell surface.
-
G Protein Activation: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of the Gq protein, causing its dissociation from the βγ-subunits.
-
PLC Activation: The activated Gαq subunit stimulates phospholipase C (PLC).
-
Second Messenger Production: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).
-
Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of stored calcium (Ca2+) into the cytoplasm.
-
PKC Activation: The increase in intracellular Ca2+ and the presence of DAG activate protein kinase C (PKC).
-
Cellular Response: The activation of these downstream signaling pathways ultimately leads to cellular responses such as smooth muscle contraction and inflammation.
Montelukast acts as a competitive antagonist, binding to the CysLT1 receptor and preventing its activation by endogenous ligands, thereby inhibiting this signaling cascade.
Conclusion
Montelukast demonstrates high-affinity binding to the CysLT1 receptor, acting as a potent and selective antagonist. This characteristic is fundamental to its therapeutic efficacy in inflammatory airway diseases. The quantitative data and experimental methodologies outlined in this guide provide a foundational understanding for researchers in the field of pharmacology and drug development. The elucidation of the CysLT1 signaling pathway further clarifies the mechanism by which montelukast exerts its anti-inflammatory effects.
References
- 1. youtube.com [youtube.com]
- 2. Leukotrienes vs. Montelukast—Activity, Metabolism, and Toxicity Hints for Repurposing | MDPI [mdpi.com]
- 3. Anti-enzymatic and DNA docking studies of montelukast: A multifaceted molecular scaffold with in vitro investigations, molecular expression analysis and molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. apexbt.com [apexbt.com]
- 6. Structure-based mechanism of cysteinyl leukotriene receptor inhibition by antiasthmatic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure based virtual screening of ligands to identify cysteinyl leukotriene receptor 1 antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cysteinyl leukotriene receptor 1 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 9. CysLT1 leukotriene receptor antagonists inhibit the effects of nucleotides acting at P2Y receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological differences among CysLT(1) receptor antagonists with respect to LTC(4) and LTD(4) in human lung parenchyma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of Dicyclohexylamine Salt in the Synthesis and Purification of Montelukast: A Technical Overview
Introduction: Montelukast, marketed under the brand name Singulair®, is a selective and orally active leukotriene receptor antagonist widely prescribed for the maintenance treatment of asthma and the relief of allergic rhinitis symptoms.[1][2] It functions by inhibiting the cysteinyl leukotriene CysLT1 receptor, thereby blocking the pro-inflammatory and bronchoconstrictive effects of leukotrienes.[3][4][5] The active pharmaceutical ingredient (API) is Montelukast sodium. However, a critical step in the manufacturing process involves the formation of Montelukast dicyclohexylamine (B1670486) (DCHA) salt. This intermediate is instrumental in the purification of the crude Montelukast free acid, ensuring the high purity required for the final API. This guide provides a detailed examination of the synthesis, purification, and characterization of Montelukast DCHA salt, along with the underlying mechanism of action of Montelukast.
Synthesis and Purification via Dicyclohexylamine Salt Formation
The synthesis of Montelukast is a multi-step process. A key challenge in the synthesis is the purification of the final Montelukast free acid from various process-related impurities. The formation of the dicyclohexylamine salt provides an efficient method for purification through crystallization.
The general approach involves dissolving the crude Montelukast free acid in a suitable organic solvent, such as ethyl acetate (B1210297), and then treating it with dicyclohexylamine.[6] This acid-base reaction leads to the precipitation of the Montelukast dicyclohexylamine salt.[6] The salt can then be isolated in a highly pure crystalline form by filtration.[6][7] An anti-solvent, like n-hexane, is often added to reduce the solubility of the salt and promote complete crystallization.[6][8]
Once the purified Montelukast DCHA salt is obtained, it is converted back to the free acid by treatment with a weak acid, such as acetic acid, in a biphasic system of toluene (B28343) and water.[7] The dicyclohexylammonium (B1228976) acetate remains in the aqueous phase, while the purified Montelukast free acid is extracted into the organic layer.[6] This purified free acid is then converted to the final sodium salt for formulation.[6][7]
Experimental Protocols
Protocol 1: Formation of this compound Salt
This protocol is based on a patented method for the preparation of Montelukast DCHA salt.[8]
-
Dissolution: Dissolve the crude Montelukast free acid residue in ethyl acetate (e.g., 600 ml). Heating to approximately 45°C can aid dissolution.
-
Cooling: Cool the solution to 20°C.
-
Amine Addition: Slowly add dicyclohexylamine (e.g., 42 ml, 0.21 mole) over a period of 30-45 minutes, maintaining the temperature at 20°C - 25°C.
-
Seeding and Crystallization: Maintain the mixture at 20°C - 22°C for 1 hour. Seed the solution with a small amount of pure Montelukast DCHA salt (e.g., 500 mg) to induce crystallization.
-
Aging: Maintain the reaction mixture at 20°C - 25°C for 24 hours to allow for complete crystal formation.
-
Precipitation: Slowly add n-hexane (e.g., 1200 ml) over 60 minutes.
-
Second Aging: Continue to stir the resulting slurry for another 24 hours at 20°C - 25°C.
-
Isolation: Filter the solid product.
-
Washing: Wash the filtered solid with n-hexane (e.g., 500 ml).
-
Drying: Dry the product at 40°C - 45°C until a constant weight is achieved.
Protocol 2: Conversion of DCHA Salt to Montelukast Free Acid
This protocol describes the conversion of the purified salt back to the free acid.
-
Suspension: Suspend the purified this compound salt in a mixture of toluene and water.[7]
-
Neutralization: Add an aqueous solution of a weak acid, such as acetic acid, to the mixture.[6][7] This protonates the montelukast, forming the free acid which is soluble in the organic layer, while the dicyclohexylamine is protonated and remains in the aqueous layer as dicyclohexylammonium acetate.[6]
-
Layer Separation: Separate the organic and aqueous layers.
-
Washing: Wash the organic layer containing the Montelukast free acid with water to remove any residual impurities.[6]
-
Drying and Further Processing: The organic layer is then dried and carried forward to the next step, which is the formation of Montelukast sodium.[6]
Quantitative Data
The use of dicyclohexylamine salt formation is effective in achieving high purity and reasonable yields.
| Parameter | Value | Reference |
| Yield | 40.5% - 52.8% | [8] |
| Purity | >99.5% | [7] (for a similar amine salt process) |
| Molar Mass | 767.50 g/mol | [9][10] |
Characterization Data
The structure and purity of this compound salt are confirmed using various spectroscopic techniques.
-
Infrared (IR) Spectroscopy: The IR spectrum shows characteristic peaks at 3400, 2976, 2927, 1607, 1594, 1578, 1541, 1497, 1410, 1394, 1336, 1311, 1269, 1144, 1070, 1018, 965, 865, 840, 763, and 699 cm⁻¹.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are used for detailed structural elucidation and confirmation of the molecule.[6]
Visualizing the Process and Mechanism
Montelukast Synthesis and Purification Workflow
Caption: Workflow for the purification of Montelukast via its dicyclohexylamine salt.
Mechanism of Action of Montelukast
Montelukast exerts its therapeutic effect by acting as a potent and selective antagonist of the cysteinyl leukotriene type-1 (CysLT1) receptor.
Caption: Montelukast blocks the CysLT1 receptor, inhibiting the inflammatory cascade.
Inflammatory stimuli trigger the release of arachidonic acid from cell membranes.[4] The enzyme 5-lipoxygenase then metabolizes arachidonic acid to produce cysteinyl leukotrienes (CysLTs), including LTC4, LTD4, and LTE4.[4][5] These leukotrienes are potent inflammatory mediators that bind to CysLT1 receptors located on airway smooth muscle cells and other inflammatory cells.[2][3][11] This binding initiates a cascade of events leading to the pathophysiology of asthma and allergic rhinitis, including bronchoconstriction, increased mucus production, and airway edema.[3][5] Montelukast competitively binds to the CysLT1 receptor, preventing the binding of cysteinyl leukotrienes and thereby inhibiting their pro-inflammatory effects.[4][5]
Conclusion
The use of dicyclohexylamine to form a crystalline salt of Montelukast is a pivotal step in the commercial manufacturing process. This intermediate allows for an efficient and scalable purification strategy, ensuring the final Montelukast sodium API meets the stringent purity requirements for therapeutic use. The well-understood mechanism of action, coupled with a robust manufacturing process, has established Montelukast as a key therapeutic agent in the management of asthma and allergic rhinitis.
References
- 1. Montelukast - Wikipedia [en.wikipedia.org]
- 2. Montelukast - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. What is the mechanism of Montelukast sodium? [synapse.patsnap.com]
- 5. droracle.ai [droracle.ai]
- 6. This compound | 577953-88-9 | Benchchem [benchchem.com]
- 7. books.rsc.org [books.rsc.org]
- 8. PROCESS FOR THE PREPARATION OF MONTELUKAST AND ITS SALTS - Patent 1812394 [data.epo.org]
- 9. scbt.com [scbt.com]
- 10. This compound Salt | CAS No- 577953-88-9 | Simson Pharma Limited [simsonpharma.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
Montelukast Dicyclohexylamine: A Technical Guide to its Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of montelukast (B128269) dicyclohexylamine (B1670486) in various organic solvents. Montelukast, a potent and selective cysteinyl leukotriene receptor antagonist, is a cornerstone in the management of asthma and allergic rhinitis. The dicyclohexylamine salt of montelukast is a key intermediate in its purification process, making a thorough understanding of its solubility essential for process optimization, formulation development, and analytical method design.
While specific quantitative solubility data for montelukast dicyclohexylamine is not extensively published in publicly available literature, this guide consolidates qualitative solubility information from various sources and outlines the standard experimental protocols to determine these values empirically.
Core Concepts in Solubility
Solubility is a critical physicochemical parameter for any active pharmaceutical ingredient (API) or intermediate. It influences bioavailability, dissolution rate, and the feasibility of various manufacturing processes, including crystallization and purification. For this compound, its solubility profile in organic solvents is particularly relevant to its isolation and purification from crude montelukast acid.
Solubility Profile of this compound
Based on available data, this compound exhibits solubility in a range of common organic solvents. This information is crucial for selecting appropriate solvent systems for crystallization, a process used to purify the salt.[1][2] The following table summarizes the reported qualitative solubility of this compound.
| Organic Solvent | Reported Solubility |
| Acetone | Soluble[] |
| Chloroform | Soluble, Slightly Soluble[] |
| Dichloromethane | Soluble[] |
| Dimethyl Sulfoxide (DMSO) | Soluble, Slightly Soluble[] |
| Ethyl Acetate | Soluble[] |
| Methanol | Slightly Soluble |
| Toluene | Soluble (used for dissolving the salt)[4][5][6] |
| Acetonitrile/Isopropanol (mixture) | Soluble (used for isolation)[1] |
Note: "Soluble" and "Slightly Soluble" are qualitative terms. Precise quantitative determination requires experimental validation as outlined in the protocols below.
In contrast, quantitative solubility data is available for the pharmacologically active form, montelukast sodium. Montelukast sodium is reported to be freely soluble in ethanol, methanol, and water, and practically insoluble in acetonitrile.[4][5][7] The solubility of montelukast sodium in organic solvents such as ethanol, DMSO, and dimethylformamide is approximately 30 mg/mL.[8]
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The equilibrium solubility of a compound in a specific solvent is most reliably determined using the shake-flask method. This protocol provides a standardized approach for researchers to obtain quantitative solubility data for this compound.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature.
Materials:
-
This compound (pure solid)
-
Selected organic solvent(s) of high purity
-
Glass vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer.
-
Volumetric flasks and pipettes
Procedure:
-
Preparation: Add an excess amount of solid this compound to a series of glass vials. The excess solid is crucial to ensure that a saturated solution is formed.
-
Solvent Addition: Add a known volume of the selected organic solvent to each vial.
-
Equilibration: Tightly cap the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. Preliminary studies may be needed to determine the time required to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to settle.
-
Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter to remove any undissolved solid particles.
-
Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the concentration of this compound in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
-
Calculation: Calculate the solubility of this compound in the solvent, typically expressed in mg/mL or g/L, by accounting for the dilution factor.
Workflow for Solubility Determination
Caption: Experimental workflow for determining the equilibrium solubility of this compound.
Montelukast's Mechanism of Action: A Signaling Pathway Overview
Montelukast exerts its therapeutic effect by acting as a selective antagonist of the cysteinyl leukotriene 1 (CysLT1) receptor. Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are potent inflammatory mediators released from various cells, including mast cells and eosinophils. The binding of these leukotrienes to the CysLT1 receptor in the airways triggers a cascade of events leading to bronchoconstriction, increased vascular permeability, mucus secretion, and recruitment of inflammatory cells, all of which are hallmark features of asthma and allergic rhinitis. By blocking this interaction, montelukast effectively inhibits the downstream inflammatory signaling pathways.
Signaling Pathway of Montelukast Action
Caption: Simplified signaling pathway illustrating the mechanism of action of Montelukast.
Conclusion
The dicyclohexylamine salt of montelukast plays a pivotal role in the manufacturing and purification of the final active pharmaceutical ingredient. While quantitative solubility data in organic solvents remains limited in the public domain, this guide provides a consolidated view of its qualitative solubility and a robust experimental framework for its quantitative determination. A thorough understanding of these solubility characteristics is indispensable for chemists and pharmaceutical scientists working on the development, formulation, and analysis of montelukast.
References
- 1. EP2094665A2 - Preparation of montelukast and its salts - Google Patents [patents.google.com]
- 2. US20070082925A1 - Method for the preparation of montelukast acid and sodium salt thereof in amorphous form - Google Patents [patents.google.com]
- 4. WO2005040123A1 - Solid-state montelukast - Google Patents [patents.google.com]
- 5. US7553853B2 - Solid-state montelukast - Google Patents [patents.google.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
A Technical Guide to the Spectroscopic Analysis of Montelukast Dicyclohexylamine
Introduction: Montelukast dicyclohexylamine (B1670486) is the dicyclohexylamine salt of Montelukast, a potent and selective cysteinyl leukotriene receptor antagonist. It is a critical intermediate in the synthesis of Montelukast sodium, a widely prescribed oral medication for the maintenance treatment of asthma and to relieve symptoms of seasonal allergies. The precise characterization of Montelukast dicyclohexylamine is paramount for quality control and regulatory compliance in pharmaceutical manufacturing. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are indispensable tools for elucidating its molecular structure and ensuring its identity and purity. This guide provides an in-depth overview of the NMR and IR spectroscopic data of this compound, along with detailed experimental protocols for its analysis.
Spectroscopic Data Presentation
The spectroscopic data presented herein is a comprehensive summary of the characteristic signals and absorption bands for this compound. The data is compiled from analyses of the Montelukast molecule and the dicyclohexylamine counter-ion.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The following tables summarize the expected chemical shifts (δ) in parts per million (ppm) for the ¹H and ¹³C nuclei of this compound, typically recorded in a solvent like deuterochloroform (CDCl₃).
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ ppm) | Multiplicity | Assignment |
| 8.10 - 7.10 | m | Aromatic protons (quinoline, phenyl rings) |
| 7.00 - 6.90 | m | Vinylic protons (-CH=CH-) |
| 4.00 - 3.80 | m | Methine proton (-CH-S-) |
| 3.10 - 2.80 | m | Methine protons of dicyclohexylamine (-CH-N-) |
| 2.70 - 2.50 | m | Methylene protons (-S-CH₂-) |
| 2.40 - 2.20 | m | Methylene protons adjacent to phenyl |
| 2.10 - 1.10 | m | Methylene protons of dicyclohexyl groups |
| 1.60 | s | Methyl protons (-C(CH₃)₂OH) |
| 0.90 - 0.50 | m | Cyclopropyl protons |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ ppm) | Assignment |
| 175.0 - 170.0 | Carboxylic acid carbon (-COOH) |
| 157.0 - 118.0 | Aromatic and vinylic carbons |
| 72.0 - 70.0 | Quaternary carbon (-C(CH₃)₂OH) |
| 55.0 - 50.0 | Methine carbons of dicyclohexylamine (-CH-N-) |
| 45.0 - 40.0 | Methine carbon (-CH-S-) |
| 40.0 - 30.0 | Methylene carbons of dicyclohexyl groups |
| 31.0 - 29.0 | Methyl carbons (-C(CH₃)₂OH) |
| 26.0 - 24.0 | Methylene carbons of dicyclohexyl groups |
| 20.0 - 15.0 | Methylene carbon (-S-CH₂-) |
| 14.0 - 10.0 | Cyclopropyl carbons |
Infrared (IR) Spectroscopy Data
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum of this compound is a composite of the vibrations from both the Montelukast acid and the dicyclohexylamine base.
Table 3: Characteristic FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibration |
| 3400 - 3300 | Broad | O-H stretching (tertiary alcohol) |
| 3100 - 3000 | Medium | Aromatic C-H stretching |
| 2930 - 2850 | Strong | Aliphatic C-H stretching (cyclohexyl, alkyl chains) |
| 2700 - 2200 | Broad | N-H⁺ stretching (secondary ammonium (B1175870) salt) |
| 1710 - 1680 | Strong | C=O stretching (carboxylic acid) |
| 1610 - 1580 | Medium | C=C stretching (aromatic rings) |
| 1600 - 1550 | Medium | N-H bending (ammonium salt) |
| 1470 - 1430 | Medium | C-H bending (methylene) |
| 850 - 800 | Strong | C-H out-of-plane bending (substituted aromatic rings) |
| 770 - 730 | Strong | C-Cl stretching |
Experimental Protocols
The following sections outline standardized procedures for acquiring high-quality NMR and IR spectra of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation and confirmation.
Instrumentation:
-
A 400 MHz or 500 MHz NMR spectrometer.
Materials:
-
This compound sample.
-
Deuterated chloroform (B151607) (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆) with Tetramethylsilane (TMS) as an internal standard.
-
NMR tubes (5 mm diameter).
Procedure:
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample and dissolve it in 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer: Transfer the solution into an NMR tube using a Pasteur pipette.
-
Instrumentation Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock onto the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Tune and match the probe for both ¹H and ¹³C frequencies.
-
-
¹H NMR Acquisition:
-
Acquire the spectrum using a standard pulse sequence.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Collect a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Typical parameters include a 45-degree pulse angle and a relaxation delay of 2-5 seconds.
-
Collect a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Calibrate the chemical shift scale using the TMS signal (0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum and pick the peaks in both spectra.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To obtain an infrared spectrum for the identification of functional groups.
Method 1: Attenuated Total Reflectance (ATR)
Instrumentation:
-
FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide (B1212193) crystal).
Procedure:
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental contributions.
-
Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.
-
Pressure Application: Apply consistent pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue after the measurement.
Method 2: Potassium Bromide (KBr) Pellet
Instrumentation:
-
FTIR spectrometer.
-
Hydraulic press and pellet-forming die.
-
Agate mortar and pestle.
Procedure:
-
Sample Preparation:
-
Grind 1-2 mg of the this compound sample with approximately 100-200 mg of dry, spectroscopic grade KBr in an agate mortar.
-
Continue grinding until a fine, homogeneous powder is obtained.
-
-
Pellet Formation:
-
Transfer a portion of the mixture into the pellet die.
-
Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.
-
-
Spectrum Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Collect the spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.
-
Mandatory Visualization
The logical workflow for the complete spectroscopic characterization of this compound is depicted in the following diagram.
Caption: Experimental workflow for NMR and IR spectroscopic analysis.
In-Depth Technical Guide: Montelukast Dicyclohexylamine (CAS 577953-88-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Montelukast (B128269), a potent and selective cysteinyl leukotriene receptor 1 (CysLT1) antagonist, is a widely used therapeutic agent for the management of asthma and allergic rhinitis.[1][2][3] The dicyclohexylamine (B1670486) salt of montelukast (CAS 577953-88-9) is a crucial intermediate in the synthesis and purification of montelukast sodium, the active pharmaceutical ingredient (API).[4][5] This salt allows for efficient purification of montelukast through crystallization, effectively removing process-related impurities before its conversion to the final sodium salt.[4][6] This technical guide provides a comprehensive overview of montelukast dicyclohexylamine, including its physicochemical properties, detailed experimental protocols for its synthesis and analysis, and a summary of the signaling pathway it modulates.
Physicochemical Properties
This compound is a pale beige solid.[7] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 577953-88-9 | [7][8][9] |
| Molecular Formula | C₄₇H₅₉ClN₂O₃S | [7][9] |
| Molecular Weight | 767.51 g/mol | [7] |
| Appearance | Pale Beige Solid | [7] |
| Melting Point | 65-67 °C | [1][5] |
| Boiling Point | 871.6 °C at 760 mmHg | [1] |
| Density | 1.2 g/cm³ at 20 °C | [1][7] |
| Solubility | Slightly soluble in chloroform, DMSO, and methanol. Soluble in ethyl acetate (B1210297) and acetone. | [1][10][11] |
| Storage | Store in a tightly sealed container in a cool (-20°C), dry place away from light and heat. | [1][10] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.
Table 2: Key Spectroscopic Data for this compound
| Technique | Key Observations/Data |
| ¹H NMR | Characteristic signals include a multiplet around δ 0.39 ppm (cyclopropyl ring protons) and a signal at approximately δ 11.2 ppm (carboxylic acid proton). Signals corresponding to the dicyclohexylamine moiety are also present. |
| ¹³C NMR | Expected signals include those for the various carbon environments in both the montelukast and dicyclohexylamine moieties. Aromatic carbons typically appear in the δ 125-150 ppm range, while the carbonyl carbon of the carboxylic acid is expected around δ 170-185 ppm. |
| IR (KBr) | Prominent peaks are expected for O-H stretching (broad), C-H stretching (aromatic and aliphatic), C=O stretching (carboxylic acid), C=C stretching (aromatic), and C-S stretching. |
| Mass Spectrometry (ESI-MS) | The positive ion mode would show a peak corresponding to the montelukast free acid [M+H]⁺ at m/z 586.2 and a peak for the dicyclohexylamine cation. Fragmentation patterns can be used to confirm the structure. |
Experimental Protocols
Synthesis of this compound Salt
This protocol describes a common method for the synthesis of montelukast and its subsequent purification via the dicyclohexylamine salt.[8][12]
Experimental Workflow: Synthesis and Purification
Caption: Workflow for the synthesis of crude montelukast and its purification.
Methodology:
-
Mesylation of the Diol Intermediate: In a suitable reactor, the diol intermediate is dissolved in a mixture of toluene and acetonitrile. The solution is cooled to approximately -25°C. Diisopropylethylamine is added, followed by the slow addition of methanesulfonyl chloride, maintaining the low temperature. The reaction is monitored by a suitable analytical method (e.g., TLC or HPLC) to ensure the preferential mesylation of the secondary alcohol.
-
Coupling Reaction: In a separate reactor, the dilithium (B8592608) salt of 1-(mercaptomethyl)cyclopropaneacetic acid is prepared by reacting it with two equivalents of n-butyl lithium in tetrahydrofuran (B95107) (THF) at a low temperature. The freshly prepared mesylate intermediate solution is then added to the dilithium salt solution at a temperature below -5°C. The reaction is allowed to proceed for several hours, with completion monitored by HPLC.
-
Work-up: The reaction is quenched with an aqueous solution (e.g., 10% sodium chloride solution). The organic layer is separated and washed with a dilute acid solution (e.g., 0.5 M tartaric acid) to remove any excess base. The organic layer is then concentrated to yield crude montelukast free acid as an oily residue.
-
Formation of Dicyclohexylamine Salt: The crude montelukast acid residue is dissolved in a suitable solvent, such as ethyl acetate. Dicyclohexylamine is slowly added at room temperature (20-25°C).
-
Crystallization and Isolation: The solution is seeded with pure this compound salt to induce crystallization. An anti-solvent, such as n-hexane, is slowly added to the resulting slurry to decrease the solubility of the salt and promote complete precipitation. The slurry is aged for an extended period (e.g., overnight). The crystalline solid is then collected by filtration, washed with the anti-solvent, and dried under vacuum to yield purified this compound salt.
Analytical Method: High-Performance Liquid Chromatography (HPLC-UV)
This protocol outlines a general reverse-phase HPLC method for the analysis of this compound.[5]
Experimental Workflow: HPLC-UV Analysis
Caption: General workflow for the HPLC-UV analysis of this compound.
Methodology:
Table 3: HPLC-UV Method Parameters
| Parameter | Condition |
| Instrument | HPLC system with UV detector |
| Column | C8 or C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | A mixture of acetonitrile and a buffer (e.g., 0.01M potassium dihydrogen phosphate, pH 4.0) in a ratio of approximately 65:35 or 70:30 (v/v).[7][9] |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 222 nm or 355 nm |
| Column Temperature | Ambient or controlled (e.g., 30°C) |
| Injection Volume | 10-20 µL |
| Standard Preparation | A standard solution of this compound reference standard is prepared in the mobile phase at a known concentration. |
| Sample Preparation | The sample containing this compound is accurately weighed and dissolved in the mobile phase to a known concentration. |
| Analysis | The standard and sample solutions are injected into the HPLC system, and the peak areas are recorded. The concentration of this compound in the sample is determined by comparing its peak area to that of the standard. |
Mechanism of Action and Signaling Pathway
Montelukast is a selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1).[2][12][13] Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are potent inflammatory mediators released from various cells, including mast cells and eosinophils.[13][14] In the airways, their binding to CysLT1 receptors on smooth muscle cells and other cells leads to bronchoconstriction, increased vascular permeability, mucus secretion, and eosinophil recruitment, all of which contribute to the pathophysiology of asthma and allergic rhinitis.[3][13][14] Montelukast competitively blocks the binding of cysteinyl leukotrienes to the CysLT1 receptor, thereby inhibiting their pro-inflammatory and bronchoconstrictive effects.[3][13][14]
Cysteinyl Leukotriene Signaling Pathway
Caption: The cysteinyl leukotriene signaling pathway and the inhibitory action of montelukast.
Conclusion
This compound is a key intermediate that facilitates the production of high-purity montelukast sodium for pharmaceutical use. This technical guide has provided a detailed overview of its physicochemical properties, spectroscopic data, and comprehensive experimental protocols for its synthesis and analysis. The elucidation of its role in the context of the cysteinyl leukotriene signaling pathway underscores its importance in the development of treatments for asthma and allergic rhinitis. The information presented herein is intended to be a valuable resource for researchers, scientists, and drug development professionals working with this compound.
References
- 1. asianpubs.org [asianpubs.org]
- 2. books.rsc.org [books.rsc.org]
- 3. PROCESS FOR THE PREPARATION OF MONTELUKAST AND ITS SALTS - Patent 1812394 [data.epo.org]
- 4. This compound | 577953-88-9 | SynZeal [synzeal.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. iosrjournals.org [iosrjournals.org]
- 8. uspnf.com [uspnf.com]
- 9. researchgate.net [researchgate.net]
- 10. go.drugbank.com [go.drugbank.com]
- 11. nhathuocngocanh.com [nhathuocngocanh.com]
- 12. WO2006008751A2 - Process for the preparation of montelukast and its salts - Google Patents [patents.google.com]
- 13. sciforum.net [sciforum.net]
- 14. pubs.rsc.org [pubs.rsc.org]
The Pivotal Role of Dicyclohexylamine in the Purification of Montelukast: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Montelukast (B128269), a potent and selective leukotriene D4 receptor antagonist, is a widely prescribed medication for the treatment of asthma and allergic rhinitis. The synthesis of its active pharmaceutical ingredient (API), Montelukast sodium, is a multi-step process that requires a robust purification strategy to ensure high purity and efficacy. The formation of a dicyclohexylamine (B1670486) (DCHA) salt of Montelukast has emerged as a critical and highly effective method for the purification of the crude Montelukast free acid. This technical guide provides an in-depth analysis of the role of dicyclohexylamine in Montelukast salt formation, detailing the underlying chemical principles, experimental protocols, and its impact on the overall manufacturing process.
Introduction
The chemical synthesis of Montelukast results in a crude product containing various impurities.[1] These impurities can arise from side reactions, unreacted starting materials, and degradation products.[1] To meet the stringent purity requirements for pharmaceutical use, an efficient purification method is paramount. The formation of a dicyclohexylamine salt of Montelukast provides a strategic advantage by converting the oily or difficult-to-handle Montelukast free acid into a stable, crystalline solid.[2][3] This crystalline nature allows for effective purification through crystallization, a technique that separates the desired compound from soluble impurities.[4]
Dicyclohexylamine, a secondary amine, reacts with the carboxylic acid group of Montelukast in an acid-base reaction to form the corresponding dicyclohexylammonium (B1228976) salt.[5] This salt exhibits favorable crystallization properties, enabling its isolation with high purity.[6] Subsequent treatment of the purified salt with a weak acid regenerates the Montelukast free acid, which is then converted to the final sodium salt.[4]
The Chemical Transformation: From Crude Acid to Purified Salt
The core of this purification strategy lies in the reversible acid-base reaction between Montelukast free acid and dicyclohexylamine.
Caption: Chemical transformation pathway for Montelukast purification.
Experimental Protocols
The following sections provide detailed methodologies for the key experimental steps involved in the formation and use of Montelukast dicyclohexylamine salt for purification.
Formation of this compound Salt
This protocol describes the general procedure for the formation and isolation of the crystalline Montelukast DCHA salt from crude Montelukast free acid.
Materials:
-
Crude Montelukast free acid
-
Dicyclohexylamine (DCHA)
-
Solvent (e.g., Ethyl acetate (B1210297), Toluene)[4][7]
-
Pure Montelukast DCHA salt (for seeding)[1]
Procedure:
-
Dissolve the crude Montelukast free acid in a suitable organic solvent, such as ethyl acetate or toluene.[4][7] The concentration should be optimized to ensure complete dissolution at a slightly elevated temperature if necessary.
-
Cool the solution to room temperature (20-25 °C).[7]
-
Slowly add dicyclohexylamine to the solution.[1] An equimolar amount or a slight excess of DCHA is typically used.
-
If crystallization does not initiate spontaneously, seed the solution with a small amount of pure Montelukast DCHA salt.[1]
-
Allow the resulting slurry to age for an extended period (e.g., 12-24 hours) with gentle stirring to ensure complete precipitation.[4][7]
-
To further enhance the yield, an anti-solvent such as n-hexane can be slowly added to the slurry to decrease the solubility of the salt.[4]
-
Isolate the crystalline solid by filtration.
-
Wash the filtered cake with a portion of the anti-solvent to remove residual impurities.[1]
-
Dry the purified Montelukast DCHA salt under vacuum at a controlled temperature (e.g., 40-45 °C) until a constant weight is achieved.[7]
Regeneration of Montelukast Free Acid
This protocol outlines the process of converting the purified Montelukast DCHA salt back into the free acid.
Materials:
-
Purified Montelukast DCHA salt
-
Aqueous weak acid solution (e.g., Acetic acid in water)[4]
-
Water
Procedure:
-
Suspend the purified Montelukast DCHA salt in a biphasic system of an organic solvent (e.g., toluene) and water.[4]
-
Add an aqueous solution of a weak acid, such as acetic acid, to the mixture.[4] The acid protonates the carboxylate of Montelukast, regenerating the free acid, while the dicyclohexylamine is protonated and remains in the aqueous layer as its corresponding salt.[5]
-
Stir the mixture until the solid has completely dissolved and the reaction is complete.
-
Separate the organic layer containing the purified Montelukast free acid.
-
Wash the organic layer with water to remove any residual acid and dicyclohexylammonium salt.[5]
-
The organic solution containing the purified Montelukast free acid can be used directly in the next step or concentrated to an oily residue.[4]
Conversion to Montelukast Sodium
This protocol details the final step of converting the purified Montelukast free acid to the active pharmaceutical ingredient, Montelukast sodium.
Materials:
-
Purified Montelukast free acid solution (from the previous step)
-
Sodium-containing base (e.g., Sodium hydroxide (B78521) in ethanol (B145695), Sodium methoxide)[5][8]
-
Solvent for crystallization (e.g., Acetonitrile)[4]
Procedure:
-
To the solution of purified Montelukast free acid, add a solution of a sodium-containing base, such as sodium hydroxide in ethanol or sodium methoxide.[4][5][8]
-
Stir the mixture to ensure complete formation of the sodium salt.
-
Concentrate the solution to a minimum volume.[4]
-
Dissolve the residue in a suitable solvent for crystallization, such as acetonitrile, at a slightly elevated temperature (e.g., 40 ± 2 °C).[4]
-
Seed the solution with crystalline Montelukast sodium to induce crystallization.[4]
-
Age the resulting slurry to allow for complete crystallization.[4]
-
Isolate the crystalline Montelukast sodium by filtration.
-
Wash the product with a small amount of the crystallization solvent.
-
Dry the final product under vacuum.
Data Presentation
The use of dicyclohexylamine for purification significantly improves the purity of Montelukast. The following table summarizes typical parameters and outcomes of this purification step.
| Parameter | Value/Condition | Reference |
| Salt Formation | ||
| Solvent | Ethyl acetate or Toluene/Acetonitrile | [4][9] |
| Base | Dicyclohexylamine (DCHA) | [2] |
| Temperature | 20-25 °C | [7] |
| Anti-solvent | n-Hexane or n-Heptane | [2][4] |
| Salt Breaking | ||
| Acid | Acetic Acid | [4] |
| Solvent System | Toluene/Water or Methylene Chloride/Water | [4][7] |
| Conversion to Sodium Salt | ||
| Sodium Source | Sodium Hydroxide or Sodium Methoxide | [5][8] |
| Crystallization Solvent | Acetonitrile | [4] |
| Purity | ||
| Purity of DCHA salt | ≥ 99% | [3] |
| Purity of final Montelukast Sodium | > 99.5% | [4] |
Experimental Workflow
The following diagram illustrates the overall workflow for the purification of Montelukast using dicyclohexylamine salt formation.
Caption: Experimental workflow for Montelukast purification.
Conclusion
The use of dicyclohexylamine to form a crystalline salt of Montelukast is a highly effective and industrially scalable method for the purification of the crude free acid. This strategy leverages the principles of acid-base chemistry and crystallization to efficiently remove impurities, leading to a final product of high purity that meets the stringent requirements for pharmaceutical applications. The detailed protocols and workflows presented in this guide provide a comprehensive understanding of this critical step in the manufacturing of Montelukast.
References
- 1. benchchem.com [benchchem.com]
- 2. US20070082925A1 - Method for the preparation of montelukast acid and sodium salt thereof in amorphous form - Google Patents [patents.google.com]
- 3. EP1631550B1 - An improved method for the preparation of montelukast acid sodium salt in amorphous form - Google Patents [patents.google.com]
- 4. books.rsc.org [books.rsc.org]
- 5. This compound | 577953-88-9 | Benchchem [benchchem.com]
- 6. PROCESS FOR THE PURIFICATION OF MONTELUKAST - Patent 2066638 [data.epo.org]
- 7. PROCESS FOR THE PREPARATION OF MONTELUKAST AND ITS SALTS - Patent 1812394 [data.epo.org]
- 8. sciforum.net [sciforum.net]
- 9. newdrugapprovals.org [newdrugapprovals.org]
In Vitro Activity of Montelukast Dicyclohexylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Montelukast (B128269), a selective and orally active cysteinyl leukotriene receptor 1 (CysLT1) antagonist, is widely recognized for its therapeutic role in asthma and allergic rhinitis.[1][2] Its dicyclohexylamine (B1670486) salt is a common form used in research and development. Beyond its primary mechanism of action, emerging in vitro studies have revealed a broader spectrum of activities for Montelukast, suggesting its potential in other therapeutic areas.[3] This technical guide provides an in-depth overview of the in vitro activity of Montelukast dicyclohexylamine, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental workflows.
Quantitative In Vitro Activity
The following tables summarize the key quantitative data on the in vitro inhibitory activities of Montelukast.
Table 1: Enzyme Inhibition Data for Montelukast
| Enzyme Target | Source Organism/System | IC50 (µM) | Standard Inhibitor | Standard IC50 (µM) | Reference |
| α-Glucosidase | Yeast | 44.31 ± 1.21 | Acarbose (B1664774) | 370.1 ± 1.11 | [1] |
| Urease | Jack Bean | 8.72 ± 0.23 | Thiourea | - | [1] |
| Human Placental Alkaline Phosphatase (hPAP) | Human | 17.53 ± 0.19 | - | - | [1] |
| Bovine Intestinal Alkaline Phosphatase (bIAP) | Bovine | 15.18 ± 0.23 | - | - | [1] |
| 15-Lipoxygenase (15-LOX) | Soybean | 2.41 ± 0.13 | Baicalein (B1667712) | 2.24 ± 0.13 | [1] |
| 5-Lipoxygenase (5-LOX) | Rat Mast Cell-like (RBL-1) cells | ~2.5 | - | - | [4] |
Table 2: Cellular Activity of Montelukast
| Cellular Effect | Cell Line/System | Montelukast Concentration | Observation | Reference |
| Inhibition of NF-κB activation | THP-1 (human monocytic leukemia) | Dose-dependent | Inhibition of TNF-α-induced NF-κB activation. | [5] |
| Inhibition of Cytokine Production | Peripheral Blood Mononuclear Cells (PBMCs) | 10 µM | Significant inhibition of LPS-induced IL-6, TNF-α, and MCP-1 production. No inhibition of IL-1β. | [5] |
| Cytotoxicity | HAPI (microglial), SH-SY5Y (neuroblastoma) | 50-100 µM | Induced cytotoxicity. | [6] |
| Caspase-3/7 Activation | HAPI (microglial) | 50-100 µM | Accompanied cytotoxicity. | [6] |
| Reactive Oxygen Species (ROS) Production | HAPI (microglial) | 50-100 µM | Increased ROS production. | [6] |
| Inhibition of 5-oxo-ETE-induced cell migration | - | 0.01-10 µM | Diminished cell migration. | [7] |
| Modulation of MMP-9 activation | - | 10 µM | Modulated activation of MMP-9. | [7] |
Experimental Protocols
This section provides detailed methodologies for key in vitro experiments cited in the literature.
Enzyme Inhibition Assays
1. α-Glucosidase Inhibition Assay
-
Principle: This assay measures the ability of a compound to inhibit the activity of α-glucosidase, an enzyme involved in carbohydrate digestion. Inhibition is determined by measuring the reduction in the release of p-nitrophenol from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG).
-
Materials:
-
Yeast α-glucosidase
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
This compound
-
Acarbose (standard inhibitor)
-
Phosphate buffer (pH 6.8)
-
Sodium carbonate (Na₂CO₃)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare solutions of Montelukast and acarbose in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 20 µL of the test compound solution (or solvent control) to each well.
-
Add 20 µL of α-glucosidase enzyme solution to each well and incubate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of pNPG solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 80 µL of Na₂CO₃ solution.
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition using the formula: % Inhibition = [(Absorbance of control - Absorbance of test) / Absorbance of control] x 100
-
Determine the IC50 value by plotting the percentage of inhibition against different concentrations of the test compound.
-
2. 15-Lipoxygenase (15-LOX) Inhibition Assay
-
Principle: This assay determines the inhibitory effect of a compound on 15-lipoxygenase, an enzyme that catalyzes the oxidation of polyunsaturated fatty acids. The activity is measured by monitoring the formation of hydroperoxides from linoleic acid.
-
Materials:
-
Soybean 15-lipoxygenase
-
Linoleic acid (substrate)
-
This compound
-
Baicalein (standard inhibitor)
-
Borate (B1201080) buffer (pH 9.0)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare solutions of Montelukast and baicalein in a suitable solvent.
-
In a 96-well plate, add 10 µL of the test compound solution to each well.
-
Add 10 µL of 15-LOX enzyme solution and 130 µL of borate buffer to each well.
-
Incubate the mixture at 25°C for 10 minutes.
-
Initiate the reaction by adding 10 µL of linoleic acid solution.
-
Immediately measure the absorbance at 234 nm and continue to monitor for a set period (e.g., 6 minutes).
-
Calculate the rate of reaction and the percentage of inhibition.
-
Determine the IC50 value from the concentration-response curve.
-
Cell-Based Assays
1. NF-κB Activation Assay in THP-1 Cells
-
Principle: This assay measures the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. In this protocol, the activation of NF-κB is induced by tumor necrosis factor-alpha (TNF-α), and the inhibitory effect of Montelukast is quantified by measuring the nuclear translocation of the p65 subunit of NF-κB using flow cytometry.
-
Materials:
-
THP-1 human monocytic leukemia cell line
-
RPMI-1640 medium supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound
-
Human TNF-α
-
Fixation/Permeabilization solution
-
Anti-NF-κB p65 antibody (conjugated to a fluorescent dye)
-
Flow cytometer
-
-
Procedure:
-
Culture THP-1 cells in RPMI-1640 medium.
-
Pre-treat the cells with various concentrations of Montelukast for 1 hour.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 30 minutes.
-
Fix and permeabilize the cells using a commercially available kit.
-
Stain the cells with a fluorescently labeled anti-NF-κB p65 antibody.
-
Analyze the cells using a flow cytometer to quantify the nuclear fluorescence, which corresponds to the amount of translocated p65.
-
Calculate the percentage of inhibition of NF-κB activation.
-
2. Measurement of Cytokine Production in PBMCs
-
Principle: This assay evaluates the effect of Montelukast on the production of pro-inflammatory cytokines by peripheral blood mononuclear cells (PBMCs) stimulated with lipopolysaccharide (LPS). Cytokine levels in the cell culture supernatant are measured using an enzyme-linked immunosorbent assay (ELISA).
-
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium
-
This compound
-
Lipopolysaccharide (LPS)
-
ELISA kits for IL-6, TNF-α, and MCP-1
-
-
Procedure:
-
Isolate PBMCs from healthy human blood using density gradient centrifugation.
-
Culture the PBMCs in RPMI-1640 medium.
-
Pre-treat the cells with Montelukast (10 µM) for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatants.
-
Measure the concentrations of IL-6, TNF-α, and MCP-1 in the supernatants using specific ELISA kits according to the manufacturer's instructions.
-
Compare the cytokine levels in Montelukast-treated cells to the untreated control to determine the inhibitory effect.
-
Visualizations
Signaling Pathways
Caption: Montelukast's antagonism of the CysLT1 receptor inhibits the NF-κB signaling pathway.
Caption: Montelukast can increase cAMP levels by inhibiting phosphodiesterases.
Experimental Workflows
Caption: General workflow for an in vitro enzyme inhibition assay.
Caption: General workflow for a cell-based in vitro assay.
Conclusion
The in vitro data for this compound demonstrate a multifaceted pharmacological profile. While its primary role as a potent CysLT1 receptor antagonist is well-established, its ability to inhibit various enzymes and modulate key inflammatory pathways, such as NF-κB signaling, highlights its potential for broader therapeutic applications. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers investigating the diverse biological activities of Montelukast and similar compounds. Further in vitro and in vivo studies are warranted to fully elucidate the clinical relevance of these non-CysLT1 receptor-mediated effects.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Montelukast Increased IL-25, IL-33, and TSLP via Epigenetic Regulation in Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Effect of montelukast on nuclear factor kappaB activation and proinflammatory molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of Montelukast Sodium: A Detailed Protocol Utilizing Dicyclohexylamine Salt for Purification
For Researchers, Scientists, and Drug Development Professionals
Abstract
Montelukast (B128269) sodium is a potent and selective cysteinyl leukotriene receptor antagonist widely used in the treatment of asthma and allergic rhinitis.[1] Its synthesis is a multi-step process, and achieving high purity of the final active pharmaceutical ingredient (API) is critical for its safety and efficacy. A key strategy in the manufacturing of Montelukast sodium involves the formation and purification of its dicyclohexylamine (B1670486) (DCHA) salt. This intermediate allows for effective removal of process-related impurities through crystallization, yielding a high-purity Montelukast free acid upon conversion, which is then converted to the final sodium salt.[2][3][4] This document provides a detailed application note and protocol for the synthesis of Montelukast sodium, with a specific focus on the purification step involving the dicyclohexylamine salt.
Introduction
The synthesis of Montelukast sodium typically involves the coupling of two key fragments: a diol intermediate and a thiol-containing side chain. The crude Montelukast free acid obtained from this coupling reaction often contains various impurities. The use of dicyclohexylamine to form a crystalline salt of Montelukast provides an efficient method for purification.[2][3][4] This acid-base reaction allows for the selective crystallization of the Montelukast dicyclohexylamine salt, leaving many impurities behind in the mother liquor.[2][5] The purified salt can then be readily converted back to the free acid with high purity, which is subsequently treated with a sodium source to yield the final Montelukast sodium API.[2][6]
Overall Synthesis Workflow
The synthesis can be broadly divided into the following key stages:
-
Formation of the Mesylate Intermediate: The starting diol is selectively mesylated at the secondary alcohol position.
-
Coupling Reaction: The mesylate intermediate is coupled with the thiol side-chain to form crude Montelukast free acid.
-
Purification via Dicyclohexylamine Salt Formation: The crude acid is converted to its dicyclohexylamine salt, which is then purified by crystallization.
-
Conversion to Montelukast Sodium: The purified dicyclohexylamine salt is converted back to the free acid and then to the final sodium salt.
Caption: Overall workflow for the synthesis of Montelukast sodium.
Experimental Protocols
Protocol 1: Formation of Crude Montelukast Free Acid
This protocol outlines the initial steps of forming the crude Montelukast free acid before purification.
1. Mesylate Formation:
-
Dissolve the diol intermediate in a suitable solvent mixture, such as toluene (B28343) and acetonitrile.[7]
-
Add a base, typically diisopropylethylamine (DIPEA).[5]
-
Slowly add methanesulfonyl chloride while maintaining the low temperature to ensure selective mesylation of the secondary alcohol.[5][7]
-
Monitor the reaction progress using a suitable analytical technique like TLC or HPLC.[5]
2. Coupling Reaction:
-
In a separate reaction vessel, prepare the dilithium (B8592608) salt of 1-(mercaptomethyl)cyclopropaneacetic acid by reacting it with n-butyl lithium in an anhydrous solvent like THF at a low temperature.[3][5]
-
Add the previously prepared mesylate solution to the dilithium salt solution, maintaining a temperature below -5°C.[5][7]
-
Allow the reaction to proceed for several hours, monitoring for completion by HPLC.[5]
-
Upon completion, quench the reaction with an aqueous solution, such as 10% aqueous sodium chloride.[7]
-
Separate the organic layer and wash it with a dilute acid solution (e.g., 0.5 M tartaric acid) to remove any excess base.[7]
-
Concentrate the organic layer under reduced pressure to obtain the crude Montelukast free acid, typically as an oily residue.[5][7]
Protocol 2: Purification via Dicyclohexylamine (DCHA) Salt Formation and Conversion to Montelukast Sodium
This protocol details the purification of the crude Montelukast free acid and its conversion to the final sodium salt.
1. Formation and Crystallization of Montelukast DCHA Salt:
-
Dissolve the crude Montelukast free acid residue in a suitable organic solvent, such as ethyl acetate.[2][7]
-
Slowly add dicyclohexylamine to the solution at room temperature (20-25°C).[5]
-
To induce crystallization, seeding with pure Montelukast DCHA salt may be employed.[5][7]
-
Allow the resulting slurry to age, often overnight, to ensure complete precipitation of the salt.[5][7]
-
An anti-solvent like n-hexane can be slowly added to decrease the solubility of the salt and improve the yield.[2][5][7]
-
Filter the crystalline solid, wash it with the anti-solvent, and dry it under vacuum to obtain the purified Montelukast DCHA salt.[5][7]
2. Conversion of DCHA Salt to Montelukast Free Acid:
-
Suspend the purified Montelukast DCHA salt in a biphasic solvent system, such as a mixture of toluene and water or methylene (B1212753) chloride and water.[7][8]
-
Add a weak acid, like aqueous acetic acid, to the mixture. This protonates the Montelukast, forming the free acid which dissolves in the organic layer, while the dicyclohexylamine is protonated and remains in the aqueous layer.[2][7]
-
Separate the organic layer containing the Montelukast free acid.
-
Wash the organic layer with water to remove any residual impurities.[2]
3. Formation of Montelukast Sodium:
-
To the organic solution containing the purified Montelukast free acid, add a solution of a sodium-containing base, such as sodium hydroxide in ethanol (B145695) or sodium methoxide.[2][6]
-
The reaction mixture is stirred to ensure complete formation of the sodium salt.[2]
-
The final Montelukast sodium can be isolated through various methods, including concentrating the solution and precipitating the product by adding a non-polar solvent like n-heptane or n-hexane.[2]
-
Alternatively, crystallization from a specific solvent mixture, such as toluene and acetonitrile, can be employed.[3]
-
The resulting solid is filtered and dried under controlled conditions to yield Montelukast sodium as a white to off-white powder.[7]
Data Presentation
| Step | Reagents/Solvents | Key Parameters | Expected Outcome |
| Mesylation | Diol intermediate, methanesulfonyl chloride, DIPEA, toluene/acetonitrile | Temperature: -25 ± 2°C[7] | Selective mesylation of the secondary alcohol |
| Coupling | Mesylate intermediate, 1-(mercaptomethyl)cyclopropaneacetic acid, n-butyl lithium, THF | Temperature: below -5°C[7] | Crude Montelukast free acid (oily residue)[7] |
| DCHA Salt Formation | Crude Montelukast free acid, dicyclohexylamine, ethyl acetate, n-hexane | Temperature: 20-25°C, aging overnight[5][7] | Crystalline Montelukast DCHA salt[2] |
| DCHA Salt to Free Acid | Montelukast DCHA salt, acetic acid, toluene/water | pH adjustment to liberate the free acid[5] | Purified Montelukast free acid in organic solution |
| Sodium Salt Formation | Montelukast free acid, sodium hydroxide or sodium methoxide, ethanol/toluene | Complete dissolution followed by precipitation or crystallization[2][7] | High-purity Montelukast sodium solid[5] |
Logical Relationship Diagram
Caption: Purification logic via DCHA salt formation.
Conclusion
The use of dicyclohexylamine salt formation is a robust and scalable method for the purification of Montelukast. This strategy effectively removes impurities generated during the synthesis, leading to a high-purity final product. The protocols and data presented in this application note provide a comprehensive guide for researchers and professionals involved in the development and manufacturing of Montelukast sodium.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | 577953-88-9 | Benchchem [benchchem.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. US20070082925A1 - Method for the preparation of montelukast acid and sodium salt thereof in amorphous form - Google Patents [patents.google.com]
- 5. benchchem.com [benchchem.com]
- 6. sciforum.net [sciforum.net]
- 7. books.rsc.org [books.rsc.org]
- 8. PROCESS FOR THE PREPARATION OF MONTELUKAST AND ITS SALTS - Patent 1812394 [data.epo.org]
Application Notes & Protocols for the Use of Montelukast Dicyclohexylamine as a Reference Standard in HPLC Analysis
Introduction
Montelukast (B128269) is a selective and orally active leukotriene receptor antagonist that inhibits the cysteinyl leukotriene CysLT1 receptor. It is widely used in the treatment of asthma and allergic rhinitis. Accurate quantification of Montelukast in pharmaceutical formulations is crucial for ensuring its safety and efficacy. High-Performance Liquid Chromatography (HPLC) is a commonly employed analytical technique for this purpose, and the use of a well-characterized reference standard is paramount for obtaining reliable results.
Montelukast dicyclohexylamine (B1670486) is a stable salt of montelukast that is recognized by both the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) as a primary reference standard.[1][2] Its use is intended for specified quality tests and assays as outlined in the respective pharmacopeial compendia.[1] This document provides detailed application notes and protocols for the use of Montelukast Dicyclohexylamine as a reference standard in the HPLC analysis of montelukast.
Molecular Information
| Compound | Chemical Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | [1-[[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]sulfanyl]methyl]cyclopropyl]acetic acid N-Cyclohexylcyclohexanamine | 577953-88-9 | C₄₇H₅₉ClN₂O₃S | 767.50[1][2][3] |
| Montelukast | [R-(E)]-1-[[[1-[3-[2-(7-chloro-2-quinolinyl)ethenyl]phenyl]-3-[2-(1-hydroxy-1-methylethyl)phenyl]propyl]thio]methyl]cyclopropaneacetic acid | 158966-92-8 | C₃₅H₃₆ClNO₃S | 586.18 |
| Dicyclohexylamine | N-Cyclohexylcyclohexanamine | 101-83-7 | C₁₂H₂₃N | 181.32 |
Experimental Protocols
Preparation of Standard Stock Solution from this compound
This protocol describes the preparation of a standard stock solution of montelukast from the this compound reference standard. It is crucial to account for the molecular weight difference between the salt form and the active moiety (montelukast).
Materials:
-
This compound Reference Standard
-
HPLC-grade methanol (B129727)
-
Volumetric flasks (e.g., 50 mL, 100 mL)
-
Analytical balance
-
Sonicator
Procedure:
-
Calculate the required mass of this compound: To prepare a stock solution with a specific concentration of montelukast, use the following formula:
Mass of Salt (mg) = (Desired Montelukast Conc. (mg/mL) * Volume of Flask (mL) * MW of Salt) / MW of Montelukast
Where:
-
MW of Salt (this compound) = 767.50 g/mol
-
MW of Montelukast = 586.18 g/mol
Example: To prepare 50 mL of a 0.27 mg/mL montelukast stock solution: Mass of Salt (mg) = (0.27 mg/mL * 50 mL * 767.50 g/mol ) / 586.18 g/mol ≈ 17.65 mg
-
-
Weighing: Accurately weigh the calculated amount of this compound reference standard using an analytical balance.
-
Dissolution: Transfer the weighed standard into a volumetric flask of the desired volume. Add approximately 70% of the flask's volume with HPLC-grade methanol.
-
Sonication: Sonicate the flask for 10-15 minutes to ensure complete dissolution of the standard.
-
Dilution to Volume: Allow the solution to return to room temperature, then dilute to the mark with methanol. Mix the solution thoroughly by inverting the flask several times.
-
Storage: Store the stock solution in a well-sealed, light-protected container at 2-8°C.
Preparation of Working Standard Solutions and Calibration Curve
Working standard solutions are prepared by diluting the stock solution to various concentrations to construct a calibration curve.
Materials:
-
Montelukast Standard Stock Solution
-
Mobile phase (as per the specific HPLC method)
-
Volumetric flasks (e.g., 10 mL)
-
Pipettes
Procedure:
-
Serial Dilutions: Perform serial dilutions of the standard stock solution using the mobile phase as the diluent to prepare a series of working standards. A typical concentration range for montelukast analysis is 1-100 µg/mL.[4]
-
Calibration Curve Construction: Inject each working standard solution into the HPLC system. Plot a graph of the peak area response versus the concentration of montelukast. The resulting curve should be linear over the tested concentration range.
Sample Preparation (from Tablets)
This protocol outlines the extraction of montelukast from a tablet formulation.
Materials:
-
Montelukast tablets
-
Mortar and pestle
-
HPLC-grade methanol
-
Volumetric flask (e.g., 100 mL)
-
Sonicator
-
Centrifuge and/or 0.45 µm syringe filters
Procedure:
-
Weigh and Grind: Weigh and finely powder a representative number of tablets (e.g., 20 tablets) to ensure homogeneity.
-
Extraction: Accurately weigh a portion of the powdered tablets equivalent to a specific amount of montelukast (e.g., 10 mg) and transfer it to a volumetric flask.
-
Dissolution and Sonication: Add a suitable volume of methanol (e.g., 70 mL for a 100 mL flask), and sonicate for approximately 30 minutes to facilitate the complete dissolution of the drug.
-
Dilution and Filtration: Cool the solution to room temperature, dilute to the mark with methanol, and mix well. Filter a portion of the solution through a 0.45 µm syringe filter to remove any undissolved excipients before injection into the HPLC system.
Data Presentation
The following tables summarize typical quantitative data from various validated RP-HPLC methods for the determination of montelukast.
Table 1: HPLC Chromatographic Conditions
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18 (250 x 4.6 mm, 5 µm) | C18 (150 x 4.6 mm, 5 µm) | C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 1 mM Sodium Acetate Buffer (pH 6.3) (90:10 v/v)[5] | Methanol : Ammonium Acetate Buffer (85:15 v/v)[6] | Methanol : Water (90:10 v/v) with Ortho Phosphoric Acid |
| Flow Rate | 1.5 mL/min | 1.0 mL/min[6] | 1.0 mL/min[7] |
| Detection Wavelength | 285 nm | UV Detection | 252 nm[7] |
| Injection Volume | 20 µL | 10 µL | Not Specified |
| Retention Time | ~3.4 min | Not Specified | ~11.59 min[7] |
Table 2: Method Validation Parameters
| Parameter | Method A | Method B | Method C |
| Linearity Range (µg/mL) | 1-100 | 50-150[6] | 15-40[7] |
| Correlation Coefficient (r²) | >0.999 | 0.999[6] | 0.999[7] |
| Limit of Detection (LOD) (µg/mL) | Not Specified | Not Specified | Not Specified |
| Limit of Quantification (LOQ) (µg/mL) | Not Specified | Not Specified | Not Specified |
| Accuracy (% Recovery) | 98.5 - 101.2% | Not Specified | 99.52 - 100.53%[7] |
| Precision (%RSD) | < 2.0% | Not Specified | < 2.0%[7] |
Visualizations
Signaling Pathway of Montelukast
Caption: Simplified signaling pathway of Montelukast's mechanism of action.
Experimental Workflow for HPLC Analysis
Caption: General experimental workflow for HPLC analysis using a reference standard.
References
- 1. 孟鲁司特二环己胺 United States Pharmacopeia (USP) Reference Standard | Sigma-Aldrich [sigmaaldrich.cn]
- 2. This compound | 577953-88-9 | SynZeal [synzeal.com]
- 3. scbt.com [scbt.com]
- 4. Antileukotriene - Wikipedia [en.wikipedia.org]
- 5. This compound | 577953-88-9 | Benchchem [benchchem.com]
- 6. ijpcbs.com [ijpcbs.com]
- 7. ijarsct.co.in [ijarsct.co.in]
Application Notes and Protocols for the Analytical Method Development of Montelukast Dicyclohexylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Montelukast is a potent and selective cysteinyl leukotriene receptor antagonist used for the treatment of asthma and allergic rhinitis. It is commonly available as the sodium salt, but other salt forms, such as dicyclohexylamine (B1670486), are utilized as reference standards or intermediates in the manufacturing process.[1][2][3] The development of robust and reliable analytical methods is crucial for the quality control, stability testing, and formulation development of Montelukast dicyclohexylamine.
These application notes provide a comprehensive overview of the development and validation of analytical methods for the quantification of this compound in bulk drug and pharmaceutical dosage forms. The protocols detailed below are based on established methods for Montelukast and its sodium salt, which can be readily adapted for the dicyclohexylamine salt. The primary analytical techniques covered are High-Performance Liquid Chromatography (HPLC) and Ultraviolet (UV) Spectroscopy.
Analytical Method Development and Validation
The development of a successful analytical method involves a systematic approach to select the most appropriate technique, optimize the experimental conditions, and validate the method's performance to ensure it is suitable for its intended purpose. The International Council for Harmonisation (ICH) guidelines are followed for method validation.
High-Performance Liquid Chromatography (HPLC) Method
Reverse-phase HPLC (RP-HPLC) is the most widely used technique for the analysis of Montelukast due to its high resolution, sensitivity, and specificity.[4]
Experimental Protocol: RP-HPLC Method
1. Instrumentation:
-
HPLC system equipped with a UV-Visible detector, autosampler, and data acquisition software.
-
Analytical balance.
-
Sonicator.
-
pH meter.
2. Chemicals and Reagents:
-
This compound reference standard.
-
Acetonitrile (B52724) (HPLC grade).
-
Methanol (B129727) (HPLC grade).
-
Potassium dihydrogen phosphate (B84403) (AR grade).
-
Orthophosphoric acid (AR grade).
-
Water (HPLC grade).
3. Chromatographic Conditions (Method 1):
-
Column: C18 (250 mm x 4.6 mm, 5 µm).[5]
-
Mobile Phase: Acetonitrile:Methanol:Water (35:40:25 v/v/v).[5]
-
Flow Rate: 1.0 mL/min.[5]
-
Detection Wavelength: 256 nm.[5]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
Run Time: 10 min.
4. Chromatographic Conditions (Method 2):
-
Column: C8 (250 mm x 4.6 mm, 5 µm).[6]
-
Mobile Phase: 0.01M Potassium dihydrogen orthophosphate buffer and acetonitrile (35:65 v/v).[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection Wavelength: 222 nm.[6]
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
Run Time: 10 min.
5. Preparation of Standard Solution:
-
Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask.
-
Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 1000 µg/mL.
-
From the stock solution, prepare a series of working standard solutions in the range of 10-100 µg/mL by diluting with the mobile phase.
6. Preparation of Sample Solution (for dosage form):
-
Weigh and finely powder not fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of Montelukast and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.
-
Dilute to volume with the mobile phase and mix well.
-
Filter the solution through a 0.45 µm nylon filter.
-
Further dilute the filtrate with the mobile phase to obtain a final concentration within the calibration range.
7. Method Validation Parameters:
The developed HPLC method should be validated according to ICH guidelines for the following parameters:
-
System Suitability: The system suitability is evaluated by injecting the standard solution six times. The relative standard deviation (RSD) of the peak area, theoretical plates, and tailing factor are calculated.
-
Linearity: The linearity is determined by plotting a calibration curve of peak area versus concentration for the standard solutions. The correlation coefficient (r²) should be close to 1.
-
Accuracy: The accuracy is assessed by the recovery method, where a known amount of the standard drug is added to the pre-analyzed sample solution at three different concentration levels (e.g., 80%, 100%, and 120%). The percentage recovery is then calculated.
-
Precision:
-
Repeatability (Intra-day precision): The precision of the method is determined by analyzing the same standard solution six times on the same day.
-
Intermediate Precision (Inter-day precision): The precision is also evaluated by analyzing the same standard solution on three different days. The RSD for the peak areas should be less than 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD and LOQ are calculated based on the standard deviation of the response and the slope of the calibration curve.
-
Robustness: The robustness of the method is evaluated by making small, deliberate variations in the chromatographic conditions, such as the flow rate, mobile phase composition, and detection wavelength.
Quantitative Data Summary for HPLC Methods
| Parameter | Method 1 (Adapted from Montelukast Sodium) | Method 2 (Adapted from Montelukast Sodium) |
| Linearity Range | 100 - 600 µg/mL[5] | 10 - 100 µg/mL[6] |
| Correlation Coefficient (r²) | 0.998[5] | > 0.999[6] |
| Accuracy (% Recovery) | 98.36 - 100.15%[7] | Not specified |
| Precision (%RSD) | < 2%[7] | < 2%[6] |
| LOD | 15.62 µg/mL[5] | 0.03 µg/mL[6] |
| LOQ | 46.88 µg/mL[5] | 0.09 µg/mL[6] |
Note: The data presented is adapted from studies on Montelukast Sodium and is expected to be similar for this compound.
UV-Visible Spectroscopy Method
UV-Visible spectroscopy is a simple, cost-effective, and rapid method for the quantification of Montelukast in bulk and pharmaceutical dosage forms.[8]
Experimental Protocol: UV-Visible Spectroscopy
1. Instrumentation:
-
UV-Visible Spectrophotometer with a matched pair of 1 cm quartz cuvettes.
-
Analytical balance.
-
Sonicator.
2. Chemicals and Reagents:
-
This compound reference standard.
-
Methanol (AR grade).
3. Determination of Wavelength of Maximum Absorbance (λmax):
-
Prepare a dilute solution of this compound in methanol.
-
Scan the solution in the UV region (200-400 nm) against a methanol blank.
-
The wavelength at which the maximum absorbance is observed is the λmax. For Montelukast in alcohol, the λmax is reported to be around 345 nm.[8]
4. Preparation of Standard Stock Solution:
-
Accurately weigh about 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Dissolve and dilute to volume with methanol to obtain a stock solution of 100 µg/mL.
5. Preparation of Calibration Curve:
-
From the standard stock solution, prepare a series of dilutions ranging from 5-30 µg/mL in methanol.
-
Measure the absorbance of each solution at the λmax (e.g., 345 nm) against a methanol blank.
-
Plot a calibration curve of absorbance versus concentration.
6. Preparation of Sample Solution (for dosage form):
-
Weigh and powder 20 tablets.
-
Transfer a quantity of powder equivalent to 10 mg of Montelukast to a 100 mL volumetric flask.
-
Add about 70 mL of methanol and sonicate for 15 minutes.
-
Dilute to volume with methanol and filter through a Whatman filter paper.
-
Further dilute the filtrate with methanol to obtain a concentration within the Beer-Lambert's law range.
-
Measure the absorbance of the final solution at the λmax.
7. Method Validation Parameters:
The UV spectroscopy method should be validated for linearity, accuracy, and precision as described for the HPLC method.
Quantitative Data Summary for UV Spectroscopy Method
| Parameter | Value (Adapted from Montelukast) |
| λmax | 345 nm (in alcohol)[8] |
| Linearity Range | 5 - 30 µg/mL[8] |
| Correlation Coefficient (r²) | 0.999[8] |
| Accuracy (% Assay) | 99.08% - 100.50%[8] |
| Precision (%RSD) | < 2%[8] |
Note: The data presented is adapted from a study on Montelukast and is expected to be similar for this compound.
Visualizations
Experimental Workflow for HPLC Method Development
References
Application Note & Protocol: Crystallization of Montelukast Dicyclohexylamine Salt
Audience: Researchers, scientists, and drug development professionals.
Introduction
Montelukast (B128269) is a potent and selective leukotriene D4 (LTD4) receptor antagonist used for the maintenance treatment of asthma and to relieve symptoms of seasonal allergies. The formation of the dicyclohexylamine (B1670486) (DCHA) salt of Montelukast is a critical purification step in its synthesis, allowing for the isolation of a stable, crystalline solid from the crude reaction mixture, which effectively removes impurities.[1] This application note provides a detailed protocol for the crystallization of Montelukast dicyclohexylamine salt, including key experimental parameters and expected outcomes.
Experimental Data Summary
The following table summarizes quantitative data related to the crystallization process, compiled from various sources. It is important to note that specific yields and purities can vary based on the scale of the reaction and the purity of the starting materials.
| Parameter | Value | Solvents | Anti-solvents | Temperature (°C) | Purity (HPLC) | Yield | Reference |
| Method A | Lab Scale | Ethyl Acetate (B1210297) | n-Hexane | 20 - 25 | ~96.0 - 98.5% | 40.5% | [2][3] |
| Method B | Lab Scale | Toluene (B28343) | n-Heptane | 25 - 35 | ≥99% | 52.8% | [2][4] |
| Purification | Lab Scale | Isopropyl Alcohol & Acetonitrile | Cooling | 20 - 120 (dissolution) | High Purity | - | [5] |
Experimental Protocol
This protocol details the procedure for the crystallization of this compound salt from Montelukast free acid.
Materials:
-
Crude Montelukast free acid
-
Dicyclohexylamine (DCHA)
-
Ethyl Acetate (ACS grade)
-
n-Hexane (ACS grade)
-
Montelukast DCHA salt (for seeding)
-
Reaction vessel with stirring mechanism
-
Filtration apparatus (e.g., Büchner funnel)
-
Vacuum oven
Procedure:
-
Dissolution: Dissolve the crude Montelukast free acid in ethyl acetate. For example, after synthesizing the Montelukast free acid, it can be dissolved in ethyl acetate (e.g., 600 ml for a certain batch size) at a temperature of 40-45°C.[4]
-
Cooling and Amine Addition: Cool the solution to 20-25°C.[4] Slowly add dicyclohexylamine (e.g., 42 ml, 0.21 mole) over a period of 30 minutes while maintaining the temperature at 20-25°C.[4]
-
Slurry Formation and Seeding: Stir the mixture to ensure complete salt formation. A thick, white to off-white slurry of the DCHA salt will form.[2] The mixture should be maintained at 20-25°C for 1 hour.[4] To induce crystallization and control crystal size, it is recommended to seed the mixture with a small amount of pure Montelukast DCHA salt crystals (e.g., 500 mg).[1][4]
-
Aging/Maturation: Continue to stir the slurry at 20-25°C for an extended period, for instance, 24 hours, to ensure complete precipitation and crystal growth.[4]
-
Anti-solvent Addition: To enhance the precipitation and improve the yield, slowly add an anti-solvent such as n-hexane (e.g., 1200 ml) over 1 hour.[1][4]
-
Second Aging: Maintain the reaction mass at 20-25°C for another 24 hours with stirring.[4]
-
Isolation: Isolate the crystalline Montelukast DCHA salt by filtration using a Büchner funnel under vacuum.[1]
-
Washing: Wash the filtered product with n-hexane (e.g., 500 ml) to remove any residual impurities.[4]
-
Drying: Dry the purified Montelukast DCHA salt in a vacuum oven at 45-50°C until a constant weight is achieved.[4]
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the crystallization of this compound salt.
Polymorphism Considerations
It is important to be aware that this compound salt can exist in different crystalline forms, known as polymorphs. The specific polymorph obtained can be dependent on the solvent system used for crystallization. For instance, Form A is typically crystallized from a mixture of ethyl acetate and hexanes, while Form B can be obtained from toluene and heptane.[2] Different polymorphs may exhibit different physical properties, such as solubility, which can impact the manufacturing process and bioavailability.[1] Further purification of the dicyclohexylamine salt can be achieved by recrystallization from a mixture of an alcoholic solvent (like isopropyl alcohol) and a nitrile solvent (like acetonitrile).[5]
References
- 1. This compound | 577953-88-9 | Benchchem [benchchem.com]
- 2. US20070082925A1 - Method for the preparation of montelukast acid and sodium salt thereof in amorphous form - Google Patents [patents.google.com]
- 3. WO2006008751A2 - Process for the preparation of montelukast and its salts - Google Patents [patents.google.com]
- 4. PROCESS FOR THE PREPARATION OF MONTELUKAST AND ITS SALTS - Patent 1812394 [data.epo.org]
- 5. EP2094665A2 - Preparation of montelukast and its salts - Google Patents [patents.google.com]
Application of Montelukast Dicyclohexylamine in Leukotriene Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Montelukast is a potent and selective antagonist of the cysteinyl leukotriene receptor 1 (CysLT1). The dicyclohexylamine (B1670486) salt of Montelukast is a common form used in research and analytical applications. Leukotrienes, particularly cysteinyl leukotrienes (CysLTs) like LTC4, LTD4, and LTE4, are lipid mediators derived from arachidonic acid that play a crucial role in the pathophysiology of inflammatory diseases such as asthma and allergic rhinitis. They mediate their effects by binding to CysLT receptors, leading to bronchoconstriction, increased vascular permeability, mucus secretion, and recruitment of inflammatory cells. Montelukast, by blocking the CysLT1 receptor, effectively inhibits these pro-inflammatory actions. These application notes provide detailed protocols for utilizing Montelukast dicyclohexylamine in leukotriene research, covering in vitro and in vivo experimental models.
Data Presentation
In Vitro Efficacy of Montelukast
| Parameter | Value | Cell Line/System | Reference |
| IC50 (UDP-induced Ca2+ mobilization) | 4.5 µM | dU937 cells | |
| IC50 (UTP-induced Ca2+ mobilization) | 7.7 µM | dU937 cells | |
| IC50 (2-MeSADP-induced inositol (B14025) phosphate (B84403) production) | 0.122 µM | P2Y1-expressing 1321N1 astrocytoma cells | |
| IC50 (UDP-induced inositol phosphate production) | 0.859 µM | P2Y6-expressing 1321N1 astrocytoma cells |
In Vivo Efficacy of Montelukast in Animal Models
| Animal Model | Treatment Dose | Key Findings | Reference |
| Ovalbumin-induced Allergic Rhinitis (Mouse) | 2.5 mg/kg & 5 mg/kg (oral gavage) | Dose-dependent reduction in nasal rubbing and sneezing. Significant decrease in eosinophils and basophils in bone marrow and nasal tissue. | |
| Ovalbumin-induced Allergic Rhinitis (Mouse) | 10 mg/kg (oral) | Significant reduction in sneezing, rubbing, and nasal discharge. Attenuation of elevated serum histamine, β-hexosaminidase, IgE, and IgG1 levels. | |
| Ovalbumin-induced Asthma (Mouse) | 1 mg/kg (miniosmotic pump) | Reduction in airway remodeling changes. Decreased levels of IL-4 and IL-13 in bronchoalveolar lavage fluid. | |
| Aβ1-42-induced Neuroinflammation (Mouse) | 1 or 2 mg/kg (intragastric) | Ameliorated memory impairment. Suppressed increments of NF-κB p65, TNF-α, IL-1β, and caspase-3 activation. | |
| Transverse Aortic Constriction-induced Cardiac Fibrosis (Mouse) | Not specified | Improved cardiac pumping function and inhibited cardiac fibrosis. |
Experimental Protocols
CysLT1 Receptor Binding Assay (Competitive Inhibition)
This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for the CysLT1 receptor using [3H]LTD4.
Materials:
-
This compound
-
[3H]LTD4 (radioligand)
-
Unlabeled LTD4 (for determining non-specific binding)
-
Membrane preparation from cells expressing CysLT1 receptor (e.g., guinea pig lung membranes)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a microplate, add the following to each well:
-
50 µL of membrane preparation
-
50 µL of [3H]LTD4 (at a concentration near its Kd)
-
50 µL of either binding buffer (for total binding), unlabeled LTD4 (e.g., 1 µM, for non-specific binding), or the desired concentration of this compound.
-
-
Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes) to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and vortex.
-
Measure the radioactivity in a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis. The Ki value can then be calculated using the Cheng-Prusoff equation.
Cellular Functional Assay: Calcium Mobilization
This protocol measures the ability of this compound to inhibit LTD4-induced intracellular calcium mobilization in a cell line expressing the CysLT1 receptor.
Materials:
-
Cells expressing CysLT1 receptor (e.g., CHO-K1 cells stably transfected with CysLT1R)
-
This compound
-
LTD4
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
Procedure:
-
Culture the CysLT1R-expressing cells in a 96-well black-walled, clear-bottom plate until confluent.
-
Prepare a loading buffer containing the calcium-sensitive dye and Pluronic F-127 in assay buffer.
-
Remove the culture medium and add the loading buffer to each well.
-
Incubate the plate in the dark at 37°C for 60 minutes.
-
Wash the cells with assay buffer.
-
Prepare serial dilutions of this compound and a solution of LTD4 (at a concentration that elicits a submaximal response, e.g., EC80).
-
Add the this compound dilutions to the respective wells and incubate for a short period (e.g., 15-30 minutes).
-
Place the plate in a fluorescence plate reader (e.g., FLIPR).
-
Initiate the reading and, after establishing a baseline, add the LTD4 solution to all wells.
-
Monitor the change in fluorescence intensity over time.
-
The inhibitory effect of this compound is determined by the reduction in the LTD4-induced fluorescence peak. Calculate IC50 values from the concentration-response curves.
In Vivo Model: Ovalbumin-Induced Allergic Rhinitis in Mice
This protocol describes the induction of allergic rhinitis in mice using ovalbumin (OVA) and the evaluation of this compound's therapeutic effects.
Materials:
-
BALB/c mice
-
Ovalbumin (OVA)
-
Aluminum hydroxide (B78521) (Alum)
-
This compound
-
Sterile saline
Procedure:
-
Sensitization:
-
On days 0 and 7, sensitize mice by intraperitoneal (i.p.) injection of 20 µg OVA emulsified in 2 mg of alum in a total volume of 200 µL saline.
-
-
Challenge and Treatment:
-
From day 14 to day 21, challenge the mice daily with an intranasal (i.n.) instillation of 10 µL of OVA solution (1 mg/mL in saline) into each nostril.
-
Administer this compound (e.g., 2.5 or 5 mg/kg) or vehicle (e.g., water) orally by gavage 1 hour before each OVA challenge.
-
-
Evaluation of Nasal Symptoms:
-
After the final challenge, observe each mouse for a defined period (e.g., 10-15 minutes) and count the number of sneezes and nasal rubbing movements.
-
-
Sample Collection and Analysis:
-
At the end of the study, collect blood for measuring serum levels of IgE, IgG1, and histamine.
-
Perform bronchoalveolar lavage (BAL) to collect fluid for cell counting (eosinophils, neutrophils) and cytokine analysis (e.g., IL-4, IL-13).
-
Collect nasal tissue for histological analysis to assess inflammatory cell infiltration and goblet cell hyperplasia.
-
Mandatory Visualizations
Application Notes and Protocols: Montelukast in Allergic Rhinitis Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of montelukast (B128269) in the study of allergic rhinitis. This document includes a summary of key quantitative data from clinical and preclinical studies, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Introduction
Allergic rhinitis is an inflammatory condition of the nasal passages triggered by allergen exposure, leading to symptoms such as sneezing, rhinorrhea, nasal congestion, and itching. A key pathway implicated in the pathophysiology of allergic rhinitis involves the production of cysteinyl leukotrienes (CysLTs), potent inflammatory mediators that contribute to the allergic cascade.
Montelukast is a selective and orally active leukotriene receptor antagonist that specifically inhibits the cysteinyl leukotriene CysLT1 receptor. By blocking the effects of CysLTs, montelukast helps to alleviate the symptoms of allergic rhinitis. While the commercially available drug is typically formulated as montelukast sodium, the dicyclohexylamine (B1670486) salt of montelukast is a stable, crystalline intermediate that is often used during the purification of the active pharmaceutical ingredient. For research purposes, understanding the properties of both the active moiety and its salt forms is crucial for designing and interpreting experiments.
Data Presentation
The following tables summarize quantitative data from various studies investigating the efficacy of montelukast in allergic rhinitis.
Table 1: Efficacy of Montelukast in Clinical Trials on Allergic Rhinitis
| Study Outcome | Montelukast | Placebo | Comparator(s) | Key Findings |
| Daytime Nasal Symptoms Score (DNSS) | Significant improvement from baseline. | Less improvement compared to montelukast. | Loratadine: Similar efficacy to montelukast. Fluticasone Propionate: More effective than montelukast. | Montelukast is effective in reducing daytime nasal symptoms compared to placebo. |
| Nighttime Nasal Symptoms Score | Significant improvement from baseline. | Less improvement compared to montelukast. | - | Montelukast improves nighttime symptoms, contributing to better sleep quality. |
| Composite Symptom Score (CSS) | Significant improvement from baseline. | Less improvement compared to montelukast. | - | Montelukast demonstrates overall efficacy in managing a range of allergic rhinitis symptoms. |
| Rhinoconjunctivitis Quality of Life (RQLQ) | Significant improvement in overall score. | Less improvement compared to montelukast. | - | Treatment with montelukast leads to a better quality of life for patients with allergic rhinitis. |
Table 2: Effect of Montelukast on Inflammatory Markers in Allergic Rhinitis
| Inflammatory Marker | Effect of Montelukast Treatment | Study Type |
| Nasal Eosinophils | Reduction in eosinophil counts in nasal lavage fluid. | Clinical |
| Nasal Macrophages | Reduction in macrophage counts in nasal lavage fluid. | Clinical |
| Nasal Lymphocytes | Reduction in lymphocyte counts in nasal lavage fluid. | Clinical |
| Nasal Neutrophils | Reduction in neutrophil counts in nasal lavage fluid. | Clinical |
| Serum and Nasal IL-4 | Significant decrease in levels. | Preclinical (Rat model) |
| Serum and Nasal CysLTs | Significant decrease in levels. | Preclinical (Rat model) |
Experimental Protocols
Protocol 1: Ovalbumin-Induced Allergic Rhinitis in a Rat Model
This protocol describes the induction of allergic rhinitis in rats using ovalbumin (OVA) to study the efficacy of therapeutic agents like montelukast.
Materials:
-
Sprague-Dawley rats
-
Ovalbumin (OVA)
-
Aluminum hydroxide (B78521) (adjuvant)
-
Sterile saline (0.9% NaCl)
-
Montelukast or other test compounds
-
Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)
Procedure:
-
Sensitization Phase (Days 1-14):
-
On days 1, 3, 5, 7, 9, 11, and 13, intraperitoneally (i.p.) inject rats with 1 mL of a solution containing 0.3 mg OVA and 30 mg aluminum hydroxide in sterile saline.
-
-
Challenge Phase (Days 15-21):
-
From day 15 to day 21, challenge the sensitized rats daily by intranasal instillation of 50 µL of a 5% OVA solution into each nostril.
-
-
Treatment Administration:
-
Administer montelukast (e.g., 1-10 mg/kg, orally) or vehicle to the respective treatment and control groups one hour before each OVA challenge during the challenge phase.
-
-
Symptom Assessment:
-
For 30 minutes following the final OVA challenge, observe and record the frequency of sneezing and nasal rubbing movements.
-
-
Sample Collection and Analysis:
-
After the final behavioral assessment, collect blood samples via cardiac puncture for serum analysis of IgE, IL-4, and CysLTs using ELISA kits.
-
Perform nasal lavage to collect fluid for the analysis of inflammatory cell infiltration (e.g., eosinophils) and cytokine levels.
-
Euthanize the animals and collect nasal mucosal tissue for histopathological examination (e.g., H&E staining for inflammatory cell infiltration and PAS staining for goblet cell hyperplasia).
-
Protocol 2: Clinical Trial Protocol for Nasal Allergen Challenge (NAC)
This protocol outlines a generalized procedure for conducting a nasal allergen challenge in human subjects to evaluate the efficacy of montelukast in a controlled setting.
Patient Population:
-
Adults (18-65 years) with a clinical history of allergic rhinitis to a specific allergen (e.g., ragweed, house dust mite) confirmed by a positive skin prick test or specific IgE blood test.
-
Exclusion criteria: asthma, chronic sinusitis, nasal polyps, or use of medications that could interfere with the study results (e.g., antihistamines, corticosteroids) within a specified washout period.
Study Design:
-
A randomized, double-blind, placebo-controlled, crossover study design is often employed.
Procedure:
-
Screening and Baseline Visit:
-
Obtain informed consent.
-
Perform a medical history review, physical examination, and confirm allergen sensitivity.
-
Establish a baseline Total Nasal Symptom Score (TNSS), which typically assesses rhinorrhea, nasal congestion, sneezing, and nasal itching on a scale (e.g., 0-3 for each symptom).
-
-
Treatment Period:
-
Randomly assign subjects to receive a daily oral dose of montelukast (e.g., 10 mg) or a matching placebo for a predefined period (e.g., 2 weeks).
-
-
Nasal Allergen Challenge (NAC):
-
Following the treatment period, perform the NAC.
-
Deliver a standardized amount of the specific allergen extract into one nostril using a metered-dose spray device.
-
Record the TNSS and Peak Nasal Inspiratory Flow (PNIF) at baseline and at regular intervals (e.g., 15, 30, 60 minutes, and then hourly for several hours) post-challenge.
-
-
Washout and Crossover:
-
After a washout period (e.g., 2-3 weeks), subjects cross over to the other treatment arm (montelukast or placebo) and repeat the treatment period and NAC.
-
-
Data Analysis:
-
Compare the changes in TNSS and PNIF from baseline between the montelukast and placebo treatment periods to determine the efficacy of the drug in attenuating the allergic response to the nasal allergen challenge.
-
Mandatory Visualizations
Caption: Leukotriene signaling pathway in allergic rhinitis and the mechanism of action of montelukast.
Caption: Workflow for a preclinical study of montelukast in an OVA-induced allergic rhinitis rat model.
Caption: Workflow for a randomized, placebo-controlled, crossover clinical trial of montelukast for allergic rhinitis.
Application Note: Quantitative Analysis of Montelukast Dicyclohexylamine by UV-Vis Spectrophotometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Montelukast is a leukotriene receptor antagonist used for the maintenance treatment of asthma and to relieve symptoms of seasonal allergies.[1][2] Montelukast dicyclohexylamine (B1670486) is a salt form of Montelukast.[3][4][5][6] Accurate and precise quantitative analysis is crucial for quality control in pharmaceutical formulations. This application note details a validated UV-Vis spectrophotometric method for the quantification of Montelukast dicyclohexylamine. The method is simple, rapid, and cost-effective, making it suitable for routine analysis. The validation of the analytical procedure is based on the International Council for Harmonisation (ICH) guidelines.[7][8][9][10]
Principle
The quantitative determination of Montelukast is based on the measurement of its absorbance in the ultraviolet (UV) region of the electromagnetic spectrum. The method relies on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.
Experimental
A double beam UV-Vis spectrophotometer with a 1 cm quartz cuvette was used for all absorbance measurements.
-
This compound reference standard
-
Methanol (B129727) (AR grade)
-
Ethanol (AR grade)
-
Sodium Hydroxide (NaOH)
-
Distilled water
Various solvents have been reported for the UV-Vis analysis of Montelukast, including methanol, ethanol, and 0.1N NaOH.[1][11] Methanol is a common choice due to the good solubility of Montelukast and its UV transparency in the analytical wavelength range.
Experimental Protocols
-
Preparation of Standard Solution: Accurately weigh 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol. This will give a stock solution of 100 µg/mL of this compound.
-
Working Standard Solution: From the stock solution, pipette 1 mL into a 10 mL volumetric flask and dilute with methanol to obtain a concentration of 10 µg/mL.
-
UV Spectrum Scan: Scan the working standard solution from 200 nm to 400 nm against methanol as a blank.
-
λmax Determination: The wavelength at which maximum absorbance is observed is the λmax. The reported λmax for Montelukast varies depending on the solvent, with common values being around 243 nm, 270 nm, 285 nm, and 345 nm.[1][11][12][13]
-
Serial Dilutions: From the 100 µg/mL stock solution, prepare a series of dilutions in methanol to obtain concentrations in the range of 5-30 µg/mL.
-
Absorbance Measurement: Measure the absorbance of each dilution at the predetermined λmax using methanol as a blank.
-
Plotting the Curve: Plot a graph of absorbance versus concentration. The curve should be linear, and the regression equation and correlation coefficient (r²) should be determined. A correlation coefficient close to 0.999 indicates good linearity.[11]
-
Sample Preparation: Prepare a sample solution of this compound in methanol, ensuring the final concentration falls within the linearity range of the calibration curve.
-
Absorbance Measurement: Measure the absorbance of the sample solution at the λmax against methanol as a blank.
-
Concentration Calculation: Determine the concentration of this compound in the sample solution using the regression equation from the calibration curve.
Method Validation
The analytical method was validated according to ICH guidelines for the following parameters:
-
Linearity: The ability of the method to elicit test results that are directly proportional to the analyte concentration.
-
Accuracy: The closeness of the test results to the true value, often determined by recovery studies.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Specificity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present.
Data Presentation
The following tables summarize the quantitative data obtained from various studies on the UV-Vis spectrophotometric analysis of Montelukast.
| Parameter | Reported Values |
| λmax | 243 nm (in 0.1N NaOH)[1], 270 nm[12], 285 nm[13], 345 nm (in Alcohol)[11] |
| Linearity Range (µg/mL) | 2-10[1], 5-30[11], 5-45[12], 10-50[14] |
| Correlation Coefficient (r²) | 0.999[11], 0.999054[1], 0.9994[12], 0.9986[14] |
| Accuracy (% Recovery) | 99.6% - 102%[1], Within the range of 99%-101%[14] |
| Precision (%RSD) | < 2.0%[11][12] |
| Assay (%) | 99.08% - 100.50%[11], 99.30801%[1] |
Visualizations
Caption: Experimental workflow for UV-Vis analysis.
Caption: Key parameters for method validation.
Conclusion
The UV-Vis spectrophotometric method described is a simple, accurate, and precise method for the quantitative analysis of this compound in bulk and pharmaceutical dosage forms. The method is validated as per ICH guidelines and is suitable for routine quality control analysis.
References
- 1. ijprajournal.com [ijprajournal.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 577953-88-9 | Benchchem [benchchem.com]
- 4. This compound | 577953-88-9 | SynZeal [synzeal.com]
- 5. This compound | C47H59ClN2O3S | CID 91982252 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. database.ich.org [database.ich.org]
- 9. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 10. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 11. ijpbs.com [ijpbs.com]
- 12. researchgate.net [researchgate.net]
- 13. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 14. globalresearchonline.net [globalresearchonline.net]
Troubleshooting & Optimization
Technical Support Center: Purification of Montelukast Dicyclohexylamine
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges during the purification of Montelukast (B128269) dicyclohexylamine (B1670486) salt. Below you will find troubleshooting guides and frequently asked questions to address common issues in your experimental work.
Troubleshooting Guide
This section addresses specific problems that may arise during the purification of Montelukast dicyclohexylamine, offering potential causes and solutions.
Issue 1: High Levels of Process-Related Impurities in the Isolated Salt
Question: My HPLC analysis of the isolated this compound salt shows significant peaks corresponding to process-related impurities. How can I reduce these?
Answer: High levels of process-related impurities are a common challenge. The source of these impurities often lies in the preceding synthetic steps and the conditions of the salt formation. Key impurities to monitor include unreacted starting materials, by-products, and degradation products.[1]
Potential Causes & Solutions:
-
Incomplete Reaction or Side Reactions: The synthesis of Montelukast involves several steps where side reactions can occur, leading to impurities that co-precipitate with the dicyclohexylamine salt.[2]
-
Solution: Ensure optimal reaction conditions (temperature, reaction time, stoichiometry of reagents) in the steps prior to salt formation. It is crucial to monitor the reaction progress by a suitable analytical technique like TLC or HPLC.
-
-
Suboptimal Crystallization Conditions: The selectivity of the dicyclohexylamine salt crystallization is highly dependent on the solvent system and cooling profile.
-
Solution: A common method involves dissolving the crude Montelukast acid in a solvent like ethyl acetate (B1210297) and then adding dicyclohexylamine to induce crystallization.[2][3] The use of an anti-solvent, such as n-hexane, can improve the yield and purity by selectively precipitating the desired salt.[2][3] A patent suggests using a combination of an alcoholic solvent (e.g., methanol, ethanol) and a nitrile solvent (e.g., acetonitrile) for purification.[4]
-
-
Co-precipitation of Impurities: Some impurities may have similar solubility profiles to the this compound salt.
-
Solution: Perform a slurry wash of the isolated salt with a suitable solvent mixture. For instance, a wash with a mixture of ethyl acetate and n-hexane can help remove more soluble impurities.
-
Experimental Workflow for Impurity Reduction
References
Preventing impurity formation in Montelukast dicyclohexylamine
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing impurity formation in Montelukast (B128269) dicyclohexylamine (B1670486).
Troubleshooting Guide
This guide addresses common impurity-related issues encountered during the synthesis and handling of Montelukast dicyclohexylamine.
Issue: Appearance of Unknown Peaks in HPLC Analysis
The presence of unexpected peaks in your High-Performance Liquid Chromatography (HPLC) chromatogram can indicate the formation of impurities. The following table summarizes the most common impurities, their causes, and preventative measures.
| Impurity Name | Potential Causes | Preventative and Remedial Actions |
| Montelukast Sulfoxide (B87167) | Oxidation of the thioether linkage.[1][2] This can be caused by exposure to atmospheric oxygen, peroxides in solvents, or certain excipients like microcrystalline cellulose.[1] | - Conduct reactions and handling under an inert atmosphere (e.g., nitrogen or argon).[2] - Use peroxide-free solvents. - If the sulfoxide impurity is already present, it can be removed through purification processes such as crystallization of the this compound salt.[3] |
| Montelukast cis-Isomer | Photoisomerization of the trans-double bond to the cis-configuration upon exposure to UV or daylight.[2][4] This conversion can be rapid, especially in solution.[4][5] | - Protect the compound from light at all stages of synthesis, purification, and storage by using amber glassware or light-blocking foil.[4] - Perform experimental work in a dark room or under yellow light. |
| Styrene (B11656) Impurity | Dehydration of the tertiary alcohol group.[1] This can be promoted by acidic conditions or elevated temperatures.[6] | - Maintain neutral or slightly basic pH conditions during synthesis and work-up. - Avoid high temperatures during processing and storage. - Purification of Montelukast acid by forming the dicyclohexylamine salt can help remove this impurity.[2] |
| Dehydrated Impurity | Formation of an olefin through the loss of a water molecule from the tertiary alcohol.[1] | - Similar to the styrene impurity, avoid acidic conditions and high temperatures. |
| Michael Adducts | Side reactions during the synthesis process. | - Optimize reaction conditions, such as temperature and stoichiometry of reactants, to minimize side product formation. |
| Unreacted Intermediates | Incomplete reaction, particularly involving the unstable mesylate intermediate.[1][7] | - Ensure the mesylate intermediate is used immediately after preparation.[7] - Optimize reaction times and monitor reaction completion by HPLC.[7] |
Frequently Asked Questions (FAQs)
Q1: Why is the dicyclohexylamine salt of Montelukast used for purification?
A1: The dicyclohexylamine (DCHA) salt of Montelukast is often used as a purification step because it forms a stable, crystalline solid that can be easily isolated and purified by recrystallization.[2][7] This process is effective in removing various process-related impurities and degradation products.[3] The purified DCHA salt can then be converted back to the free acid or directly to the desired final salt form, such as Montelukast sodium, in high purity.[8]
Q2: What are the ideal storage conditions for this compound to minimize degradation?
A2: To minimize degradation, this compound should be stored in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated place.[] It is crucial to protect the compound from moisture and light to prevent the formation of the cis-isomer and other degradation products.[2] Storage under an inert atmosphere is also recommended to prevent oxidation to the sulfoxide impurity.[2]
Q3: My this compound sample has a yellowish tint. What could be the cause?
A3: A yellowish tint could indicate the presence of degradation products. Exposure to light can lead to the formation of the cis-isomer, and oxidative stress can also contribute to discoloration.[5] It is recommended to perform an HPLC analysis to identify and quantify any impurities present.
Q4: Can I use regular solvents for my experiments with this compound?
A4: It is crucial to use high-purity, peroxide-free solvents, especially during reactions and for analytical purposes. The presence of peroxides can lead to the oxidation of the thioether group, forming the sulfoxide impurity.[1]
Q5: How can I monitor the formation of impurities during my synthesis?
A5: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for monitoring the formation of impurities during the synthesis of Montelukast.[6][7] It allows for the separation and quantification of the main compound and its related substances.[10] For structural elucidation of unknown impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool.[11]
Experimental Protocols
1. HPLC-UV Method for Impurity Profiling of this compound
This method is designed for the separation and quantification of Montelukast and its common impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.[12]
-
Mobile Phase A: 0.1% Trifluoroacetic acid in water.[12]
-
Mobile Phase B: Acetonitrile.[12]
-
Gradient Program:
Time (minutes) % Mobile Phase B 0 40 15 70 25 70 30 40 35 40 [12]
-
Flow Rate: 1.0 mL/min.[12]
-
Column Temperature: 30°C.[12]
-
Detection Wavelength: 234 nm.[12]
-
Injection Volume: 20 µL.[12]
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the diluent (e.g., a mixture of methanol (B129727) and water 9:1) to a final concentration of approximately 1 mg/mL.[11]
Visualizations
Impurity Formation Pathway
Caption: Key degradation pathways of Montelukast.
Experimental Workflow for Impurity Analysis
Caption: Workflow for HPLC-based impurity profiling.
References
- 1. rroij.com [rroij.com]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. iajps.com [iajps.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. WO2009111998A2 - Specific impurities of montelukast - Google Patents [patents.google.com]
- 6. WO2012077123A1 - Purification of montelukast using a simulated moving bed - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. books.rsc.org [books.rsc.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Montelukast Dicyclohexylamine Crystallization
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the crystallization of Montelukast (B128269) dicyclohexylamine (B1670486) (DCHA) salt.
Frequently Asked Questions (FAQs)
Q1: What is the primary purpose of crystallizing Montelukast as its dicyclohexylamine salt?
A1: The primary purpose of forming the Montelukast DCHA salt is for purification.[1] This crystallization process is highly effective at removing process-related impurities, such as Montelukast S-monoxide and Dehydro-Montelukast, which have different solubility profiles than the DCHA salt.[1][2] The purified salt can then be converted to Montelukast free acid and subsequently to the final active pharmaceutical ingredient (API), Montelukast sodium.[1]
Q2: What are the common solvent systems used for the crystallization of Montelukast DCHA?
A2: Common solvent systems include ethyl acetate (B1210297) with n-hexane as an anti-solvent, and toluene (B28343) with n-heptane.[3][4] Mixtures of alcoholic solvents like isopropyl alcohol and nitrile solvents such as acetonitrile (B52724) have also been described for purification.[1][5] The choice of solvent is critical as it can influence the polymorphic form of the resulting crystals.[4] For example, Form A can be crystallized from ethyl acetate/hexanes, while Form B can be obtained from toluene/heptane.[4]
Q3: How can I induce crystallization if my solution is not precipitating?
A3: If crystallization does not occur spontaneously, it can be induced by several methods:
-
Seeding: Introduce a small amount of pure Montelukast DCHA salt crystals to the solution.[3][6] This provides a template for crystal growth, helps achieve a uniform particle size, and can prevent the formation of amorphous material.[1]
-
Anti-solvent Addition: Slowly add an anti-solvent, such as n-hexane or n-heptane, to the solution.[3] This reduces the solubility of the DCHA salt, promoting precipitation and improving the overall yield.[3]
-
Controlled Cooling: Employ a slow and controlled cooling profile.[7] Rapid cooling can sometimes lead to the formation of an unstable amorphous solid instead of a crystalline structure.[7]
Q4: What are the known polymorphic forms of Montelukast DCHA salt?
A4: At least two polymorphic forms of Montelukast DCHA salt have been identified, commonly referred to as Form A and Form B.[1][4] These forms are chemically identical but have different arrangements of molecules in the crystal lattice, which can affect their physicochemical properties.[1] The choice of crystallization solvent can determine which polymorphic form is obtained.[4][8]
Troubleshooting Guide
| Issue | Potential Causes | Recommended Solutions & Optimizations |
| Low Crystallization Yield | 1. Incomplete precipitation due to high solubility in the chosen solvent system.[3] 2. Insufficient aging time for the slurry.[3] 3. Losses during filtration and washing steps. | 1. Slowly add an anti-solvent (e.g., n-hexane, n-heptane) to decrease the salt's solubility.[3] 2. Increase the slurry aging time (e.g., overnight) to ensure complete precipitation.[3] 3. Minimize washing volumes or use a cold anti-solvent for washing to reduce dissolution of the product.[2] |
| Formation of Oil or Amorphous Solid | 1. High cooling rate not allowing for ordered crystal lattice formation.[7] 2. Presence of impurities inhibiting crystal nucleation and growth.[7] 3. The solvent system is too effective, preventing the necessary supersaturation.[7] | 1. Implement a slower, controlled cooling profile.[7] 2. Ensure the purity of the starting Montelukast free acid.[7] 3. Experiment with different solvent/anti-solvent ratios to achieve optimal supersaturation.[7] Consider seeding the solution.[3] |
| High Impurity Levels in Crystals | 1. Inefficient removal of process-related impurities like sulfoxides or diastereomers.[2][3] 2. Co-precipitation of impurities with the desired salt. | 1. Optimize the solvent system; a mixture of an alcoholic and a nitrile solvent can be effective.[1] 2. Recrystallize the obtained DCHA salt.[5] 3. Ensure a slow crystallization process to allow for selective precipitation of the DCHA salt.[1] |
| Crystal Agglomeration or Caking | 1. Inadequate agitation leading to non-homogenous suspension.[7] 2. Crystallization process is too rapid.[7] 3. Presence of sticky, oily impurities.[7] | 1. Optimize the agitation speed to maintain a uniform suspension without causing crystal breakage.[7] 2. Slow down the crystallization by reducing the cooling rate or the rate of anti-solvent addition.[7] 3. Ensure the starting material is of high purity.[7] |
| Inconsistent Crystal Size/Morphology | 1. Uncontrolled nucleation and crystal growth. 2. Variation in cooling rate.[9] 3. Influence of the solvent system on crystal habit.[4] | 1. Implement seeding with a controlled amount of seed crystals to promote uniform growth.[1][6] 2. Maintain a consistent and controlled cooling profile for all batches.[9] 3. Select a specific solvent system known to produce the desired crystal form (e.g., Form A from ethyl acetate/hexanes).[4] |
Data Presentation
Table 1: Solvent Systems and their Impact on Montelukast DCHA Polymorphism
| Solvent System | Anti-Solvent | Resulting Polymorphic Form | Reference |
| Ethyl Acetate | n-Hexane | Form A | [4] |
| Toluene | n-Heptane | Form B | [4] |
| Isopropyl Alcohol / Acetonitrile | - | High Purity Salt | [1][5] |
| Acetone | - | DCHA Salt (unspecified form) | [5] |
Table 2: Common Impurities Targeted for Removal during Crystallization
| Impurity Name | Reason for Removal | Reference |
| Montelukast S-monoxide | Oxidation product, pharmacologically inactive. | [1][2] |
| Dehydro-Montelukast | Degradation impurity. | [1] |
| Styrene impurity | Forms from dehydration of the tertiary alcohol. | [3] |
| Diastereomeric impurities | Arise from lack of stereochemical control. | [3] |
| (Z)-montelukast | Photo-instability impurity. | [10] |
Experimental Protocols
Protocol 1: General Crystallization of Montelukast DCHA Salt
-
Dissolution: Dissolve the crude Montelukast free acid residue in a suitable solvent, such as ethyl acetate, at room temperature (20-25°C).[3]
-
Salt Formation: Slowly add one equivalent of dicyclohexylamine to the solution while maintaining the temperature.[3][8]
-
Induction (Optional but Recommended): Seed the solution with a small amount (e.g., 0.5-1% of expected yield) of pure Montelukast DCHA salt crystals to induce crystallization.[3][6]
-
Aging: Allow the resulting slurry to age for an extended period (e.g., 12-24 hours) with gentle agitation to ensure complete precipitation.[3][8]
-
Anti-solvent Addition: To improve the yield, slowly add an anti-solvent, such as n-hexane, to the slurry.[3]
-
Isolation: Filter the crystalline solid using a Buchner funnel.[3]
-
Washing: Wash the filtered cake with a small amount of the anti-solvent to remove residual impurities.[3]
-
Drying: Dry the purified Montelukast DCHA salt under vacuum at a controlled temperature (e.g., 40-50°C).[8]
Visualizations
Caption: General Workflow for Montelukast DCHA Crystallization.
Caption: Troubleshooting Crystallization Issues.
References
- 1. Montelukast dicyclohexylamine | 577953-88-9 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. US20070082925A1 - Method for the preparation of montelukast acid and sodium salt thereof in amorphous form - Google Patents [patents.google.com]
- 5. EP2094665A2 - Preparation of montelukast and its salts - Google Patents [patents.google.com]
- 6. WO2006008751A2 - Process for the preparation of montelukast and its salts - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. PROCESS FOR THE PREPARATION OF MONTELUKAST AND ITS SALTS - Patent 1812394 [data.epo.org]
- 9. Cooling Rate and Crystal Size | Seth Stein [sites.northwestern.edu]
- 10. US20110034692A1 - Specific impurities of montelukast - Google Patents [patents.google.com]
Technical Support Center: Troubleshooting Poor Resolution in HPLC Analysis of Montelukast
This guide provides comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Montelukast (B128269). It is designed for researchers, scientists, and drug development professionals to help diagnose and resolve problems related to poor chromatographic resolution.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the primary causes of poor resolution in the HPLC analysis of Montelukast?
A1: Poor resolution in HPLC, characterized by the co-elution or overlapping of peaks, can stem from several factors related to the column, mobile phase, instrument, and sample.[1][2] For Montelukast analysis, common issues include improper mobile phase composition, suboptimal pH, column degradation, and interactions between Montelukast and the stationary phase.[3][4]
Troubleshooting Steps:
-
Verify Method Parameters: Ensure that the mobile phase composition, flow rate, column temperature, and detection wavelength match the validated method.[5]
-
System Suitability Check: Perform a system suitability test to confirm that the HPLC system is performing adequately. Key parameters to check include theoretical plates, tailing factor, and resolution between critical peak pairs.[6]
-
Isolate the Problem: Systematically investigate the column, mobile phase, and instrument to identify the root cause. Change only one parameter at a time to observe its effect.[7]
Q2: My Montelukast peak is tailing. What causes this and how can I fix it?
A2: Peak tailing, where the peak is asymmetrical with a drawn-out trailing edge, is a common problem in the analysis of basic compounds like Montelukast.[4] The primary cause is often secondary interactions between the basic quinoline (B57606) nitrogen in the Montelukast molecule and acidic silanol (B1196071) groups on the surface of the silica-based stationary phase.[4] Other causes can include column overload, column degradation, and extra-column effects.[4] An acceptable tailing factor is generally between 0.9 and 1.2.[4]
Troubleshooting Steps:
-
Optimize Mobile Phase pH: Ensure the mobile phase pH is controlled and stable, typically between 3 and 7, to maintain a consistent ionization state for Montelukast.[3] Using a buffer like phosphate (B84403) or formate (B1220265) can help maintain a stable pH.[4]
-
Use an End-Capped Column: Employ a high-purity, end-capped C18 or C8 column to minimize the number of free silanol groups available for secondary interactions.
-
Add a Mobile Phase Modifier: Incorporating a competitive base, such as triethylamine (B128534) (TEA), into the mobile phase can mask the active silanol sites on the stationary phase.[4]
-
Reduce Sample Concentration: Injecting a sample that is too concentrated can lead to column overload and peak distortion.[4][7] Dilute the sample or decrease the injection volume.[4]
-
Check for Column Voids: A void at the head of the column can cause peak tailing. If permitted by the manufacturer, reversing and flushing the column may help. Otherwise, the column may need to be replaced.[4]
Q3: I'm observing peak fronting for my Montelukast peak. What should I do?
A3: Peak fronting, the inverse of tailing, where the peak has a leading edge, is often caused by column overload or an inappropriate sample solvent.[1]
Troubleshooting Steps:
-
Reduce Injection Volume/Concentration: This is the most common cause of fronting. Decrease the amount of sample being injected onto the column.[7]
-
Match Sample Solvent to Mobile Phase: Ensure your sample is dissolved in a solvent that is weaker than or of similar strength to your mobile phase. Dissolving the sample in a much stronger solvent can cause the analyte band to spread improperly at the column inlet.[4]
Q4: How does the mobile phase composition affect the resolution of Montelukast and its impurities?
A4: The mobile phase composition is a critical factor in achieving optimal separation. For the reversed-phase HPLC analysis of Montelukast, the mobile phase typically consists of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol.[3] The ratio of these components determines the retention and selectivity of the separation.
Troubleshooting Steps:
-
Adjust Organic Modifier Concentration: Increasing the percentage of the organic modifier (e.g., acetonitrile) will generally decrease the retention time of Montelukast. Fine-tuning this ratio is essential for separating closely eluting impurities.[8]
-
Optimize pH: The pH of the aqueous portion of the mobile phase can significantly impact the retention and peak shape of ionizable compounds like Montelukast. A pH range of 3-7 is typically recommended.[3]
-
Consider Gradient Elution: For complex samples containing Montelukast and multiple related substances or impurities, a gradient elution program, where the mobile phase composition is changed over time, can improve resolution and reduce analysis time.[3][9]
-
Ensure Proper Mixing and Degassing: Inconsistent solvent mixing or dissolved gases in the mobile phase can lead to baseline noise, ghost peaks, and retention time variability, all of which can affect resolution.[1]
Quantitative Data Summary
The following tables summarize typical HPLC parameters used for the analysis of Montelukast, providing a starting point for method development and troubleshooting.
Table 1: HPLC Methods for Montelukast Analysis
| Column Type | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) | Reference |
| Sunfire C18 (250x4.6 mm, 5 µm) | Acetonitrile: 1 mM Sodium Acetate (B1210297) (pH 6.3) (90:10 v/v) | 1.5 | 285 | 3.4 | [10] |
| C18 (dimensions not specified) | Ammonium Acetate Buffer: Methanol (15:85 v/v) | 1.0 | Not Specified | Not Specified | [11] |
| Atlantis dC18 (250x4.6 mm, 5 µm) | Gradient: A=0.1% OPA; B=Water:Acetonitrile (5:95 v/v) | 1.5 | 225 | ~13.9 | [9][12] |
| Sheisedo C18 (250x4.6 mm, 5 µm) | Acetonitrile: Methanol: Water (35:40:25 v/v/v) | 1.0 | 256 | 2.224 | [6] |
| Phenomenex C18 (250x4.6 mm, 5µ) | Methanol: Acetonitrile: 1% Trichloroacetic Acid (80:10:10 v/v/v) | 1.0 | 220 | 3.17 | [13] |
| Inertsil C8 (250x4.6 mm, 5 µm) | Methanol: 10 mM Sodium Phosphate Buffer (pH 6.5) (75:25 v/v) | 1.0 | 230 | 5.5 | [14] |
| C8 (25x4.6 mm, 5 µm) | 0.01M KH2PO4 Buffer: Acetonitrile (35:65 v/v) | 1.0 | 222 | 3.08 | [15] |
Table 2: Troubleshooting Parameter Adjustments and Expected Outcomes
| Parameter Adjusted | Change | Expected Outcome on Chromatogram |
| Mobile Phase | Increase % Organic | Decreased retention times, may decrease resolution of early eluting peaks. |
| Decrease % Organic | Increased retention times, may improve resolution of early eluting peaks. | |
| Adjust pH | Changes in selectivity and peak shape for ionizable compounds. | |
| Flow Rate | Decrease | Increased retention times, may improve peak resolution and efficiency.[7] |
| Increase | Decreased retention times and analysis time, may decrease resolution.[7] | |
| Column Temperature | Decrease | Increased retention times, may improve peak resolution.[7] |
| Increase | Decreased retention times, lower mobile phase viscosity, may affect selectivity.[7] | |
| Injection Volume | Decrease | Can resolve peak fronting/tailing caused by column overload.[7] |
Experimental Protocols
Protocol: Isocratic RP-HPLC Method for Montelukast Sodium Assay
This protocol is a representative example based on published methods.[10] Analysts should always work from a validated, in-house standard operating procedure.
1. Materials and Reagents:
-
Montelukast Sodium reference standard
-
Acetonitrile (HPLC grade)
-
Sodium Acetate (analytical grade)
-
Acetic Acid (analytical grade)
-
Water (HPLC grade)
-
Tablets containing Montelukast Sodium
2. Instrument and Column:
-
HPLC system with UV detector, autosampler, and column oven.
-
Sunfire C18 column (250 x 4.6 mm, 5 µm particle size) or equivalent.[10]
3. Mobile Phase Preparation (Acetonitrile: 1 mM Sodium Acetate pH 6.3, 90:10 v/v):
-
Prepare 1 mM Sodium Acetate buffer by dissolving the appropriate amount of sodium acetate in HPLC grade water.
-
Adjust the pH of the buffer to 6.3 with acetic acid.[10]
-
Mix 900 mL of acetonitrile with 100 mL of the prepared buffer.
-
Degas the mobile phase using sonication or vacuum filtration.
4. Standard Solution Preparation (e.g., 10 µg/mL):
-
Accurately weigh about 10 mg of Montelukast Sodium standard and transfer to a 100 mL volumetric flask.[10]
-
Dissolve and dilute to volume with the mobile phase to get a 100 µg/mL stock solution.[10]
-
Perform a further dilution to obtain the desired working concentration (e.g., 10 µg/mL).[10]
5. Sample Solution Preparation (from tablets):
-
Weigh and finely powder twenty tablets.
-
Accurately weigh a portion of the powder equivalent to 10 mg of Montelukast Sodium and transfer it to a 100 mL volumetric flask.[10]
-
Add a portion of the mobile phase and sonicate for approximately 15 minutes to ensure complete dissolution.[11]
-
Dilute to volume with the mobile phase.
-
Filter the solution through a 0.45 µm membrane filter before injection.[10][11]
6. Chromatographic Conditions:
-
Column: Sunfire C18 (250x4.6 mm, 5 µm)
-
Mobile Phase: Acetonitrile: 1 mM Sodium Acetate (pH 6.3) (90:10 v/v)[10]
-
Flow Rate: 1.5 mL/min[10]
-
Detection: UV at 285 nm[10]
-
Injection Volume: As per method validation (e.g., 20 µL)
-
Column Temperature: Maintained at a consistent temperature, e.g., 25-40 °C.[3]
Visualizations
The following diagrams illustrate key troubleshooting workflows and concepts.
Caption: A logical workflow for troubleshooting poor resolution.
Caption: Key parameters influencing HPLC resolution.
Caption: Cause of peak tailing via silanol interactions.
References
- 1. uhplcs.com [uhplcs.com]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. pharmacologyjournal.in [pharmacologyjournal.in]
- 4. benchchem.com [benchchem.com]
- 5. Troubleshooting Problems With Poor HPLC Results Before Examining the Column - Tips & Suggestions [mtc-usa.com]
- 6. jpsbr.org [jpsbr.org]
- 7. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. ijpsonline.com [ijpsonline.com]
- 11. ijpcbs.com [ijpcbs.com]
- 12. researchgate.net [researchgate.net]
- 13. sphinxsai.com [sphinxsai.com]
- 14. High performance liquid chromatographic method development for simultaneous analysis of doxofylline and montelukast sodium in a combined form - PMC [pmc.ncbi.nlm.nih.gov]
- 15. iosrjournals.org [iosrjournals.org]
Montelukast Dicyclohexylamine Degradation Pathways: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation pathways of montelukast (B128269) dicyclohexylamine (B1670486).
Frequently Asked Questions (FAQs)
Q1: What is montelukast dicyclohexylamine and how does it relate to montelukast sodium?
This compound is a salt form of montelukast, which is a potent and selective cysteinyl leukotriene receptor 1 (CysLT1) antagonist. It is often used as a stable intermediate during the purification process of montelukast before its conversion to the more water-soluble sodium salt, the active pharmaceutical ingredient (API) in formulated products.
Q2: What are the primary factors that cause the degradation of montelukast?
Montelukast is susceptible to degradation under several stress conditions, including:
-
Acidic conditions: Leads to the formation of specific degradation products.[1][2]
-
Basic conditions: Montelukast also shows degradation in alkaline environments.[1]
-
Oxidative conditions: The thioether linkage in the montelukast molecule is particularly prone to oxidation.[2][3][4]
-
Photolytic conditions: Exposure to light, particularly UV light, can cause isomerization and other degradation pathways.[5]
-
Thermal stress: Elevated temperatures can accelerate the degradation process.[1]
Q3: Does the dicyclohexylamine salt influence the degradation pathways of montelukast?
In solution, this compound is expected to dissociate into the montelukast free acid and dicyclohexylamine. Therefore, the primary degradation pathways observed are characteristic of the montelukast molecule itself. While comprehensive comparative studies on the stability of the dicyclohexylamine salt versus the sodium salt are not extensively available in the public domain, the degradation products identified are generally consistent regardless of the initial salt form.
Q4: What are the major degradation products of montelukast?
Several degradation products of montelukast have been identified and characterized. The most common ones include:
-
Montelukast Sulfoxide (Impurity A): Formed under oxidative conditions where the sulfur atom in the thioether linkage is oxidized.[2][3]
-
Cis-Isomer: A known photolytic degradation product resulting from the isomerization of the trans-double bond in the styryl moiety.[5]
-
Other Oxidative Degradants: Studies have identified multiple other oxidative degradation products, particularly when the molecule is exposed to harsher oxidative environments.[4]
-
Acid-induced Degradants (Impurity F): Specific impurities are formed under acidic stress.[2]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Unexpected peaks in HPLC chromatogram during stability testing. | Degradation of montelukast due to exposure to light, heat, or incompatible excipients. | Ensure proper storage of samples in light-resistant containers at controlled room temperature (20–25°C). Review the compatibility of all excipients used in the formulation. |
| Low assay value for montelukast. | Significant degradation has occurred. | Investigate the storage conditions and the manufacturing process for any steps that might introduce stress (e.g., high temperature, exposure to oxidizing agents). Perform forced degradation studies to identify the specific conditions causing instability. |
| Formation of montelukast sulfoxide. | Exposure to oxidative conditions (e.g., atmospheric oxygen, peroxide impurities in excipients). | Consider the use of antioxidants in the formulation. Purge manufacturing vessels with an inert gas like nitrogen to minimize oxygen exposure. |
| Presence of the cis-isomer of montelukast. | Exposure to light, particularly UV radiation. | Protect the drug substance and drug product from light at all stages of manufacturing, packaging, and storage. Use amber-colored vials or light-resistant packaging. |
Quantitative Data from Forced Degradation Studies
The following table summarizes the extent of montelukast degradation under various forced degradation conditions as reported in the literature.
| Stress Condition | Reagent/Condition Details | Degradation (%) | Reference |
| Acid Hydrolysis | 1N HCl at 80°C for 30 min | Significant Degradation | |
| Acid Hydrolysis | 1.0 M HCl at 85°C for 15 min | Degradation observed | [2] |
| Acid Hydrolysis | 0.1N HCl | 10.78% | [6] |
| Alkaline Hydrolysis | 1N NaOH at 80°C for 30 min | Significant Degradation | |
| Alkaline Hydrolysis | 5 M NaOH at 85°C for 120 min | No significant degradation | [2] |
| Alkaline Hydrolysis | 0.1N NaOH | 12.30% | [6] |
| Oxidative Degradation | 3% H₂O₂ at 25°C for 1 min | Significant Degradation | |
| Oxidative Degradation | 3.0% H₂O₂ at RT for 10 min | Degradation observed | [2] |
| Thermal Degradation | Dry heat at 105°C for 10 hours | Significant Degradation | |
| Thermal Degradation | 80°C for 120 hours | No significant degradation | [2] |
| Photolytic Degradation | UV-Vis light for 4 days | Significant Degradation | |
| Photolytic Degradation | 10 K Lux for 48 hours | No significant degradation | [2] |
Experimental Protocols
Forced Degradation Studies
A typical forced degradation study for montelukast involves the following steps:
-
Preparation of Stock Solution: Prepare a stock solution of montelukast (e.g., 1 mg/mL) in a suitable solvent like methanol (B129727) or a mixture of acetonitrile (B52724) and water.
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of an acid solution (e.g., 1N HCl). Heat the mixture (e.g., at 60-80°C) for a specified period (e.g., 30 minutes to 4 hours). Cool the solution and neutralize it with a suitable base (e.g., 1N NaOH) before dilution and analysis.[3]
-
Alkaline Hydrolysis: To an aliquot of the stock solution, add an equal volume of a base solution (e.g., 1N NaOH). Heat the mixture under reflux (e.g., at 60-80°C) for a specified duration (e.g., 30 minutes to 4 hours). Cool and neutralize with a suitable acid (e.g., 1N HCl) before dilution and analysis.[3]
-
Oxidative Degradation: Treat an aliquot of the stock solution with an oxidizing agent (e.g., 3-30% H₂O₂) at room temperature or with gentle heating for a defined time.
-
Thermal Degradation: Expose the solid drug substance or a solution to dry heat in an oven at a high temperature (e.g., 80-105°C) for a specified period (e.g., 10 to 120 hours).[2]
-
Photolytic Degradation: Expose the drug substance (solid or in solution) to UV light (e.g., in a photostability chamber) for a defined period.[2]
-
Analysis: Analyze the stressed samples using a stability-indicating HPLC method to separate and quantify the parent drug and its degradation products.
Stability-Indicating HPLC Method
A common approach for developing a stability-indicating HPLC method for montelukast is as follows:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is frequently used.
-
Mobile Phase: A gradient or isocratic elution with a mixture of an acidic buffer (e.g., phosphate (B84403) buffer pH 2.5) and an organic solvent like acetonitrile is common.
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at a wavelength where montelukast and its degradation products have significant absorbance (e.g., 222 nm, 256 nm, or 285 nm).[1]
-
Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it can accurately measure montelukast in the presence of its degradation products.
Degradation Pathways and Experimental Workflows
Diagrams
Caption: Major degradation pathways of montelukast under stress conditions.
Caption: Experimental workflow for forced degradation studies of montelukast.
References
- 1. ajpaonline.com [ajpaonline.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. japsonline.com [japsonline.com]
- 4. Study of degradation behaviour of montelukast sodium and its marketed formulation in oxidative and accelerated test conditions and prediction of physicochemical and ADMET properties of its degradation products using ADMET Predictor™ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pjps.pk [pjps.pk]
- 6. jchr.org [jchr.org]
Technical Support Center: Montelukast Dicyclohexylamine Stability in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of Montelukast (B128269) dicyclohexylamine (B1670486) in solution. The information is presented in a question-and-answer format to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that affect the stability of Montelukast dicyclohexylamine in solution?
A1: The stability of the Montelukast molecule in solution is primarily affected by exposure to light, temperature, and the pH of the solvent.[1][2] While this compound is known to be a stable crystalline salt, once dissolved, the Montelukast molecule itself is susceptible to degradation.
Q2: What are the main degradation products of Montelukast in solution?
A2: The two primary degradation products of Montelukast are its cis-isomer and Montelukast S-oxide.[1][2][3]
-
Cis-isomer: This is the major photoproduct formed when solutions of Montelukast are exposed to light, particularly UV light.[1][3]
-
Montelukast S-oxide: This is the major product of oxidative degradation and is also formed under thermal and acidic stress.[1][3]
Q3: How does pH impact the stability of Montelukast in solution?
A3: Montelukast is more stable in neutral to alkaline solutions and degrades rapidly in acidic conditions.[1][3] Forced degradation studies on Montelukast sodium showed high stability in NaOH solution, while rapid degradation occurred in acidic and hydrogen peroxide solutions.[1][3]
Q4: What is the effect of temperature on the stability of Montelukast solutions?
A4: Elevated temperatures can accelerate the degradation of Montelukast in solution, primarily leading to the formation of Montelukast S-oxide.[1][3] Thermal stress testing at 65°C has shown significant degradation.[1][3]
Q5: Which solvents are recommended for preparing Montelukast solutions to enhance stability?
A5: The choice of solvent can influence the rate of photodegradation. Studies on Montelukast have shown it to be most stable in 70% methanol (B129727).[1][3] For general use, it is soluble in solvents like chloroform, dichloromethane, ethyl acetate (B1210297), DMSO, and acetone.[]
Troubleshooting Guide
Issue 1: Rapid degradation of my this compound solution is observed.
-
Possible Cause: Exposure to light.
-
Troubleshooting Step: Protect the solution from light at all stages of the experiment. Use amber-colored glassware or wrap containers in aluminum foil. Work in a dimly lit environment when possible.
-
-
Possible Cause: Acidic pH of the solution.
-
Troubleshooting Step: Ensure the solvent system is not acidic. If possible, use a neutral or slightly alkaline buffer system.
-
-
Possible Cause: High storage temperature.
-
Troubleshooting Step: Store stock solutions and samples at refrigerated temperatures (2-8°C) or frozen (-20°C) for long-term storage, and protect from light.[][5]
-
Issue 2: Appearance of unknown peaks in my HPLC chromatogram.
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Step: Compare the retention times of the unknown peaks with those of known Montelukast degradation products (cis-isomer and S-oxide). Perform co-injection with standards of these impurities if available. Review the solution preparation and storage conditions to identify potential causes of degradation as outlined in Issue 1.
-
-
Possible Cause: Impurities from the starting material or solvent.
-
Troubleshooting Step: Analyze the solvent blank and a solution of the starting material to check for pre-existing impurities.
-
Quantitative Data Summary
The following tables summarize the stability of Montelukast under various conditions. Note that this data is primarily from studies on Montelukast sodium, but provides a strong indication of the expected behavior of the Montelukast moiety from the dicyclohexylamine salt in solution.
Table 1: Influence of Light on Montelukast Stability in Solution
| Light Source | Relative Rate of Photodegradation | Major Degradation Product |
| Sodium Lamp | + | Cis-isomer |
| Neon Lamp | ++ | Cis-isomer |
| Tungsten Lamp | +++ | Cis-isomer |
| Daylight | ++++ | Cis-isomer |
| UV (254 nm) | +++++ | Cis-isomer |
Data adapted from studies on Montelukast sodium.[1][3]
Table 2: Influence of pH and Temperature on Montelukast Stability in Solution (at 65°C)
| Condition | Stability | Major Degradation Product |
| Acidic Solution | Rapid Degradation | Montelukast S-oxide |
| H₂O₂ Solution | Rapid Degradation | Montelukast S-oxide |
| NaOH Solution | Highly Stable | - |
Data adapted from studies on Montelukast sodium.[1][3]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting forced degradation studies to assess the stability of this compound in solution.
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., 70% methanol) at a concentration of 1 mg/mL.
-
-
Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Incubate at 65°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Incubate at 65°C for a specified time.
-
Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for a specified time.
-
Thermal Degradation: Incubate the stock solution at 65°C in a light-protected container for a specified time.
-
Photodegradation: Expose the stock solution to UV light (254 nm) or daylight for a specified time.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acid and base hydrolyzed samples.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Protocol 2: Stability-Indicating HPLC Method for Montelukast
This is a general HPLC method that can be adapted for the analysis of Montelukast and its degradation products.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A mixture of an ammonium (B1175870) acetate buffer (pH 3.5) and methanol (e.g., 15:85 v/v).[1][3]
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
Visualizations
Caption: Degradation pathway of Montelukast in solution.
References
Technical Support Center: Chiral Separation of Montelukast Enantiomers
This technical support center provides guidance for researchers, scientists, and drug development professionals on the chiral separation of Montelukast (B128269) enantiomers, with a specific focus on the use of dicyclohexylamine (B1670486) for diastereomeric salt resolution.
Frequently Asked Questions (FAQs)
Q1: What is the role of dicyclohexylamine in the chiral separation of Montelukast?
A1: Dicyclohexylamine is a chiral resolving agent used to separate the enantiomers of Montelukast. It reacts with the carboxylic acid group of racemic Montelukast to form diastereomeric salts (R-Montelukast-dicyclohexylamine and S-Montelukast-dicyclohexylamine). These diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.
Q2: Why is chiral separation of Montelukast important?
A2: The therapeutic efficacy of Montelukast, a leukotriene receptor antagonist, is attributed to the (R)-enantiomer. The (S)-enantiomer is considered an impurity, and its presence in the final active pharmaceutical ingredient (API) must be strictly controlled to ensure the safety and effectiveness of the medication.
Q3: What are the common analytical techniques to determine the enantiomeric purity of Montelukast?
A3: Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most common and reliable methods for separating and quantifying the enantiomers of Montelukast.[1][2] These techniques use a chiral stationary phase (CSP) that interacts differently with each enantiomer, resulting in different retention times.[1][2]
Q4: Can dicyclohexylamine be used for the chiral separation of Montelukast intermediates?
A4: Yes, the principle of diastereomeric salt formation with dicyclohexylamine can be applied to chiral intermediates in the synthesis of Montelukast that possess a carboxylic acid group. The success of the resolution will depend on the physical properties of the resulting diastereomeric salts.
Troubleshooting Guides
This section addresses common issues encountered during the chiral separation of Montelukast enantiomers using dicyclohexylamine and subsequent analytical verification.
Issue 1: Poor Resolution or No Precipitation of the Dicyclohexylamine Salt
-
Question: We are not observing precipitation, or the resolution between the diastereomeric salts is poor. What are the potential causes and how can we improve it?
-
Answer: This can be due to several factors related to solvent choice, temperature, and concentration.
| Potential Cause | Troubleshooting Step |
| Inappropriate Solvent System | The solubility of the diastereomeric salts is critical. The chosen solvent should ideally dissolve the racemic mixture but allow for the preferential precipitation of one diastereomer. Experiment with different solvent systems, such as ethyl acetate, acetone, or a mixture of acetonitrile (B52724) and isopropanol.[3] The addition of an anti-solvent like n-hexane can induce precipitation.[4][5] |
| Suboptimal Temperature | Temperature affects solubility and crystallization kinetics. Try varying the crystallization temperature. Cooling the solution may be necessary to induce precipitation. |
| Incorrect Concentration | If the solution is too dilute, the salt may not precipitate. If it is too concentrated, both diastereomers may precipitate together. Optimize the concentration of the Montelukast free acid and dicyclohexylamine. |
| Incomplete Salt Formation | Ensure that the reaction between Montelukast free acid and dicyclohexylamine is complete. The reaction is typically stirred for a period to ensure full conversion to the salt.[4] |
Issue 2: Low Yield of the Desired Diastereomeric Salt
-
Question: We are obtaining a low yield of the desired Montelukast-dicyclohexylamine salt. How can we increase the yield?
-
Answer: Low yield can be a result of incomplete precipitation or loss of product during isolation.
| Potential Cause | Troubleshooting Step |
| Incomplete Precipitation | Extend the crystallization time to allow for maximum precipitation. Seeding the solution with a small crystal of the pure desired diastereomeric salt can initiate and enhance crystallization.[5][6] |
| Co-precipitation of Enantiomers | If the undesired enantiomer co-precipitates, this will reduce the yield of the pure desired enantiomer. Recrystallization of the obtained salt can improve purity and yield in subsequent steps. |
| Loss During Filtration and Washing | Ensure the filtration process is efficient. Wash the collected crystals with a cold solvent in which the salt has low solubility to minimize dissolution of the product. |
Issue 3: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis
-
Question: During the chiral HPLC analysis of our separated Montelukast, we are observing significant peak tailing. What could be the cause?
-
Answer: Peak tailing in chiral chromatography can be caused by several factors.
| Potential Cause | Troubleshooting Step |
| Secondary Interactions | Interactions between the analyte and active sites on the stationary phase (e.g., silanol (B1196071) groups) can cause peak tailing. Adding a small amount of a basic additive like diethylamine (B46881) (DEA) or an acidic additive like trifluoroacetic acid (TFA) to the mobile phase can improve peak shape.[7][8] |
| Sample Overload | Injecting too much sample can lead to distorted peak shapes. Try reducing the injection volume or the concentration of the sample.[7] |
| Inappropriate Sample Solvent | The solvent used to dissolve the sample should be compatible with the mobile phase. Ideally, dissolve the sample in the mobile phase itself.[7] |
Issue 4: Inadequate Resolution in Chiral HPLC/SFC Analysis
-
Question: We are unable to achieve baseline separation of the Montelukast enantiomers in our HPLC/SFC analysis (Resolution < 1.5). How can we improve the resolution?
-
Answer: Achieving good resolution is key to accurate quantification of enantiomeric purity.
| Parameter | Optimization Strategy |
| Mobile Phase Composition | The composition of the mobile phase is crucial for enantioselectivity.[7] For normal-phase HPLC, small adjustments to the percentage of alcohol modifiers (e.g., ethanol, isopropanol) can significantly impact resolution.[7] For SFC, optimizing the co-solvent percentage is key.[7] |
| Chiral Stationary Phase (CSP) | Not all CSPs are effective for a given separation. Polysaccharide-based CSPs, such as those with amylose (B160209) or cellulose (B213188) derivatives (e.g., Chiralpak® AD-H, AS-H), have demonstrated success in separating Montelukast enantiomers.[7][9] If one CSP is not providing adequate separation, screen other CSPs. |
| Column Temperature | Temperature influences the thermodynamics of the interaction between the enantiomers and the CSP.[7] Experiment with different column temperatures (e.g., 25°C, 30°C, 35°C) to find the optimal condition for resolution.[10] |
| Flow Rate | A lower flow rate can sometimes improve resolution by increasing the interaction time with the CSP, but it will also increase the analysis time.[7] Optimize the flow rate for your specific column and particle size. |
Experimental Protocols
Protocol 1: Chiral Resolution of Montelukast via Diastereomeric Salt Formation with Dicyclohexylamine
-
Dissolution: Dissolve crude Montelukast free acid in a suitable organic solvent, such as ethyl acetate, in an appropriate reaction vessel.[4]
-
Salt Formation: Add dicyclohexylamine to the solution. The reaction mixture is then stirred to ensure complete formation of the Montelukast-dicyclohexylamine salt.[4]
-
Crystallization: The resulting slurry is aged, often with cooling, to allow for the selective crystallization of one of the diastereomeric salts.[4] The process can be aided by seeding with pure crystals of the desired salt.[5][6] An anti-solvent, such as n-hexane, can be slowly added to promote precipitation.[4][5]
-
Isolation: The precipitated diastereomeric salt is isolated by filtration.
-
Washing and Drying: The isolated salt is washed with a cold, non-polar solvent (e.g., n-hexane) and dried under controlled conditions.[5]
-
Liberation of Free Acid: The purified diastereomeric salt is then treated with an acid (e.g., acetic acid) to liberate the enantiomerically enriched Montelukast free acid.[6]
Protocol 2: Chiral HPLC Analysis of Montelukast Enantiomers
This protocol is a representative method and may require optimization.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A chiral column, such as a Daicel Chiralpak® AD-H, or a column with USP L51 packing material.[9][11]
-
Mobile Phase: A mixture of n-hexane, ethanol, and an acidic/basic modifier. A starting point could be n-hexane:isopropanol:ethanol:trifluoroacetic acid:diethylamine (65:15:20:0.1:0.1, v/v/v/v/v).[9]
-
Column Temperature: 30°C.[11]
-
Sample Preparation: Dissolve the Montelukast sample in the mobile phase or a compatible solvent to a known concentration (e.g., 1 mg/mL).
Quantitative Data Summary
Table 1: HPLC Method Parameters for Montelukast Enantiomer Separation
| Parameter | Method 1 | Method 2 |
| Stationary Phase | USP L51 packing material | Daicel Chiralpak® AD-H |
| Mobile Phase | n-hexane, ethanol, and propionic acid[11] | n-hexane:isopropanol:ethanol:TFA:DEA (65:15:20:0.1:0.1)[9] |
| Flow Rate | 1.0 mL/min[11] | 0.9 mL/min[9] |
| Temperature | 30°C[11] | 30°C[9] |
| Detection | 284 nm[11] | 280 nm[9] |
| Resolution (Rs) | > 2.2[11] | > 2.0[9] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Isolation and Characterization of S-Enantiomer in Montelukast [scirp.org]
- 3. EP2094665A2 - Preparation of montelukast and its salts - Google Patents [patents.google.com]
- 4. Montelukast dicyclohexylamine | 577953-88-9 | Benchchem [benchchem.com]
- 5. PROCESS FOR THE PREPARATION OF MONTELUKAST AND ITS SALTS - Patent 1812394 [data.epo.org]
- 6. books.rsc.org [books.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. [PDF] Simultaneous Determination of Montelukast Sodium S-Enantiomer and A5 Enantiomers in Montelukast Sodium Bulk Drug by Normal-Phase Chiral HPLC | Semantic Scholar [semanticscholar.org]
- 9. ijpsonline.com [ijpsonline.com]
- 10. ijpsonline.com [ijpsonline.com]
- 11. Separation and quantitative estimation of stereo-selective enantiomers of montelukast in pharmaceutical drug substance and tablets dosage forms by using stability-indicating normal phase-HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: High-Purity Recrystallization of Montelukast Dicyclohexylamine
This technical support center provides guidance for researchers, scientists, and drug development professionals on the recrystallization of Montelukast (B128269) dicyclohexylamine (B1670486) (MNT-DCHA) to achieve high purity. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental work.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the recrystallization of Montelukast dicyclohexylamine.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Crystalline Product | - Inappropriate solvent system (solubility too high).- Insufficient cooling or rapid cooling rate.- Supersaturation not achieved.- Product loss during filtration and washing. | - Select a solvent system where this compound has high solubility at elevated temperatures and low solubility at room or sub-ambient temperatures. Consider using an anti-solvent to induce precipitation.[1]- Gradually cool the solution to allow for proper crystal formation. Seeding with pure crystals can initiate crystallization.[1][2]- Concentrate the solution to induce supersaturation before cooling.- Use a minimal amount of cold solvent to wash the crystals and prevent dissolution. |
| Presence of Impurities in Final Product | - Incomplete removal of synthesis-related impurities (e.g., styrene (B11656), sulfoxide (B87167), diastereomers).[1]- Degradation of Montelukast during recrystallization (e.g., due to heat or light).- Co-precipitation of impurities with the desired product. | - Perform multiple recrystallizations if necessary. A patent suggests using a combination of an alcoholic solvent (e.g., methanol, ethanol, isopropanol) and a nitrile solvent (e.g., acetonitrile) for effective purification.[3]- Montelukast is light-sensitive; conduct recrystallization in amber-colored vessels or under low-light conditions.[4]- Ensure the starting material is of the highest possible purity before recrystallization. |
| Oily Product or Failure to Crystallize | - Presence of impurities that inhibit crystallization.- High concentration of residual solvents from the previous synthetic steps.- Inappropriate solvent for crystallization. | - Purify the crude Montelukast acid via its dicyclohexylamine salt to remove impurities that may hinder crystallization.[2][5]- Ensure the starting material is thoroughly dried to remove residual solvents. Azeotropic distillation with a hydrocarbon solvent like toluene (B28343) can be used to remove moisture from intermediates.[3]- Experiment with different solvent systems. A mixture of ethyl acetate (B1210297) and n-hexane or toluene and n-heptane has been used to crystallize the dicyclohexylamine salt.[2] |
| Poor Crystal Quality (e.g., small needles, amorphous solid) | - Rapid crystallization due to excessive supersaturation or fast cooling.- Agitation rate is too high. | - Slow down the cooling process and consider a staged cooling profile.- Reduce the stirring speed during crystallization to allow for the growth of larger, more well-defined crystals.- Seeding with high-quality crystals can promote the desired crystal habit.[6][7] |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in this compound?
A1: Common impurities in Montelukast synthesis include the styrene impurity (formed by dehydration of the tertiary alcohol), diastereomeric impurities, and the sulfoxide impurity (resulting from the oxidation of the thiol group).[1] Process-related impurities from starting materials and side reactions can also be present.[5]
Q2: Which solvent systems are recommended for the recrystallization of this compound?
A2: A variety of solvent systems can be used. Patents frequently mention the use of alcoholic solvents (methanol, ethanol, isopropanol), hydrocarbon solvents (toluene, hexane, cyclohexane), halogenated solvents (dichloromethane), and esters (ethyl acetate).[3] A combination of an alcoholic solvent and a nitrile solvent, such as methanol/acetonitrile (B52724) or isopropanol/acetonitrile, has been specifically highlighted for purifying the dicyclohexylamine salt.[3] The choice of solvent will depend on the impurity profile of the crude material.
Q3: How can I monitor the purity of my recrystallized this compound?
A3: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for monitoring the purity of Montelukast and its salts.[8][9][10] A validated reverse-phase HPLC method can separate Montelukast from its various impurities.[10] Other techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can be used for structural elucidation of impurities.[8]
Q4: What is the role of dicyclohexylamine in the purification of Montelukast?
A4: Dicyclohexylamine is used to form a crystalline salt with Montelukast acid. This salt formation is a crucial purification step, as the salt often has different solubility characteristics than the free acid, allowing for the selective crystallization and removal of impurities.[1][2][5] The purified dicyclohexylamine salt can then be converted back to high-purity Montelukast acid or directly to the desired pharmaceutically acceptable salt, such as Montelukast sodium.[11]
Q5: At what temperature should the recrystallization be performed?
A5: The dissolution of the crude this compound is typically done at an elevated temperature to ensure complete solubilization. The subsequent crystallization is induced by cooling the solution, often to room temperature or below (e.g., 0-5 °C), to maximize the yield of the purified crystals.[6] The optimal temperature profile will depend on the chosen solvent system.
Experimental Protocols
General Recrystallization Protocol for this compound
This protocol is a generalized procedure based on common techniques described in the literature.[1][3][6]
-
Dissolution: Dissolve the crude this compound in a suitable solvent or solvent mixture (e.g., a combination of an alcohol and a nitrile solvent) at an elevated temperature with stirring until a clear solution is obtained.
-
Cooling and Crystallization: Gradually cool the solution to room temperature. Further cooling in an ice bath may be beneficial to increase the yield. Seeding the solution with a small crystal of pure this compound can be performed to induce crystallization if it does not occur spontaneously.
-
Aging: Allow the mixture to stir at a low temperature for a period of time (e.g., 2-6 hours or overnight) to ensure complete crystallization.[1]
-
Isolation: Isolate the crystalline solid by filtration (e.g., using a Buchner funnel).
-
Washing: Wash the filtered crystals with a small amount of the cold recrystallization solvent or an appropriate anti-solvent to remove any residual impurities.
-
Drying: Dry the purified crystals under vacuum at a suitable temperature (e.g., 45-50 °C) until a constant weight is achieved.[5]
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
The following is a representative HPLC method for analyzing the purity of Montelukast.[9][10]
-
Column: C8 or C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9][10]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% orthophosphoric acid or sodium acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).[9][10]
-
Column Temperature: Maintained at a constant temperature, for example, 40 °C.[9]
-
Detection: UV detection at a wavelength where Montelukast has significant absorbance, such as 350 nm.[9]
-
Injection Volume: 20 µL.[9]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. US20070082925A1 - Method for the preparation of montelukast acid and sodium salt thereof in amorphous form - Google Patents [patents.google.com]
- 3. EP2094665A2 - Preparation of montelukast and its salts - Google Patents [patents.google.com]
- 4. charusat.edu.in [charusat.edu.in]
- 5. asianpubs.org [asianpubs.org]
- 6. CN111170939A - Preparation method of high-purity montelukast sodium and intermediate thereof - Google Patents [patents.google.com]
- 7. CN104119270A - Method for preparing Montelukast sodium - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
- 9. asianpubs.org [asianpubs.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. WO2005040123A1 - Solid-state montelukast - Google Patents [patents.google.com]
Validation & Comparative
Navigating the In Vitro Landscape of Montelukast: A Comparative Efficacy Guide
A comprehensive analysis of the in vitro performance of Montelukast (B128269), focusing on its sodium salt, reveals critical insights for researchers and drug development professionals. While direct comparative studies of different Montelukast salts are not extensively available in the current body of scientific literature, a deep dive into the in vitro efficacy of Montelukast sodium provides a robust framework for understanding its therapeutic potential and mechanism of action.
This guide synthesizes key experimental findings, offering a structured overview of Montelukast's effects on cellular pathways, detailed experimental protocols, and a visual representation of its signaling cascade and experimental workflows.
Quantitative Efficacy of Montelukast Sodium: A Tabular Summary
The following table summarizes the quantitative data from various in vitro studies, highlighting the concentrations of Montelukast sodium used and its observed effects on different cellular and molecular targets. This data provides a comparative look at its potency and activity across different experimental setups.
| Cell Line/System | Montelukast Concentration | Target/Assay | Key Finding |
| ATDC5 Chondrocytes | 5 and 10 μM | CysLTR1 Expression | Significantly inhibited the elevated expression of CysLTR1 induced by IL-1β.[1] |
| Human Neutrophils | 1-2 μM | Cytosolic Ca²⁺ Flux | Markedly attenuated the initial plateau phase and increased the rate of decline in cytosolic Ca²⁺ concentrations.[2] |
| Human Neutrophils | 2 μM | CR3 Expression | Significantly reduced the expression of CR3 (a complement receptor) on fMLP/CB-activated cells.[2] |
| Human Neutrophils | 2 μM | LTB₄ Production | Significantly inhibited the production of leukotriene B4 in PAF-activated cells.[2] |
| HAPI Microglial Cells | 50-100 μM | Cytotoxicity | Induced cytotoxicity, accompanied by caspase-3/7 activation and reactive oxygen species (ROS) production.[3] |
| SH-SY5Y Neuroblastoma Cells | 50-100 μM | Cytotoxicity | Produced toxicity in undifferentiated cells.[3] |
| Neonatal Cardiac Fibroblasts | Not Specified | Cell Proliferation & Collagen Production | Reduced cell proliferation and collagen production, and down-regulated the expression of TGF-β, CTGF, and α-SMA.[4] |
Deciphering the Mechanism: Montelukast's Signaling Pathway
Montelukast primarily exerts its effects by acting as a selective antagonist of the Cysteinyl Leukotriene Receptor 1 (CysLT1R). By blocking this receptor, Montelukast interferes with the inflammatory cascade mediated by cysteinyl leukotrienes (LTC₄, LTD₄, LTE₄). Recent studies have also shed light on its influence on other signaling pathways, including the MAPK and NF-κB pathways.
Experimental Protocols: A Guide to In Vitro Assessment
The following methodologies are representative of the in vitro assays used to characterize the efficacy of Montelukast.
Cell Culture and Treatment
-
Cell Lines: A variety of cell lines are employed depending on the research question, including ATDC5 chondrocytes, human neutrophils, HAPI microglial cells, and SH-SY5Y neuroblastoma cells.[1][2][3]
-
Culture Conditions: Cells are maintained in appropriate culture media and conditions (e.g., temperature, CO₂, humidity).
-
Treatment: Cells are typically pre-treated with different concentrations of Montelukast sodium before being stimulated with an agonist (e.g., IL-1β, fMLP/CB, PAF) to induce a response.[1][2]
CysLTR1 Expression Analysis
-
Method: Western Blotting or Real-Time Quantitative PCR (RT-qPCR).
-
Protocol Outline:
-
Cells are cultured and treated with Montelukast and/or a stimulant.
-
For Western Blotting, total protein is extracted, separated by SDS-PAGE, transferred to a membrane, and probed with antibodies specific for CysLTR1.
-
For RT-qPCR, total RNA is extracted, reverse-transcribed to cDNA, and the expression of the CysLTR1 gene is quantified using specific primers.
-
Measurement of Cytosolic Calcium (Ca²⁺) Flux
-
Method: Fluorescent calcium indicators (e.g., Fura-2).
-
Protocol Outline:
-
Neutrophils are loaded with a calcium-sensitive fluorescent dye.
-
The cells are then stimulated in the presence or absence of Montelukast.
-
Changes in intracellular calcium concentration are measured by detecting changes in fluorescence intensity over time using a fluorometer or fluorescence microscope.
-
Cytotoxicity and Apoptosis Assays
-
Method: MTT assay for cell viability, Caspase-3/7 activation assays for apoptosis, and TUNEL assay.[1][3]
-
Protocol Outline:
-
Cells are treated with a range of Montelukast concentrations for a specified duration.
-
For the MTT assay, a solution of MTT is added to the cells, and the resulting formazan (B1609692) crystals are dissolved and quantified spectrophotometrically to assess cell viability.
-
Caspase-3/7 activity is measured using a luminogenic or fluorogenic substrate.
-
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Inflammatory Mediator and Reactive Oxygen Species (ROS) Measurement
-
Method: ELISA for cytokines and prostaglandins, and fluorescent probes for ROS.[3][5]
-
Protocol Outline:
-
Cell culture supernatants are collected after treatment to measure the release of inflammatory mediators like PGE₂ using specific ELISA kits.[3]
-
Intracellular ROS production is detected by loading cells with a ROS-sensitive fluorescent probe (e.g., DCFDA) and measuring the change in fluorescence.[3]
-
A Typical Experimental Workflow
The following diagram illustrates a generalized workflow for assessing the in vitro efficacy of Montelukast.
References
- 1. Montelukast attenuates interleukin IL-1β-induced oxidative stress and apoptosis in chondrocytes by inhibiting CYSLTR1 (Cysteinyl Leukotriene Receptor 1) and activating KLF2 (Kruppel Like Factor 2) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. In vitro cytotoxicity of montelukast in HAPI and SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Montelukast, cysteinyl leukotriene receptor 1 antagonist, inhibits cardiac fibrosis by activating APJ - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Montelukast Increased IL-25, IL-33, and TSLP via Epigenetic Regulation in Airway Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the HPLC Analysis of Montelukast: Ion-Pair vs. Reverse-Phase Chromatography
This guide provides a comprehensive comparison of a proposed ion-pair High-Performance Liquid Chromatography (HPLC) method utilizing dicyclohexylamine (B1670486) (DCHA) salt for the analysis of Montelukast, against established standard reverse-phase (RP-HPLC) methods. This document is intended for researchers, scientists, and drug development professionals seeking to optimize the analytical methodology for Montelukast.
Introduction
Montelukast is a selective leukotriene receptor antagonist used in the treatment of asthma and allergic rhinitis. Accurate and precise quantification of Montelukast in bulk drug and pharmaceutical formulations is crucial for ensuring its quality and efficacy. While several RP-HPLC methods are widely used, ion-pair chromatography offers a potential alternative for improved retention and selectivity, especially for acidic compounds like Montelukast. This guide details the experimental protocols and validation parameters for both a proposed ion-pair HPLC method and two commonly employed RP-HPLC methods, presenting the data in a clear, comparative format.
Experimental Protocols
Method 1: Proposed Ion-Pair HPLC Method with Dicyclohexylamine (DCHA)
This proposed method is based on the principles of ion-pair chromatography, where dicyclohexylamine acts as an ion-pairing agent to enhance the retention of the acidic Montelukast molecule on a reverse-phase column.
-
Chromatographic System: A liquid chromatograph equipped with a UV detector and a data acquisition system.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A filtered and degassed mixture of acetonitrile (B52724) and a buffer solution (60:40, v/v). The buffer solution consists of 0.02 M potassium dihydrogen phosphate (B84403) with 10 mM dicyclohexylamine, adjusted to pH 6.0 with phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 285 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Sample Preparation: Dissolve the Montelukast sodium sample in the mobile phase to achieve a known concentration (e.g., 10 µg/mL).
Method 2: Reverse-Phase HPLC (RP-HPLC) - Acetonitrile Based
This method is a widely adopted standard procedure for the analysis of Montelukast.
-
Chromatographic System: A liquid chromatograph with a UV detector and data acquisition system.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of acetonitrile and 1 mM sodium acetate (B1210297) buffer (pH adjusted to 6.3 with acetic acid) in a ratio of 90:10 (v/v)[1].
-
Flow Rate: 1.5 mL/min[1].
-
Detection Wavelength: 285 nm[1].
-
Injection Volume: 20 µL.
-
Column Temperature: Ambient.
-
Sample Preparation: Dissolve the Montelukast sodium sample in the mobile phase to a final concentration within the linear range.
Method 3: Reverse-Phase HPLC (RP-HPLC) - Methanol (B129727) Based
This method presents an alternative to acetonitrile, which can be advantageous in terms of cost and availability.
-
Chromatographic System: A liquid chromatograph with a UV detector and data acquisition system.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: A mixture of methanol and ammonium (B1175870) acetate buffer (pH 3.5) in a ratio of 85:15 (v/v)[2].
-
Flow Rate: 1.0 mL/min[2].
-
Detection Wavelength: 257 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: Ambient.
-
Sample Preparation: Dissolve the Montelukast sodium sample in methanol to a suitable concentration.
Data Presentation: Comparison of Validation Parameters
The following table summarizes the typical validation parameters for the compared HPLC methods. The data for the proposed ion-pair method is hypothetical and based on expected performance, while the data for the RP-HPLC methods are derived from published studies.
| Validation Parameter | Proposed Ion-Pair HPLC (DCHA) | RP-HPLC (Acetonitrile)[1] | RP-HPLC (Methanol)[2] |
| Linearity Range | 1 - 100 µg/mL | 1 - 100 µg/mL | 50 - 150 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.995 | 0.999 |
| Accuracy (% Recovery) | 98 - 102% | 98.5 - 101.5% | 99.1 - 100.8% |
| Precision (% RSD) | < 2.0% | < 2.0% | < 2.0% |
| Limit of Detection (LOD) | ~1.0 µg/mL | 1.31 µg/mL | Not Reported |
| Limit of Quantification (LOQ) | ~3.0 µg/mL | 3.97 µg/mL | Not Reported |
| Retention Time (min) | ~5.5 min | 3.4 min | ~4.2 min |
Mandatory Visualizations
Caption: Workflow for the validation of an HPLC method for Montelukast analysis.
Caption: Comparison of different HPLC methods for the analysis of Montelukast.
References
A Comparative Guide to Analytical Methods for the Determination of Montelukast Impurities
For Researchers, Scientists, and Drug Development Professionals
The accurate identification and quantification of impurities in pharmaceutical ingredients like Montelukast (B128269) sodium are critical for ensuring drug safety and efficacy. This guide provides a comparative overview of commonly employed analytical methods for the determination of Montelukast impurities, with a focus on Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and its coupling with Mass Spectrometry (LC-MS). The information presented is a synthesis of data from multiple validated studies to aid researchers in selecting and implementing appropriate analytical strategies.
Experimental Protocols
Two primary analytical techniques are detailed below: a widely used stability-indicating RP-HPLC method and an LC-MS method for enhanced impurity identification.
Stability-Indicating RP-HPLC Method
This method is designed to separate Montelukast from its known process-related impurities and degradation products, making it suitable for routine quality control and stability studies.[1][2][3][4]
-
Chromatographic System: A gradient HPLC system equipped with a UV detector.
-
Column: Atlantis dC18 (250 x 4.6 mm, 5 µm particle size) or equivalent C18 column.[1]
-
Mobile Phase:
-
Gradient Program:
Time (minutes) % Mobile Phase B 0.01 60 10 70 15 90 20 100 30 100 32 60 | 40 | 60 |
-
Flow Rate: 1.5 mL/min.[1]
-
Column Temperature: Ambient or controlled at 30°C.
-
Injection Volume: 20 µL.
-
Sample Preparation: Accurately weigh and dissolve the Montelukast sodium sample in a suitable diluent (e.g., a mixture of mobile phase components) to a final concentration of approximately 1.0 mg/mL.[1]
LC-MS Method for Impurity Identification
LC-MS is a powerful tool for the definitive identification of impurities by providing molecular weight information, which is particularly useful for unknown degradation products or process impurities.[7][8]
-
LC System: An HPLC or UPLC system coupled to a mass spectrometer.
-
Column: A C18 column is commonly used, though a phenyl column has also been shown to be effective for separating specific isomers.[7]
-
Mobile Phase: Similar to HPLC methods, often using volatile buffers like ammonium (B1175870) acetate (B1210297) or formic acid to ensure compatibility with the mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI) in positive or negative ion mode is typically employed.
-
Mass Analyzer: A single quadrupole or a more advanced analyzer like Time-of-Flight (TOF) or Orbitrap can be used for accurate mass measurements.
-
Data Analysis: The mass-to-charge ratio (m/z) of the eluted peaks is used to identify known impurities and to propose structures for unknown compounds.[7][8] In-source collision-induced dissociation (CID) can provide fragmentation information to further aid in structural elucidation.[8]
Data Presentation: Comparison of Analytical Method Performance
The following tables summarize the performance characteristics of the stability-indicating RP-HPLC method as reported in various validation studies. These parameters are crucial for assessing the suitability of a method for its intended purpose.
Table 1: Summary of Validation Parameters for RP-HPLC Methods
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity (r²) | > 0.999[5] | > 0.997[2] | 0.998[9] |
| Accuracy (% Recovery) | 94 - 108%[5] | 85.5 - 107.0%[2] | Within acceptance criteria |
| Precision (%RSD) | < 1.3% for all impurities[1] | Not explicitly stated | < 2.0% |
| LOD (µg/mL) | 0.033 - 0.150[1] | 0.007 (as µg/g)[5] | 15.62[9] |
| LOQ (µg/mL) | Verified for precision[1] | 0.015 - 0.03[2] | 46.88[9] |
Note: The reported values for LOD and LOQ can vary significantly based on the specific impurity and the experimental conditions.
Table 2: Comparison of HPLC and LC-MS for Impurity Analysis
| Feature | RP-HPLC with UV Detection | LC-MS |
| Primary Application | Quantification of known impurities, routine quality control, stability testing. | Identification of known and unknown impurities, structural elucidation.[7][8] |
| Specificity | Based on retention time, which can be ambiguous if peaks co-elute.[10] | Based on mass-to-charge ratio, providing high confidence in identification.[7][10] |
| Sensitivity | Generally in the µg/mL range.[1][9] | Typically in the ng/mL range, offering higher sensitivity.[10] |
| Impurity Identification | Relies on comparison with reference standards. | Provides molecular weight information, aiding in the identification of unknown compounds.[7][8] |
| Limitations | May not be able to resolve all co-eluting impurities. | May have difficulty differentiating between isomers with the same molecular weight.[7] |
Mandatory Visualization
The following diagram illustrates a typical workflow for the cross-validation and comparison of analytical methods for Montelukast impurities.
Caption: Workflow for Cross-Validation of Analytical Methods.
References
- 1. scispace.com [scispace.com]
- 2. Stability-indicating liquid chromatography method development and validation for impurity profiling of montelukast sodium in bulk drug and tablet dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. [PDF] A Validated RP-HPLC Method for theDetermination of Impurities in Montelukast Sodium | Semantic Scholar [semanticscholar.org]
- 5. A Novel Stability-Indicating Method for Determination of Related Substances of Montelukast Sodium in a Pharmaceutical Dosage Form Using RP-HPLC | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. shimadzu.com [shimadzu.com]
- 9. jpsbr.org [jpsbr.org]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Certified Reference Materials: Montelukast Dicyclohexylamine and Montelukast Sodium
In the pharmaceutical landscape, the purity and quality of active pharmaceutical ingredients (APIs) are paramount. For Montelukast (B128269), a widely used leukotriene receptor antagonist for the treatment of asthma and allergic rhinitis, ensuring the absence of impurities is a critical aspect of quality control.[1][2][3][4] This guide provides a comparative analysis of two key certified reference materials (CRMs): Montelukast Sodium, the API, and Montelukast Dicyclohexylamine (B1670486), a crucial intermediate and potential impurity.[5][6][7]
Understanding the distinct roles of these two reference standards is essential for researchers, scientists, and drug development professionals involved in the synthesis, formulation, and quality assurance of Montelukast. While Montelukast Sodium is the final active drug substance, Montelukast Dicyclohexylamine salt serves as a key intermediate in the purification process of Montelukast free acid before its conversion to the sodium salt.[8][9] Consequently, this compound is also considered a process-related impurity that must be monitored in the final API.[7][10]
Comparison of Certified Reference Materials
The selection of an appropriate CRM is contingent on the analytical objective. For assaying the final drug product for potency, a Montelukast Sodium CRM is the appropriate standard. Conversely, for impurity profiling, method development for detecting process-related impurities, and validation of analytical procedures, a this compound CRM is indispensable.
Below is a comparison of commercially available CRMs for both Montelukast Sodium and this compound.
Table 1: Comparison of Montelukast Sodium and this compound CRMs
| Feature | Montelukast Sodium CRM | This compound CRM |
| Role | Active Pharmaceutical Ingredient (API) | Intermediate / Process-Related Impurity |
| CAS Number | 151767-02-1[6] | 577953-88-9 |
| Molecular Formula | C₃₅H₃₅ClNO₃S·Na[6] | C₄₇H₅₉ClN₂O₃S |
| Molecular Weight | 608.17 g/mol | 767.50 g/mol |
| Typical Application | Potency assay of bulk drug and finished product, identification tests, dissolution testing.[6] | Impurity profiling, analytical method development and validation, peak identification in chromatography.[11] |
| Pharmacopeial Status | USP, EP Reference Standard available. | USP, EP Reference Standard available. |
| Supplier Examples | Sigma-Aldrich (Pharmaceutical Secondary Standard), USP, LGC Standards.[5][10] | Sigma-Aldrich (Pharmaceutical Secondary Standard), USP, EP, LGC Standards, GLP Pharma Standards, SynZeal.[7][11][12] |
Experimental Protocols for Impurity Profiling
The primary analytical techniques for the separation and quantification of Montelukast and its impurities are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[13][14][15][16] These methods are crucial for ensuring the quality and safety of the final drug product by detecting and quantifying any process-related impurities, including residual this compound.
High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling
A stability-indicating reversed-phase HPLC method is commonly employed for the impurity profiling of Montelukast Sodium.[14][17]
-
Objective: To separate and quantify Montelukast Sodium from its known and unknown impurities.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is frequently used.[14]
-
Mobile Phase: A gradient elution using a mixture of a phosphate (B84403) buffer (e.g., pH 2.5) and acetonitrile (B52724) is a common approach.[14]
-
Flow Rate: Typically around 1.0 mL/min.
-
Detection: UV detection at a wavelength where Montelukast and its impurities show significant absorbance.
-
Procedure:
-
Prepare standard solutions of Montelukast Sodium and this compound CRMs in a suitable diluent.
-
Prepare a sample solution of the Montelukast Sodium bulk drug or finished product.
-
Inject the standard and sample solutions into the HPLC system.
-
Identify and quantify any impurities in the sample by comparing their retention times and peak areas with those of the certified reference standards.
-
Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification
LC-MS is a powerful tool for the identification and structural elucidation of unknown impurities and degradation products.[15][16]
-
Objective: To identify the molecular weights of impurities to aid in their structural characterization.
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., Time-of-Flight or Quadrupole).[13]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is often used.[13]
-
Procedure: The chromatographic conditions are often similar to the HPLC method. The mass spectrometer provides mass-to-charge ratio (m/z) data for the eluting peaks, which is critical for identifying unknown impurities.[14][16]
Visualization of Workflows
Synthesis and Purification Workflow
The following diagram illustrates the role of this compound in the purification of Montelukast. The formation of the dicyclohexylamine salt allows for the isolation and purification of the Montelukast free acid from the reaction mixture before its conversion to the final sodium salt.[8][9]
Caption: Purification of Montelukast via Dicyclohexylamine Salt Formation.
Analytical Workflow for Impurity Profiling
The diagram below outlines the general analytical workflow for identifying and quantifying impurities in a Montelukast drug substance, highlighting the use of both Montelukast Sodium and this compound CRMs.
Caption: Analytical Workflow for Montelukast Impurity Profiling.
References
- 1. Montelukast (Singulair): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 2. Montelukast - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Montelukast - Wikipedia [en.wikipedia.org]
- 4. Montelukast (oral route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 5. midlandsci.com [midlandsci.com]
- 6. Montelukast Sodium Pharmaceutical Secondary Standard; Certified Reference Material 151767-02-1 [sigmaaldrich.com]
- 7. This compound | LGC Standards [lgcstandards.com]
- 8. books.rsc.org [books.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Montelukast Sodium | CAS 151767-02-1 | LGC Standards [lgcstandards.com]
- 11. This compound | 577953-88-9 | SynZeal [synzeal.com]
- 12. glppharmastandards.com [glppharmastandards.com]
- 13. benchchem.com [benchchem.com]
- 14. Stability-indicating liquid chromatography method development and validation for impurity profiling of montelukast sodium in bulk drug and tablet dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. globalresearchonline.net [globalresearchonline.net]
- 16. shimadzu.com [shimadzu.com]
- 17. scispace.com [scispace.com]
A Comparative Guide to Montelukast Dicyclohexylamine and Other Amine Salts for Pharmaceutical Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Montelukast (B128269) dicyclohexylamine (B1670486) with other amine salts of Montelukast, focusing on their role as critical intermediates in the synthesis of the active pharmaceutical ingredient (API), Montelukast sodium. The selection of an appropriate amine salt is crucial for achieving high purity and yield of the final API. This comparison is supported by available experimental data from scientific literature and patent documents.
Introduction to Montelukast Amine Salts
Montelukast is a selective and orally active leukotriene receptor antagonist used for the treatment of asthma and allergic rhinitis.[1][2] In its synthesis, the free acid form of Montelukast is often converted into an amine salt to facilitate purification. This process leverages the crystalline nature of the amine salts to effectively remove impurities. While several amine salts of Montelukast have been synthesized and characterized, Montelukast dicyclohexylamine has been extensively utilized in industrial processes due to its favorable physicochemical properties, such as its ability to form a stable, highly crystalline solid.[3][4] This guide will compare this compound with other reported amine salts, presenting available data on their synthesis, characterization, and utility.
Physicochemical Properties and Performance Comparison
Table 1: Comparison of Physicochemical and Performance Data of Selected Montelukast Amine Salts
| Amine Salt | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) | Key Characteristics & Notes |
| Dicyclohexylamine | C₄₇H₅₉ClN₂O₃S | 767.50[5] | Form A: ~145-148, Form B: ~155-158 | 40.5 - 88[4][6][7] | Widely used for industrial purification due to its excellent crystallinity and stability.[3] Exists in at least two polymorphic forms (Form A and Form B) with distinct physicochemical properties.[3] |
| Dipropylamine | C₄₁H₅₁ClN₂O₃S | 687.38 | Not Reported | 78[4] | A patent reported a higher yield compared to the dicyclohexylamine salt under similar conditions.[4] |
| tert-Butylamine (B42293) | C₃₉H₄₇ClN₂O₃S | 659.33[8] | 128.09[9] | Not Reported | Described as having advantageous physicochemical properties and being well-soluble in lower alcohols and acetone.[9] |
| n-Butylamine | C₃₉H₄₉ClN₂O₃S | 659.36 | Not Reported | Not Reported | Characterized by high crystallinity, free-flowing solid nature, and thermodynamic stability.[10] |
| Cyclopropylamine | C₃₈H₄₃ClN₂O₃S | 643.29 | Form I: 115.74, Form II: Not Reported | Not Reported | Exists in at least two crystalline polymorphic forms (Form I and Form II).[11] |
| Isopropylamine (B41738) | C₃₈H₄₇ClN₂O₃S | 645.31[12] | Not Reported | Not Reported | Mentioned in patents as a potential salt for purification.[13] |
| α-Methylbenzylamine | C₄₃H₄₇ClN₂O₃S | 707.38 | Not Reported | Not Reported | Listed as a possible amine for salt formation in patent literature.[4] |
| Di-isopropylamine | C₄₁H₅₅ClN₂O₃S | 689.41 | Not Reported | Not Reported | Mentioned as an alternative amine for salt formation.[4] |
| Tris-(hydroxymethyl)aminomethane | C₃₉H₅₀ClN₂O₆S | 708.35 | Not Reported | Not Reported | A chiral amine salt investigated for enhancing optical purity.[14] |
Note: The availability of comprehensive and directly comparable data is limited. The information presented is compiled from various sources, primarily patent literature, and may not have been generated under identical experimental conditions.
Experimental Protocols
Detailed experimental protocols are essential for reproducing and comparing the synthesis and characterization of different Montelukast amine salts. Below are representative protocols derived from the literature.
Synthesis of this compound Salt
Objective: To prepare the dicyclohexylamine salt of Montelukast from Montelukast free acid for purification.
Materials:
-
Montelukast free acid (crude)
-
Ethyl acetate (B1210297)
-
Dicyclohexylamine
-
n-Hexane
-
This compound salt (seed crystals, optional)
Procedure:
-
Dissolve the crude Montelukast free acid in ethyl acetate by heating to approximately 45°C.[4]
-
Cool the solution to 20-25°C.[4]
-
Slowly add dicyclohexylamine (approximately 1.0-1.1 molar equivalents) to the solution over a period of 30-45 minutes while maintaining the temperature at 20-25°C.[4]
-
Stir the mixture for 1 hour. If seeding, add a small amount of this compound salt crystals to induce crystallization.[4]
-
Continue stirring the slurry at 20-25°C for 24 hours to ensure complete precipitation.[4]
-
Slowly add n-hexane (as an anti-solvent) over 1 hour and continue to stir the reaction mass for another 24 hours at 20-25°C.[4]
-
Filter the precipitated solid.[4]
-
Wash the solid with n-hexane.[4]
-
Dry the purified this compound salt under vacuum at 40-45°C until a constant weight is achieved.[4]
Conversion of this compound Salt to Montelukast Sodium
Objective: To convert the purified this compound salt to the active pharmaceutical ingredient, Montelukast sodium.
Materials:
-
This compound salt
-
Water
-
Acetic acid
-
Sodium hydroxide (B78521)
Procedure:
-
Suspend the this compound salt in a mixture of toluene and water.[6]
-
Add aqueous acetic acid to neutralize the dicyclohexylamine and liberate the Montelukast free acid into the toluene layer.[6]
-
Separate the organic (toluene) layer containing the Montelukast free acid.[6]
-
To the organic layer, add a solution of sodium hydroxide in 1% aqueous ethanol to form the sodium salt.[6]
-
Concentrate the solution to a minimum volume.[6]
-
The resulting residue containing Montelukast sodium can then be further processed, for example, by crystallization from a suitable solvent system like toluene/acetonitrile (B52724).[15]
Characterization by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of Montelukast salts and the final API.
Typical HPLC System:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., sodium acetate or phosphate (B84403) buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol).[16][17]
-
Flow Rate: Typically 1.0 - 1.5 mL/min.
-
Detection: UV detection at a wavelength where Montelukast has significant absorbance (e.g., 285 nm or 350 nm).[17]
-
Column Temperature: Ambient or controlled (e.g., 30°C).
Sample Preparation:
-
Accurately weigh a sample of the Montelukast salt.
-
Dissolve the sample in a suitable diluent (often the mobile phase) to a known concentration.
-
Filter the solution through a 0.45 µm filter before injection into the HPLC system.
Visualizing Key Processes and Pathways
Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways and experimental workflows.
Cysteinyl Leukotriene Signaling Pathway and the Mechanism of Action of Montelukast
Caption: Cysteinyl Leukotriene Pathway and Montelukast's Mechanism of Action.
Experimental Workflow for Purification of Montelukast via Dicyclohexylamine Salt Formation
Caption: Workflow for Montelukast Purification.
Conclusion
References
- 1. Montelukast - Wikipedia [en.wikipedia.org]
- 2. Montelukast - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. This compound | 577953-88-9 | Benchchem [benchchem.com]
- 4. WO2006008751A2 - Process for the preparation of montelukast and its salts - Google Patents [patents.google.com]
- 5. scbt.com [scbt.com]
- 6. researchgate.net [researchgate.net]
- 7. sciforum.net [sciforum.net]
- 8. Cas 851755-58-3,montelukast tert-butylamine salt | lookchem [lookchem.com]
- 9. WO2006043846A1 - Salt of montelukast with tert.-butylamine - Google Patents [patents.google.com]
- 10. WO2008062478A2 - Improved process for pure montelukast sodium through pure intermediates as well as novel amine salts - Google Patents [patents.google.com]
- 11. WO2009053424A9 - Crystalline salt of montelukast - Google Patents [patents.google.com]
- 12. Cas 918972-53-9,montelukast isopropylamine salt | lookchem [lookchem.com]
- 13. CN103772275A - Montelukast di(n-propyl) amine salt crystal form and preparation method and application thereof - Google Patents [patents.google.com]
- 14. US20090247759A1 - Purification process of Montelukast and its Amine Salts - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
- 16. asianpubs.org [asianpubs.org]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to Impurity Profiling of Montelukast: Dicyclohexylamine Salt Purification versus Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods for the impurity profiling of Montelukast (B128269), a potent selective leukotriene receptor antagonist. A critical aspect of ensuring the safety and efficacy of Montelukast is the control of impurities that can arise during its synthesis and storage. One established method for the purification of Montelukast involves the formation of a dicyclohexylamine (B1670486) (DCHA) salt. This guide will objectively compare this approach with alternative purification strategies and detail the analytical methods for quantifying potential impurities. Experimental data and detailed protocols are provided to support this analysis.
The Role of Dicyclohexylamine in Montelukast Purification
Contrary to a potential misconception of dicyclohexylamine (DCHA) being a standard for quantifying impurities, its primary role in Montelukast synthesis is that of a purification agent. Montelukast, in its free acid form, can be reacted with DCHA to form a crystalline salt.[1][2][3] This process of salt formation and subsequent crystallization is an effective method for separating Montelukast from various process-related impurities.[1][2][3] However, this introduces the possibility of dicyclohexylamine itself becoming a process-related impurity that must be monitored and controlled in the final active pharmaceutical ingredient (API).
Comparison of Purification Strategies
The choice of purification method can significantly impact the impurity profile of the final Montelukast product. Below is a comparison of the traditional dicyclohexylamine salt purification method with other emerging techniques.
Dicyclohexylamine Salt Crystallization
This method leverages the ability of Montelukast to form a stable, crystalline salt with dicyclohexylamine. The crude Montelukast acid is dissolved in a suitable solvent, and DCHA is added to induce the crystallization of the Montelukast-DCHA salt.[1][4] This process is effective in removing impurities that do not readily form salts or have different solubility profiles. The purified salt is then converted back to the free acid or directly to the desired pharmaceutical salt, such as Montelukast sodium.[1][5]
Advantages:
-
Effective at removing a range of process-related impurities.[1][2]
-
Results in a crystalline intermediate that is easier to handle and purify further.[5]
Disadvantages:
-
Introduces dicyclohexylamine as a potential process-related impurity.
-
The efficiency of removing certain impurities, such as the styrene (B11656) impurity, can be limited.[6]
Alternative Purification Methods
To avoid the introduction of DCHA and potentially improve the removal of specific impurities, alternative purification strategies have been developed.
-
Purification via Other Amine Salts: Similar to the DCHA method, other amines can be used to form crystalline salts of Montelukast. Options include tris-(hydroxymethyl)-aminomethane, L-(+)-treo-2-amino-1-phenyl-1,3-propanediol, and L-(+)-α-phenylglycinol.[6] These alternatives may offer different selectivity in impurity removal and avoid the specific challenges associated with DCHA.[6]
-
Crystallization with Different Solvent Systems: Purification can also be achieved by direct crystallization of Montelukast or its sodium salt from various solvent systems without the use of a salt-forming amine. For instance, a mixture of methanol (B129727) and water has been shown to be effective in purifying a Montelukast intermediate.[5] Another approach involves crystallization from an ethanol-water solution.[7]
-
Chromatographic Purification: For very high purity requirements, column chromatography can be employed to separate Montelukast from its impurities.[8][9] While effective, this method can be less scalable and more expensive for large-scale production compared to crystallization methods.[3]
-
Selective Solvent Extractions: This technique involves a series of extractions using a mixture of an organic solvent and water at specific pH ranges to selectively remove impurities.[7][10][11]
Analytical Methods for Impurity Profiling
Regardless of the purification method used, robust analytical techniques are essential to identify and quantify any remaining impurities. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the most common methods for this purpose.[4][12][13]
A typical Reverse-Phase HPLC (RP-HPLC) method allows for the separation and quantification of Montelukast and its known impurities.[1][2][12] LC-MS provides an additional layer of confirmation by determining the molecular weight of the separated components, aiding in the identification of unknown impurities.[12][14]
Quantitative Performance of a Validated RP-HPLC Method
The following table summarizes the performance data for a validated RP-HPLC method for the determination of Montelukast and its impurities.
| Parameter | Montelukast | Impurity A (Sulfoxide) | Impurity B | Impurity C | Impurity D | Impurity E | Impurity F | Impurity G (cis-Isomer) |
| Limit of Detection (LOD) (µg/mL) | 0.034 | 0.049 | 0.033 | 0.033 | 0.033 | 0.033 | 0.034 | 0.034 |
| Limit of Quantification (LOQ) (µg/mL) | 0.103 | 0.150 | 0.101 | 0.101 | 0.100 | 0.100 | 0.102 | 0.104 |
| Linearity Range (µg/mL) | 0.10 - 8.24 | 0.10 - 8.24 | 0.10 - 8.24 | 0.10 - 8.24 | 0.10 - 8.24 | 0.10 - 8.24 | 0.10 - 8.24 | 0.10 - 8.24 |
| Correlation Coefficient (r²) | >0.999 | >0.999 | >0.999 | >0.999 | >0.999 | >0.999 | >0.999 | >0.999 |
| Accuracy (% Recovery) | 98.5 - 101.5 | 98.0 - 102.0 | 97.5 - 102.5 | 98.0 - 101.5 | 98.5 - 102.0 | 97.0 - 102.0 | 97.5 - 101.5 | 98.0 - 102.0 |
Data compiled from a representative validated RP-HPLC method.[2][12]
Experimental Protocols
Protocol 1: Purification of Montelukast via Dicyclohexylamine Salt Formation
-
Dissolution: Dissolve crude Montelukast acid in a suitable organic solvent such as ethyl acetate.[1]
-
Salt Formation: Slowly add dicyclohexylamine to the solution at room temperature.[1]
-
Crystallization: Stir the mixture to induce crystallization of the Montelukast-DCHA salt. Seeding with pure salt crystals may be employed to facilitate crystallization.[4]
-
Isolation: Filter the precipitated salt and wash with a non-polar solvent like n-hexane to remove residual impurities.[4]
-
Drying: Dry the purified Montelukast-DCHA salt under vacuum.
-
Conversion to Sodium Salt: Dissolve the purified DCHA salt in a suitable solvent (e.g., toluene) and treat with an acid (e.g., acetic acid) to regenerate the Montelukast free acid. The organic layer is then treated with a sodium source, such as sodium hydroxide (B78521) in ethanol, to form Montelukast sodium.[1][5]
Protocol 2: Purification of Montelukast by Crystallization from an Ethanol-Water System
-
Dissolution: Add crude Montelukast solid to an 85-95% ethanol-water solution.[7]
-
Heating: Heat the mixture until the Montelukast is completely dissolved.
-
Cooling and Crystallization: Slowly cool the solution to a temperature between -10°C and 0°C to induce crystallization.[7]
-
Isolation: Filter the crystallized Montelukast and wash the filter cake with the cold ethanol-water solution.
-
Recrystallization (Optional): For higher purity, the washing liquid and mother liquor can be combined, concentrated, and the crystallization process can be repeated.
-
Drying: Dry the purified Montelukast solid under vacuum.
Protocol 3: RP-HPLC Method for Impurity Profiling
-
Chromatographic System: A liquid chromatograph equipped with a UV detector.[12]
-
Column: Atlantis dC18, 250 mm x 4.6 mm, 5 µm particle size.[12]
-
Mobile Phase A: 0.1% orthophosphoric acid in water.[12]
-
Mobile Phase B: Acetonitrile and water (95:5 v/v).[12]
-
Gradient Program:
-
0-10 min: 60-70% B
-
10-15 min: 70-90% B
-
15-20 min: 90-100% B
-
20-30 min: 100% B
-
30-32 min: 100-60% B
-
32-40 min: 60% B[12]
-
-
Flow Rate: 1.5 mL/min.[12]
-
Detection Wavelength: 225 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Accurately weigh and dissolve the Montelukast sample in the diluent (a mixture of water and methanol) to a known concentration.[12]
Visualizing Synthesis and Impurity Formation
The following diagrams illustrate the key steps in Montelukast synthesis and the formation of common impurities.
Caption: Workflow comparing DCHA salt purification with alternative methods for Montelukast.
References
- 1. rroij.com [rroij.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Stability-indicating liquid chromatography method development and validation for impurity profiling of montelukast sodium in bulk drug and tablet dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmacologyjournal.in [pharmacologyjournal.in]
- 6. CN102060762A - Montelukast compound and new preparation method thereof - Google Patents [patents.google.com]
- 7. CN101490005B - Process for the purification of Montelukast - Google Patents [patents.google.com]
- 8. asianpubs.org [asianpubs.org]
- 9. US20100029945A1 - Process for the purification of Montelukast - Google Patents [patents.google.com]
- 10. globalresearchonline.net [globalresearchonline.net]
- 11. US20070078158A1 - Purification of montelukast - Google Patents [patents.google.com]
- 12. shimadzu.com [shimadzu.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. CN105646344A - Purification method of montelukast - Google Patents [patents.google.com]
A Comparative Guide to the Bioequivalence of Montelukast Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioequivalence of various Montelukast (B128269) formulations, drawing upon data from multiple clinical studies. Montelukast, a selective and orally active leukotriene receptor antagonist, is a widely prescribed medication for the chronic treatment of asthma and the symptomatic relief of allergic rhinitis.[1][2] Ensuring the therapeutic equivalence between different formulations is paramount for clinical practice. This document summarizes key pharmacokinetic data, details the experimental methodologies employed in bioequivalence studies, and visualizes the underlying mechanism of action and study workflows.
Quantitative Comparison of Pharmacokinetic Parameters
The bioequivalence of different Montelukast formulations is primarily determined by comparing their pharmacokinetic profiles. The key parameters assessed are the area under the plasma concentration-time curve (AUC), the maximum plasma concentration (Cmax), and the time to reach maximum plasma concentration (Tmax).[3][4] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) consider two formulations to be bioequivalent if the 90% confidence intervals (CIs) for the ratio of the geometric means of AUC and Cmax fall within the range of 80.00% to 125.00%.[5][6][7]
The following tables summarize the pharmacokinetic data from several bioequivalence studies comparing various Montelukast formulations.
Table 1: Bioequivalence of 10 mg Montelukast Tablets (Generic vs. Brand)
| Study Reference | Test Formulation | Reference Formulation | N | AUC0-∞ (ng·h/mL) | Cmax (ng/mL) | Tmax (h) | 90% CI for AUC Ratio | 90% CI for Cmax Ratio |
| Walsh Medical Media[3] | Montelukast 10 mg (Tecnoquímicas S.A.) | Singulair® 10 mg (Merck Sharp & Dohme Ltd.) | 24 | 3284.9 ± 1270.0 | 460.5 ± 170.9 | 3-4 | 94.5% - 110.9% | 89.0% - 110.4% |
| Zaid et al. (2015)[5][8] | Broncast® 10 mg | Singulair® 10 mg | 31 | 111.711% (ratio) | 112.169% (ratio) | - | Within 80-125% | Within 80-125% |
| Sripalakit et al. (2010)[9] | Montek® 10 mg | Singulair® 10 mg | 24 | - | - | - | Within 80-125% | Within 80-125% |
| Sripalakit et al. (2010)[9] | Tomont® 10 mg | Singulair® 10 mg | 24 | - | - | - | Within 80-125% | Within 80-125% |
Table 2: Bioequivalence of Different Montelukast Formulations
| Study Reference | Test Formulation | Reference Formulation | N | AUC0-∞ (ng·h/mL) | Cmax (ng/mL) | Tmax (h) | 90% CI for AUC Ratio | 90% CI for Cmax Ratio |
| Zhao et al. (2023)[10][11] | Montelukast Sodium Oral Soluble Film (OSF) | Montelukast Sodium Chewable Tablet (CT) | 30 | 101.51% (fasting, ratio) | 104.62% (fasting, ratio) | - | 98.11% - 105.04% (fasting) | 99.47% - 110.04% (fasting) |
| Zhao et al. (2023)[10][11] | Montelukast Sodium Oral Soluble Film (OSF) | Montelukast Sodium Chewable Tablet (CT) | 30 | 96.29% (fed, ratio) | 90.77% (fed, ratio) | - | 93.30% - 99.38% (fed) | 84.32% - 97.71% (fed) |
| Pen-pragania et al. (2014)[12] | Sandoz Montelukast 4 mg Oral Granules | Singulair® 4 mg mini Oral Granules | 40 | 97.6% (ratio) | 92.2% (ratio) | - | 94.14% - 101.27% | 87.42% - 97.30% |
| Lu et al. (2012)[13] | 4-mg Oral Granules | 4-mg Chewable Tablet | - | - | - | 2.0 | Within 0.80-1.25 | Within 0.80-1.25 |
| de Oliveira et al. (2016)[14] | Generic 5 mg Chewable Tablet | Singulair® 5 mg Chewable Tablet | 35 | 102.522% (ratio) | 93.490% (ratio) | - | Within 80-125% | Within 80-125% |
Experimental Protocols
The methodologies employed in bioequivalence studies of Montelukast are standardized to ensure the reliability of the results. The following provides a general overview of the typical experimental protocol.
Study Design
Most bioequivalence studies for Montelukast utilize a randomized, single-dose, two-period, two-sequence, crossover design.[3][9] This design involves each healthy volunteer receiving both the test and reference formulations in a randomized order, separated by a washout period of at least one week to ensure the complete elimination of the drug from the body before the next administration.[3][5] Studies are typically conducted under fasting conditions, although some studies also investigate the effect of food on drug absorption.[6][10]
Subject Population
The studies are generally conducted in healthy adult volunteers, with specific inclusion and exclusion criteria to minimize variability.[12][15] The number of subjects is determined based on statistical power calculations to ensure the study can detect significant differences if they exist.
Dosing and Blood Sampling
A single oral dose of the Montelukast formulation is administered to the subjects. Blood samples are collected at predetermined time points before and after drug administration, typically over a 24-hour period.[3] Plasma is then separated from the blood samples and stored frozen until analysis.
Analytical Method
Pharmacokinetic and Statistical Analysis
Pharmacokinetic parameters, including AUC and Cmax, are calculated from the plasma concentration-time data using non-compartmental methods.[4][12] Statistical analysis, typically an analysis of variance (ANOVA), is performed on the log-transformed pharmacokinetic parameters to determine the 90% confidence intervals for the ratio of the test and reference products.[4]
Visualizing the Science: Diagrams
To better understand the context of these bioequivalence studies, the following diagrams illustrate Montelukast's mechanism of action and the typical workflow of a bioequivalence study.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. droracle.ai [droracle.ai]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. pjps.pk [pjps.pk]
- 5. Interchangeability and comparative effectiveness between generic and brand montelukast immediate release tablets after a single oral administration in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]
- 8. researchgate.net [researchgate.net]
- 9. Bioequivalence study of two generic formulations of 10 mg montelukast tablets in healthy Thai male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics and bioequivalence study of montelukast sodium oral soluble film and chewable tablet in healthy Chinese volunteers: randomized trials under fasting and fed conditions - Zhu - Annals of Translational Medicine [atm.amegroups.org]
- 11. cdn.amegroups.cn [cdn.amegroups.cn]
- 12. Bioequivalence of two formulations of montelukast sodium 4 mg oral granules in healthy adults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bioequivalence of the 4-mg Oral Granules and Chewable Tablet Formulations of Montelukast - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aaai-asbai.org.br [aaai-asbai.org.br]
- 15. scispace.com [scispace.com]
A Comparative Analysis of Montelukast and its Dicyclohexylamine Salt for Pharmaceutical Researchers
This guide provides a detailed comparative analysis of Montelukast (B128269) and its dicyclohexylamine (B1670486) salt, offering valuable insights for researchers, scientists, and professionals in drug development. The focus is on the physicochemical properties, pharmacokinetics, and pharmacodynamics, supported by experimental data and detailed methodologies.
Executive Summary
Montelukast is a selective and potent cysteinyl leukotriene CysLT1 receptor antagonist widely used in the treatment of asthma and allergic rhinitis. While the commercially available form is the sodium salt due to its enhanced water solubility, the dicyclohexylamine salt of Montelukast plays a crucial role as an intermediate in the purification process of the active pharmaceutical ingredient (API). This guide will delve into the distinct characteristics of Montelukast, primarily in its clinically used form, and its dicyclohexylamine salt, highlighting the properties that make each suitable for their respective applications.
Physicochemical Properties
The physicochemical properties of a drug substance are fundamental to its formulation, stability, and bioavailability. The following table summarizes the key properties of Montelukast and its dicyclohexylamine salt.
| Property | Montelukast | Montelukast Dicyclohexylamine Salt |
| Molecular Formula | C₃₅H₃₆ClNO₃S | C₄₇H₅₉ClN₂O₃S[1][2] |
| Molecular Weight | 586.18 g/mol | 767.50 g/mol [1][2] |
| Appearance | White to off-white powder (sodium salt)[3] | Pale beige solid[4] |
| Melting Point | Not specified for free acid | 65-67°C[2] |
| Aqueous Solubility | Acidic and lipophilic with low water solubility (0.2–0.5 μg/mL at 25 °C). The sodium salt is freely soluble in water.[3][5][6] | Slightly soluble in Chloroform, DMSO, and Methanol.[2][7] Aqueous solubility data is not readily available, but its use in purification suggests lower aqueous solubility than the sodium salt. |
| Organic Solvent Solubility | The sodium salt is freely soluble in ethanol (B145695) and methanol.[3] | Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[] |
Pharmacokinetics and Pharmacodynamics
The clinical efficacy of Montelukast is well-documented, primarily based on studies with its sodium salt.
Pharmacokinetics of Montelukast Sodium
| Parameter | Value |
| Absorption | Rapidly absorbed following oral administration.[3] |
| Bioavailability | Mean oral bioavailability is 64% for the 10 mg film-coated tablet and 73% for the 5 mg chewable tablet in the fasted state.[3] |
| Time to Peak Plasma Concentration (Tmax) | 3 to 4 hours for the 10 mg film-coated tablet.[3] |
| Protein Binding | More than 99% bound to plasma proteins.[3] |
| Metabolism | Extensively metabolized in the liver.[3] |
| Elimination Half-life | 2.7 to 5.5 hours in healthy young adults. |
| Excretion | Primarily via the bile.[3] |
Pharmacokinetic data for this compound salt is not available as it is not intended for direct therapeutic use.
Pharmacodynamics of Montelukast
Montelukast is a potent and selective antagonist of the cysteinyl leukotriene CysLT1 receptor. By blocking the action of leukotriene D4, it leads to:
-
Decreased bronchoconstriction.
-
Reduced inflammation in the airways.
-
Alleviation of symptoms associated with asthma and allergic rhinitis.
Signaling Pathway of Montelukast
The therapeutic effect of Montelukast is achieved through the inhibition of the cysteinyl leukotriene signaling pathway.
Experimental Protocols
Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard protocol for determining the equilibrium solubility of a compound.[9][10]
Methodology:
-
Add an excess amount of the test compound (Montelukast or its dicyclohexylamine salt) to a known volume of aqueous buffer (e.g., phosphate (B84403) buffer at various pH values) in a sealed flask.
-
Agitate the flask at a constant temperature (e.g., 37 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).[11]
-
After equilibration, separate the undissolved solid from the solution by centrifugation or filtration.
-
Analyze the concentration of the dissolved compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[11]
Dissolution Rate Analysis (USP Apparatus 2 - Paddle Method)
The dissolution rate of solid dosage forms is a critical parameter for predicting in vivo performance. The USP Apparatus 2 is commonly used for tablets.[5]
Methodology for Montelukast Sodium Tablets:
-
Apparatus: USP Apparatus 2 (Paddle).[5]
-
Medium: 900 mL of 0.5% (w/v) sodium dodecyl sulfate (B86663) in water.[12]
-
Agitation Speed: 50 rpm.[12]
-
Temperature: 37 ± 0.5 °C.[5]
-
Sampling: Withdraw aliquots of the dissolution medium at specified time points (e.g., 5, 10, 15, 20, 30 minutes).
-
Analysis: Determine the concentration of Montelukast in the samples using a validated HPLC-UV method.
Stability-Indicating HPLC Method
A stability-indicating method is crucial for quantifying the drug substance in the presence of its degradation products.
Chromatographic Conditions for Montelukast:
-
Column: C18 reverse-phase column (e.g., 100mm x 4.6mm, 2.7µm).[13]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.15% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).[14]
-
Detection: UV detection at a wavelength of approximately 225 nm or 255 nm.[12][13]
-
Column Temperature: Maintained at a constant temperature, for instance, 50°C.[13]
Forced Degradation Studies: To validate the stability-indicating nature of the method, the drug substance is subjected to stress conditions such as:
-
Acid hydrolysis (e.g., 0.1N HCl).
-
Base hydrolysis (e.g., 0.1N NaOH).
-
Oxidative degradation (e.g., 3% H₂O₂).
-
Thermal degradation (e.g., heating at 65°C).[16]
-
Photodegradation (exposure to UV light).[16]
Conclusion
Montelukast, in its sodium salt form, is a well-characterized API with established physicochemical and pharmacokinetic profiles that favor its therapeutic use. In contrast, this compound salt serves as a critical intermediate in the manufacturing process, where its presumed lower aqueous solubility facilitates efficient purification through crystallization. This comparative analysis underscores the importance of salt form selection in drug development, where different salts of the same API can be strategically employed to optimize for either therapeutic delivery or manufacturing efficiency. For researchers, understanding these distinctions is key to the successful development and lifecycle management of pharmaceutical products.
References
- 1. researchgate.net [researchgate.net]
- 2. guidechem.com [guidechem.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. This compound Salt | 577953-88-9 [chemicalbook.com]
- 5. dissolutiontech.com [dissolutiontech.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. chemicalbook.com [chemicalbook.com]
- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 10. enamine.net [enamine.net]
- 11. researchgate.net [researchgate.net]
- 12. uspnf.com [uspnf.com]
- 13. ijtsrd.com [ijtsrd.com]
- 14. Stability Indicating Assay Method for Montelukast Sodium in Pharmaceutical Formulations by RP-HPLC | Semantic Scholar [semanticscholar.org]
- 15. iosrjournals.org [iosrjournals.org]
- 16. Effect of light and heat on the stability of montelukast in solution and in its solid state - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Montelukast Dicyclohexylamine
For researchers, scientists, and drug development professionals, the proper handling and disposal of active pharmaceutical ingredients (APIs) like Montelukast dicyclohexylamine (B1670486) is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols not only ensures a safe working environment but also prevents the release of potent chemical compounds into ecosystems. This guide provides essential, step-by-step procedures for the safe disposal of Montelukast dicyclohexylamine, aligning with regulatory guidelines and promoting best practices in laboratory operations.
Quantitative Data on Disposal and Safety
To facilitate a clear understanding of the key safety and disposal parameters for this compound, the following table summarizes essential quantitative data derived from safety data sheets (SDS).
| Parameter | Value/Information | Source |
| GHS Hazard Classification | Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1) | [1] |
| Personal Protective Equipment (PPE) | Tightly fitting safety goggles with side-shields (EN 166/NIOSH approved), chemical-resistant gloves (conforming to EU Directive 89/686/EEC and EN 374), fire/flame resistant and impervious clothing, full-face respirator (if exposure limits are exceeded). | [1][2][3] |
| Recommended Disposal Method | Removal to a licensed chemical destruction plant or controlled incineration with flue gas scrubbing. | [2] |
| Prohibited Disposal Methods | Do not contaminate water, foodstuffs, feed or seed. Do not discharge to sewer systems. | [2][4] |
| Emergency Procedures - Spills | Avoid dust formation. Evacuate personnel to safe areas. Use personal protective equipment. Collect and arrange disposal in suitable, closed containers. Prevent further leakage if safe to do so. Do not let the chemical enter drains. | [1][2][4] |
| Emergency Procedures - Fire | Use dry chemical, carbon dioxide, or alcohol-resistant foam. Wear self-contained breathing apparatus. | [2][3] |
Detailed Protocol for the Disposal of this compound
The following protocol outlines the step-by-step methodology for the safe disposal of this compound in a laboratory setting. This procedure is designed to comply with general safety guidelines and regulatory requirements for handling hazardous pharmaceutical waste.
Objective: To safely and compliantly dispose of waste this compound.
Materials:
-
Waste this compound (solid or in solution)
-
Appropriate Personal Protective Equipment (PPE): safety goggles, chemical-resistant gloves, lab coat/impervious clothing
-
Hazardous waste container, clearly labeled "Hazardous Waste - this compound"
-
Waste disposal tags or labels as per institutional and local regulations
-
Fume hood
Procedure:
-
Risk Assessment and Preparation:
-
Conduct a thorough risk assessment for the disposal procedure.
-
Ensure all personnel involved are trained in handling hazardous pharmaceutical waste.[5]
-
Verify that the designated hazardous waste container is compatible with this compound and is in good condition.
-
Work within a certified chemical fume hood to minimize inhalation exposure.[1]
-
-
Personal Protective Equipment (PPE) Adherence:
-
Waste Segregation and Collection:
-
Carefully transfer the waste this compound into the designated hazardous waste container.
-
If the waste is in solid form, avoid creating dust.[2] If it is in a solution, pour it carefully to avoid splashing.
-
Do not mix this compound waste with other incompatible waste streams.
-
-
Container Labeling:
-
Securely close the hazardous waste container.
-
Label the container clearly with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's environmental health and safety (EHS) department and local regulations.
-
-
Temporary Storage:
-
Store the sealed and labeled waste container in a designated, secure, and well-ventilated hazardous waste accumulation area.
-
Ensure the storage area is away from incompatible materials.[2]
-
-
Arranging for Final Disposal:
-
Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and final disposal of the waste.
-
The primary recommended disposal method is incineration at a permitted facility.[3][5]
-
Provide the waste disposal contractor with a complete and accurate description of the waste, including the Safety Data Sheet (SDS).
-
-
Decontamination:
-
Thoroughly decontaminate all equipment and surfaces that came into contact with this compound using an appropriate solvent or cleaning agent.
-
Dispose of any contaminated cleaning materials (e.g., wipes, absorbent pads) as hazardous waste in the same container or a similarly labeled one.
-
-
Documentation:
-
Maintain a detailed record of the waste disposal, including the date, quantity of waste, and the name of the disposal contractor.
-
Disposal Decision Workflow
The following diagram illustrates the logical workflow for making decisions regarding the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
By following these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby upholding the highest standards of laboratory safety and chemical handling. This commitment is essential for building trust and demonstrating a dedication to value beyond the product itself.
References
Safeguarding Researchers: A Guide to Handling Montelukast Dicyclohexylamine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for the handling and disposal of Montelukast dicyclohexylamine (B1670486), a key compound in pharmaceutical research.
When working with potent research compounds like Montelukast dicyclohexylamine, a comprehensive understanding of safety protocols is critical to minimize exposure risk. The following procedures are based on best practices for managing such materials. While the toxicological properties of this specific salt may not be exhaustively investigated, treating it with a high degree of caution is a necessary precaution.[1][2]
Personal Protective Equipment (PPE)
A robust personal protective equipment regimen is mandatory to prevent skin, eye, and respiratory exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a full-face shield conforming to EN 166 (EU) or NIOSH (US) standards.[3][4] | Protects against splashes and aerosols.[2] A face shield offers broader protection.[2] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., nitrile). Consider double-gloving.[1][5] | Provides a primary and secondary barrier against contamination. Nitrile offers good resistance to a range of chemicals.[2] Gloves must be inspected prior to use.[4] |
| Body Protection | Disposable, solid-front, back-closing gown or a laboratory coat.[2][5] Additional garments like sleevelets or aprons should be used based on the task.[5] | Prevents contamination of personal clothing and skin. The disposable nature eliminates the need for laundering contaminated apparel.[2] |
| Respiratory Protection | A NIOSH/MSHA or European Standard EN 149 approved respirator (e.g., N95 or higher) is recommended, especially when handling powders or if there is a risk of aerosol generation.[1][2] | Minimizes the inhalation of airborne particles. |
| Foot Protection | Closed-toe shoes.[2] | Standard laboratory practice to protect against spills.[2] |
Operational Plan: Step-by-Step Handling Procedures
All handling of this compound should occur within a certified chemical fume hood or other suitable containment enclosure.[2]
-
Preparation : Before handling, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available and has been inspected for integrity.
-
Weighing and Aliquoting : When weighing the compound, do so within a ventilated balance enclosure or a glovebox to minimize the generation of airborne dust.[6] Use non-sparking tools to prevent ignition sources.[4]
-
In Solution : When preparing solutions, add the solid to the solvent slowly to avoid splashing. Keep containers tightly closed when not in use.[1]
-
Post-Handling : After handling, thoroughly wash hands and any exposed skin with soap and water.[3][4] Decontaminate all work surfaces and equipment.
-
Emergency Procedures :
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids apart.[3][4] Seek medical attention.
-
Skin Contact : Remove contaminated clothing and wash the affected area with soap and water.[3][4]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, provide oxygen.[4]
-
Ingestion : Rinse the mouth with water. Do not induce vomiting.[3][4] Seek immediate medical attention.
-
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination. This substance is very toxic to aquatic life with long-lasting effects.[1]
-
Waste Collection : Collect all waste material, including excess compound and contaminated disposables (e.g., gloves, gowns), in a clearly labeled, sealed container.[4]
-
Disposal Method : The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4] Do not discharge into sewer systems or the environment.[4]
-
Container Disposal : Empty containers can be triply rinsed (or the equivalent) and offered for recycling or reconditioning.[4] Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[4] Combustible packaging materials may be incinerated.[4]
For unused or expired medicine in a non-laboratory setting, the best option is a drug take-back program.[7][8] If a take-back program is not available, the medicine can be mixed with an unappealing substance like dirt or cat litter, placed in a sealed container, and thrown in the household trash.[9]
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
Safe handling workflow from preparation to disposal.
References
- 1. biosynth.com [biosynth.com]
- 2. benchchem.com [benchchem.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. organon.com [organon.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. fda.gov [fda.gov]
- 8. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 9. fda.gov [fda.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
